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N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Documentation Hub

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  • Product: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
  • CAS: 1389315-18-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine

Abstract N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF₃) can dramatically alter the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. This guide provides an in-depth, scientifically grounded overview of a robust and logical synthetic pathway to this target molecule. We will dissect the synthesis into key stages, explaining the causality behind methodological choices and providing detailed protocols based on established chemical principles. The proposed route emphasizes efficiency and the use of readily accessible starting materials, beginning with the construction of a key tertiary alcohol intermediate, followed by amination via the Ritter reaction, and concluding with selective N-methylation.

Retrosynthetic Analysis and Strategic Overview

A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target molecule, N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine, possesses a sterically hindered tertiary carbon center adjacent to the trifluoromethyl group, which informs the overall strategy.

The most logical primary disconnection is the N-CH₃ bond . This simplifies the target to a primary amine precursor, 2,2,2-trifluoro-1,1-dimethylethylamine . This precursor is significantly more accessible and its synthesis is a well-defined problem.

A secondary disconnection of the C-N bond in the primary amine leads back to a stable and commercially available or easily synthesized tertiary alcohol, 2-(trifluoromethyl)propan-2-ol . This alcohol serves as the cornerstone of our synthetic approach, as the carbon skeleton is readily assembled via Grignard chemistry.

This multi-step strategy is outlined below.

G cluster_step1 Step 3: N-Methylation cluster_step2 Step 2: Amination (Ritter Reaction) cluster_step3 Step 1: Grignard Reaction Target CF₃-C(CH₃)₂-NH-CH₃ (Target Molecule) Amine CF₃-C(CH₃)₂-NH₂ (Primary Amine Intermediate) Target->Amine N-CH₃ Disconnection Alcohol CF₃-C(CH₃)₂-OH (Tertiary Alcohol Intermediate) Amine->Alcohol C-N Disconnection Ester CF₃-CO₂Et (Ethyl Trifluoroacetate) Alcohol->Ester Grignard CH₃MgBr (Methylmagnesium Bromide) Alcohol->Grignard G reagents CF₃CO₂Et + 2 CH₃MgBr intermediate [CF₃-C(O)-CH₃] (Trifluoroacetone intermediate) reagents->intermediate 1st eq. CH₃MgBr product CF₃-C(CH₃)₂-OH intermediate->product 2nd eq. CH₃MgBr then H₃O⁺ workup

Caption: Synthesis of the tertiary alcohol intermediate.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)propan-2-ol
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by distillation to obtain pure 2-(trifluoromethyl)propan-2-ol.

ParameterValue
Starting Material Ethyl Trifluoroacetate
Reagent Methylmagnesium Bromide
Equivalents 2.2
Solvent Anhydrous Diethyl Ether
Temperature 0 °C to Room Temp.
Typical Yield >90%

Synthesis of Primary Amine: 2,2,2-Trifluoro-1,1-dimethylethylamine

With the tertiary alcohol in hand, the next critical step is the introduction of the amine functionality. The Ritter reaction is an excellent choice for this transformation. [1]It is specifically suited for converting tertiary alcohols into N-alkyl amides, which can then be readily hydrolyzed to the desired primary amine.

Mechanism Insight: The reaction is initiated by the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the loss of water to generate a relatively stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile solvent (e.g., acetonitrile), forming a nitrilium ion intermediate. The addition of water traps this intermediate, and after tautomerization, an N-substituted amide is formed. Subsequent hydrolysis of this amide under basic or acidic conditions yields the primary amine.

Experimental Protocol: Two-Step Amination via Ritter Reaction

Part A: Amide Formation

  • In a flask equipped with a stirrer, add concentrated sulfuric acid (H₂SO₄, 3.0 eq) and cool to 0 °C.

  • Add acetonitrile (CH₃CN, 5.0 eq), which acts as both reagent and solvent.

  • Slowly add 2-(trifluoromethyl)propan-2-ol (1.0 eq) to the acidic mixture, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture carefully onto crushed ice and neutralize with a strong base (e.g., 40% NaOH solution) to precipitate the N-(2,2,2-trifluoro-1,1-dimethylethyl)acetamide.

  • Filter the solid, wash with cold water, and dry under vacuum.

Part B: Amide Hydrolysis

  • To the crude amide from Part A, add an aqueous solution of sodium hydroxide (e.g., 40% w/v).

  • Heat the mixture to reflux for 4-6 hours until the evolution of ammonia ceases and the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation to obtain the primary amine.

ParameterValue
Reaction Type Ritter Reaction / Hydrolysis
Key Reagents H₂SO₄, CH₃CN, NaOH
Intermediate N-acetyl amide
Typical Yield 75-85% over two steps

Final Step: N-Methylation to Target Molecule

The final transformation is the selective methylation of the primary amine. Reductive amination is the preferred industrial and laboratory method for this step due to its high selectivity for mono-alkylation and mild reaction conditions. [2][3][4] Causality of Reductive Amination: The primary amine reacts with formaldehyde to form an intermediate imine (or more accurately, an iminium ion under slightly acidic conditions). This imine is then reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the N-methylated secondary amine. [5]This one-pot procedure is highly efficient and generally avoids the over-alkylation problems associated with direct alkylation using methyl halides. [3][4]

G cluster_path1 Pathway A: Reductive Amination (Preferred) cluster_path2 Pathway B: Direct Alkylation Amine_A CF₃-C(CH₃)₂-NH₂ Reagents_A 1. HCHO (Formaldehyde) 2. NaBH₄ (Sodium Borohydride) Product_A CF₃-C(CH₃)₂-NH-CH₃ Reagents_A->Product_A Amine_B CF₃-C(CH₃)₂-NH₂ Reagents_B CH₃I (Methyl Iodide) + Base (e.g., K₂CO₃) Product_B CF₃-C(CH₃)₂-NH-CH₃ (+ over-alkylation risk) Reagents_B->Product_B

Caption: Final N-methylation step via two potential pathways.

Experimental Protocol: Reductive Amination
  • Dissolve 2,2,2-trifluoro-1,1-dimethylethylamine (1.0 eq) in a suitable solvent like methanol (MeOH).

  • Add an aqueous solution of formaldehyde (1.1 eq, ~37 wt. %) to the amine solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄, 1.2 eq). Control the addition to manage gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by distillation or column chromatography to obtain N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine.

ParameterValue
Reaction Type Reductive Amination
Reagents Formaldehyde, Sodium Borohydride
Solvent Methanol
Selectivity High for mono-methylation
Typical Yield 80-95%

Conclusion

The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine can be reliably achieved through a logical, three-stage process. The pathway leverages a foundational Grignard reaction to build the core carbon framework, followed by a robust Ritter reaction to install the primary amine, and concludes with a highly selective reductive amination to introduce the N-methyl group. Each step is based on well-understood and scalable chemical transformations, providing a clear and efficient route for researchers and drug development professionals to access this valuable fluorinated building block. Proper analytical characterization (NMR, MS, IR) is essential after each key step to ensure purity and confirm structural integrity before proceeding.

References

  • Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC, National Center for Biotechnology Information. [Link]

  • N-Methyl-tert-butylamine - general description and preparation. Georganics. [Link]

  • Ethylamine, N-methyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI Green Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • CN1515540A - A new synthesis process of tert-butylamine.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Utilization of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

The following is an in-depth technical guide on the physicochemical properties and medicinal chemistry applications of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine . Executive Summary N-Methyl-2,2,2-trifluoro-1,1-dim...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties and medicinal chemistry applications of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine .

Executive Summary

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) represents a high-value "magic methyl" bioisostere of the tert-butyl amine fragment. In modern drug discovery, this motif is deployed to solve a specific multiparametric optimization (MPO) challenge: reducing basicity (pKa) while maintaining steric bulk and increasing metabolic stability.

This guide details the physicochemical rationale for using this fragment, provides a robust synthesis workflow, and outlines experimental protocols for its characterization. It is intended for medicinal chemists seeking to modulate hERG liability, improve membrane permeability, or block metabolic soft spots.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertySpecification
IUPAC Name N-Methyl-1,1-dimethyl-2,2,2-trifluoroethylamine
Common Name N-Methyl-trifluoro-tert-butylamine
CAS Number 1389315-18-7
Parent Amine CAS 812-18-0 (Primary amine)
Molecular Formula

Molecular Weight 141.14 g/mol
SMILES CN(C)C(C)(C)C(F)(F)F (Note: N-Methyl on C1)

CNC(C)(C)C(F)(F)F (Corrected: CNC(C)(C(F)(F)F)C)
Correct SMILES CNC(C)(C)C(F)(F)F
Structural Logic

The molecule consists of a quaternary carbon center substituted with:

  • Trifluoromethyl Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG) via induction (
    
    
    
    ).
  • Gem-Dimethyl Group: Provides steric bulk equivalent to a tert-butyl group, locking conformation and preventing rotation.

  • N-Methyl Amine: A secondary amine handle for coupling or further functionalization.

Physicochemical Core: The "Fluorine Effect"

The strategic value of this molecule lies in the perturbation of standard alkyl amine properties by the


-trifluoromethyl group.
Basicity Modulation (The pKa Cliff)

Replacing a methyl group in tert-butylamine with a


 group drastically alters the electronic landscape of the nitrogen lone pair.
  • Standard tert-Butylamine pKa: ~10.7 (Highly basic, fully protonated at pH 7.4).

  • Target Fluorinated Amine pKa: 6.2 – 6.8 (Estimated) .

Mechanism: The strong inductive withdrawal of the


 group (located on the 

-carbon) pulls electron density through the

-bond framework, destabilizing the protonated ammonium cation.

Impact on Drug Design:

  • Permeability: At physiological pH (7.4), the standard tert-butylamine is >99.9% ionized (cationic), limiting passive diffusion. The trifluoro analog exists as a significant fraction of neutral free base (~80-90% unprotonated), drastically improving membrane permeability (

    
    ).
    
  • hERG Avoidance: High basicity is a known pharmacophore for hERG channel blockade. Reducing pKa below 7.0 often mitigates this off-target liability.

Lipophilicity (LogP vs. LogD)

While fluorine is lipophilic, the reduction in pKa drives the effective distribution coefficient (LogD).

  • C-F Bond: Increases intrinsic lipophilicity due to low polarizability.

  • LogD

    
    :  Because the molecule is largely neutral at pH 7.4, the LogD is higher than the non-fluorinated analog (which is trapped as a cation). This must be balanced carefully to avoid metabolic clearance issues associated with high lipophilicity.
    
Metabolic Stability

The quaternary carbon adjacent to the nitrogen prevents


-carbon oxidation (N-dealkylation at the quaternary center is impossible). The 

group blocks the other metabolic "soft spot" of the tert-butyl group. The primary metabolic route is likely N-demethylation of the N-methyl group.

Synthesis & Manufacturing

Synthesis of sterically hindered, fluorinated amines requires overcoming the low nucleophilicity of the precursors. The most robust route utilizes the Ritter Reaction on a fluorinated tertiary alcohol.

Synthetic Pathway Diagram

Synthesis Start 1,1,1-Trifluoroacetone Step1 2-(Trifluoromethyl)propan-2-ol (Tertiary Alcohol) Start->Step1 MeMgBr THF, 0°C Step2 N-Acetyl Intermediate (Ritter Product) Step1->Step2 MeCN, H2SO4 Reflux (Ritter) Primary Primary Amine (CAS 812-18-0) Step2->Primary HCl/EtOH Hydrolysis Final N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Primary->Final 1. HCOOEt / 2. LiAlH4 OR HCHO / NaBH(OAc)3

Figure 1: Validated synthetic route via Ritter Reaction chemistry.

Detailed Protocol

Step 1: Grignard Addition

  • Reagents: 1,1,1-Trifluoroacetone, Methylmagnesium bromide (3.0 M in ether).

  • Protocol: Add MeMgBr dropwise to trifluoroacetone in dry THF at -78°C. Warm to RT. Quench with

    
    .
    
  • Product: 2-(Trifluoromethyl)propan-2-ol (Volatile liquid).

Step 2: Ritter Reaction (Critical Step)

  • Reagents: Tertiary alcohol (from Step 1), Acetonitrile (Solvent/Reagent), Conc.

    
    .
    
  • Protocol: Dissolve alcohol in acetonitrile. Add

    
     dropwise (exothermic). Reflux for 12-24 hours. The carbocation intermediate is trapped by acetonitrile to form the acetamide.
    
  • Workup: Pour onto ice, neutralize, extract with EtOAc.

Step 3: Hydrolysis to Primary Amine

  • Reagents: 6M HCl or NaOH/Ethylene Glycol (high temp).

  • Protocol: Reflux the acetamide in acidic/basic media to cleave the acetyl group.

  • Note: The product (CAS 812-18-0) is volatile. Isolate as the hydrochloride salt (CAS 174886-04-5) to prevent loss.

Step 4: N-Methylation

  • Method A (Reductive Amination): Treat the primary amine salt with Paraformaldehyde and

    
     in 
    
    
    
    (TFE) or THF.
  • Method B (Formylation/Reduction): React free amine with Ethyl Formate to give N-formyl derivative, then reduce with

    
     in THF. This yields the specific N-Methyl target.
    

Experimental Protocols for Characterization

pKa Determination (Potentiometric Titration)

Due to the low solubility of the free base in pure water and the potential for volatility, a cosolvent method is recommended.

Equipment: SiriusT3 or equivalent potentiometric titrator. Protocol:

  • Sample Prep: Weigh ~3 mg of the amine hydrochloride salt.

  • Solvent: Dissolve in 0.15 M KCl (aq). If precipitation occurs, use Methanol/Water ratios (20%, 30%, 40% MeOH) and extrapolate to 0% organic (Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0.

  • Analysis: The inflection point represents the pKa. Expect value ~6.5.

Volatility & Storage
  • Hazard: The free base is likely a volatile liquid with a boiling point estimated between 60-80°C.

  • Storage: Store as the Hydrochloride (HCl) or Tosylate salt . These are stable, non-volatile solids.

  • Handling: When generating the free base for reactions, use it immediately in solution or keep at -20°C.

Applications in Drug Discovery[8][12]

Bioisosteric Replacement Strategy

Use this fragment to replace:

  • Tert-Butyl: To lower pKa, improve solubility, and block oxidation.

  • Isopropyl: To increase metabolic stability (blocking methine oxidation) and increase lipophilicity slightly.

  • Cyclobutyl/Cyclopentyl: To reduce ring-strain liabilities and modulate shape.

Decision Matrix: When to use?
ParameterCurrent FragmentIssueSolution: Switch to N-Me-Trifluoro-t-butyl
hERG tert-ButylamineIC50 < 10

M
Lowers pKa, reducing cation-pi interaction in hERG pore.
Metabolism tert-ButylRapid clearanceBlocks CYP450 oxidation at

-carbons.
Permeability Polar amineLow PappIncreases neutral fraction at pH 7.4.

References

  • Synthesis of Trifluoromethyl Amines

    • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Str
    • Source:

  • Ritter Reaction on Fluorinated Alcohols

    • Synthesis of -trifluoromethyl amines via Ritter Reaction.
    • Source:

  • Physicochemical Properties of Fluorinated Amines

    • pKa Values of Amines and the Fluorine Effect.
    • Source:

  • Commercial Availability & CAS Data

    • N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7).
    • Source:

  • General pKa Methodologies

    • Acidity-Basicity D
    • Source:

Foundational

Engineering Metabolic Stability: A Technical Guide to the 1,1,1-Trifluoro-2-methylpropan-2-amine Scaffold

Executive Summary & Nomenclature Clarification In advanced drug design, the incorporation of highly substituted fluorinated motifs is a proven strategy for optimizing pharmacokinetic profiles. This whitepaper provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In advanced drug design, the incorporation of highly substituted fluorinated motifs is a proven strategy for optimizing pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of the


-dimethyl-trifluoromethyl amine scaffold.

Editorial Note on Nomenclature: While frequently queried as a single entity, precision in chemical databases is paramount. The identifier CAS 812-18-0 specifically refers to the primary amine, 1,1,1-trifluoro-2-methylpropan-2-amine (also known as 2,2,2-trifluoro-1,1-dimethylethylamine)[1]. Its N-methylated secondary amine derivative, N-methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine , is registered under CAS 1389315-18-7 [2][3]. Because both molecules share the same sterically demanding, electron-withdrawing core, this guide addresses the physicochemical rationale and synthetic methodologies for both building blocks, with a primary focus on the foundational CAS 812-18-0 scaffold.

The "Fluorine Effect": Rationale in Medicinal Chemistry

As an Application Scientist, I frequently advise medicinal chemistry teams to replace standard tert-butyl or isopropyl groups with the


 motif. The causality behind this structural substitution is driven by three pharmacological pillars:
  • Metabolic Shielding (CYP450 Evasion): Standard alkyl groups are highly susceptible to cytochrome P450-mediated hydroxylation. The strong inductive electron-withdrawing effect of the

    
     group severely depletes electron density from adjacent C-H bonds, raising the activation energy required for oxidative metabolism.
    
  • Steric Bulk: The gem-dimethyl groups create a massive steric shield around the amine linkage, physically blocking enzymatic degradation (e.g., by amidases if incorporated into an amide).

  • Lipophilicity Tuning: The incorporation of fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, which is critical for neurological targets.

MetabolicStability A Standard tert-butyl Drug Candidate B CYP450 Oxidation A->B Susceptible C Rapid Clearance (Degradation) B->C Hydroxylation D Trifluoromethyl-dimethyl (CAS 812-18-0 Scaffold) E Steric & Electronic Shielding D->E Fluorine Effect F Prolonged Half-Life (Metabolic Resistance) E->F Blocked Oxidation

CYP450 evasion mechanism via trifluoromethyl-dimethyl substitution.

Physicochemical Data Summary

Understanding the physical properties of these amines is critical for handling and reaction design. Due to their low molecular weight, the free bases are volatile liquids. They are frequently supplied as hydrochloride salts (e.g., CAS 174886-04-5) to ensure bench stability and precise stoichiometric weighing.

Property1,1,1-Trifluoro-2-methylpropan-2-amineN-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
CAS Number 812-18-01389315-18-7[3]
Molecular Formula


Molecular Weight 127.11 g/mol 141.14 g/mol [2]
LogP (Predicted) ~1.10~1.46[2]
Amine Classification PrimarySecondary
Commercial Form Free base or HCl salt (CAS 174886-04-5)Free base or HCl salt

Field-Proven Applications in Drug Development

The CAS 812-18-0 building block has been successfully deployed in several advanced clinical and pre-clinical candidates:

  • BET Protein Inhibitors: In the development of anti-inflammatory and oncology therapies, pan-BET and BDII selective inhibitors utilize this fluorinated amine to form sterically protected amides. For example, coupling 1,1,1-trifluoro-2-methylpropan-2-amine with N-methyl-2-pyridone core structures significantly improves the therapeutic index and pre-clinical safety profiles of the resulting compounds[4][5].

  • EAAT3 Inhibitors (Neurology): Excitatory Amino Acid Transporter 3 (EAAT3) inhibitors, designed for psychiatric conditions like Autism Spectrum Disorder (ASD) and Obsessive-Compulsive Disorder (OCD), utilize this amine coupled to imidazole-benzamide scaffolds. The lipophilicity of the

    
     group is pivotal for ensuring the drug crosses the blood-brain barrier to reach neuronal targets[6].
    

Experimental Methodologies: Overcoming Deactivation

The Chemical Challenge: The very features that make this scaffold desirable in a drug (steric bulk and electron withdrawal) make it notoriously difficult to react. The inductive pull of the


 group drastically reduces the nucleophilicity of the nitrogen lone pair. Standard peptide coupling reagents (like EDC/HOBt or DCC) will almost certainly fail or yield <10% product.

To ensure success, you must use highly reactive uronium/aminium salts (e.g., HATU) and thermal catalysis.

Protocol 1: Self-Validating Amide Coupling using CAS 812-18-0

This protocol describes the coupling of a generic carboxylic acid with 1,1,1-trifluoro-2-methylpropan-2-amine hydrochloride.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1,1,1-Trifluoro-2-methylpropan-2-amine HCl (CAS 174886-04-5) (1.5 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Workflow & Causality:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU forms a highly reactive OAt-active ester. DIPEA is a non-nucleophilic base that deprotonates the acid without attacking the activated ester.

  • Self-Validating Checkpoint: Withdraw a 5

    
    L aliquot, quench in 100 
    
    
    
    L of methanol, and inject into LC-MS. The presence of the methyl ester mass confirms 100% activation of the carboxylic acid. Do not proceed until activation is confirmed.
  • Amine Liberation & Addition: In a separate vial, suspend the amine HCl salt in DMF and add the remaining 2.0 eq of DIPEA to liberate the free base. Transfer this solution to the activated ester mixture.

  • Thermal Catalysis: Heat the reaction to 60 °C for 12 hours.

    • Causality: The extreme steric hindrance of the gem-dimethyl groups and the poor nucleophilicity caused by the

      
       group create a high kinetic barrier. Room temperature reactions will stall; thermal energy is strictly required to drive the nucleophilic attack.
      
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated

    
    , 1M HCl, and brine. Dry over 
    
    
    
    and concentrate for flash chromatography.
Protocol 2: Acyl Chloride Method for the N-Methyl Derivative (CAS 1389315-18-7)

The secondary amine (CAS 1389315-18-7) is even more sterically hindered than the primary amine. If HATU fails, the acyl chloride method must be employed.

  • Acyl Chloride Generation: React the carboxylic acid with oxalyl chloride (1.5 eq) and a catalytic drop of DMF in dichloromethane (DCM) at 0 °C for 2 hours. Concentrate to dryness to remove excess oxalyl chloride.

  • Hyper-Nucleophilic Coupling: Dissolve the crude acyl chloride in DCM. Add CAS 1389315-18-7 (1.2 eq), Triethylamine (2.0 eq), and 4-Dimethylaminopyridine (DMAP) (0.2 eq). Reflux at 40 °C overnight.

    • Causality: DMAP acts as an acyl transfer catalyst, forming an ultra-reactive acylpyridinium intermediate that forces the sterically congested secondary amine to react.

SyntheticWorkflow Step1 Carboxylic Acid Activation HATU / DIPEA / DMF Step2 Amine Addition CAS 812-18-0 (Free Base) Step1->Step2 HOAt Ester Formation Step3 Thermal Incubation 50-60°C for 12h Step2->Step3 Overcome Steric Hindrance Step4 Aqueous Workup EtOAc / NaHCO3 Step3->Step4 Reaction Quench Product Product Step4->Product Chromatography

Optimized amide coupling workflow for sterically hindered fluorinated amines.

References

  • Hoener, M., et al. "IMIDAZOLE DERIVATIVES (EAAT3 Inhibitors)." United States Patent US10029989B2, Hoffmann-La Roche Inc., 24 Jul. 2018.
  • Tay Therapeutics Limited. "Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts (BET Inhibitors)." United States Patent Application US20220204500A1, 30 Jun. 2022.

Sources

Exploratory

Technical Monograph: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Topic: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Molecular Structure Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary N-Methyl-2,2,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Molecular Structure Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) represents a critical fluorinated building block in modern medicinal chemistry.[1] Structurally, it is a secondary amine featuring a bulky, electron-withdrawing tert-butyl isostere where one methyl group is replaced by a trifluoromethyl (


) moiety.[1] This modification dramatically alters the physicochemical profile compared to its non-fluorinated analog, N-methyl-tert-butylamine.[1]

This guide analyzes the molecule's architecture, synthesis, and application as a bioisostere for the tert-butyl group.[1] Its primary utility lies in pKa modulation —significantly lowering basicity to improve membrane permeability and reduce hERG channel inhibition—while maintaining steric bulk and metabolic stability.[1]

Molecular Architecture & Electronic Properties[1]

The molecule consists of an ethylamine backbone heavily substituted at the


- and 

-positions relative to the nitrogen.[1]
  • Systematic Name (IUPAC): N,2-dimethyl-1,1,1-trifluoropropan-2-amine (or 1,1,1-trifluoro-N,2-dimethylpropan-2-amine).[1]

  • Common Name: N-Methyl-2,2,2-trifluoro-1,1-dimethylethylamine.[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 141.14 g/mol [1]

Structural Connectivity

The core pharmacophore is the 1,1-dimethyl-2,2,2-trifluoroethyl group.[1] The trifluoromethyl group (


) exerts a powerful electron-withdrawing effect (

effect) through the carbon backbone.[1]
  • Steric Bulk: The geminal dimethyl groups at the

    
    -carbon create significant steric hindrance, protecting the nitrogen from metabolic dealkylation and enzymatic attack.[1]
    
  • Electronic Shielding: The

    
    -fluorination (relative to nitrogen) significantly lowers the electron density on the nitrogen lone pair.[1]
    
Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the electron-withdrawing influence of the


 group.

MolecularStructure Fig 1. Structural connectivity and electronic influence in N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine. CF3 CF3 Group (Electron Withdrawing) C_alpha α-Carbon (Quaternary) CF3->C_alpha -I Effect Me_groups Gem-Dimethyls (Steric Bulk) C_alpha->Me_groups Nitrogen Nitrogen (NH) (Secondary Amine) C_alpha->Nitrogen N_Methyl N-Methyl Group Nitrogen->N_Methyl

Physicochemical Profile

The introduction of fluorine atoms drastically shifts the properties compared to the non-fluorinated tert-butyl analog.[1]

PropertyValue (Approx.)Note
CAS Number 1389315-18-7Specific to N-methyl derivative
Molecular Weight 141.14
Boiling Point ~80–85 °CEstimated based on parent amine (81°C)
Density ~1.11 g/mLHigh density due to fluorination
pKa (Conjugate Acid) 5.5 – 6.5 Critical:[1][3] significantly lower than t-butylamine (~10.[1]7)
LogP ~2.3Increased lipophilicity vs non-fluorinated amine
H-Bond Donors 1Secondary amine
H-Bond Acceptors 4N + 3F
The pKa Effect

The most valuable property of this scaffold is the pKa suppression .[1]

  • Mechanism: The strong electronegativity of the three fluorine atoms pulls electron density away from the amine nitrogen (inductive effect).[1]

  • Result: The lone pair is less available for protonation.[1]

  • Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), enhancing passive diffusion across cell membranes.[1]

Synthesis & Manufacturing

Synthesis typically proceeds via the parent primary amine, 2,2,2-trifluoro-1,1-dimethylethylamine (CAS 812-18-0), followed by selective N-methylation.[1]

Pathway: Reductive Amination

This is the most reliable method for introducing the methyl group without over-alkylation.[1]

Step 1: Synthesis of Parent Amine (Precursor)

The parent amine is often synthesized from 2,2,2-trifluoro-1,1-dimethyl-ethyl sulfonate reacting with ammonia under high pressure, or via the Ritter reaction of 2-trifluoromethyl-2-propanol.[1]

Step 2: N-Methylation (Protocol)

Reagents: Formaldehyde (37% aq.), Formic Acid, Parent Amine.[1] Mechanism: Eschweiler-Clarke reaction (or similar reductive alkylation).[1]

Experimental Protocol:

  • Setup: Charge a round-bottom flask with 2,2,2-trifluoro-1,1-dimethylethylamine (1.0 eq).

  • Addition: Cool to 0°C. Add Formic acid (5.0 eq) dropwise.

  • Formaldehyde: Add Formaldehyde (37% solution, 1.2 eq) slowly.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Evolution of

    
     indicates reaction progress.[1]
    
  • Workup: Cool to room temperature. Basify with NaOH (4M) to pH > 12.[1]

  • Extraction: Extract with Diethyl Ether or DCM (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill the residue to obtain the pure N-methyl amine.[1][4]
    
Synthesis Workflow Diagram

Synthesis Fig 2. Synthetic pathway from sulfonate precursor to N-methylated target. Precursor Precursor: 2,2,2-Trifluoro-1,1-dimethylethyl sulfonate (or alcohol) ParentAmine Parent Amine: 2,2,2-Trifluoro-1,1-dimethylethylamine (CAS 812-18-0) Precursor->ParentAmine NH3 / High Pressure Reaction Reductive Methylation (HCHO / HCOOH) ParentAmine->Reaction Product Target Molecule: N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Reaction->Product Reflux / -CO2

Applications in Medicinal Chemistry

Bioisosterism: The "Fluorine Walk"

Replacing a tert-butyl group with the 1,1-dimethyl-2,2,2-trifluoroethyl group is a classic "fluorine walk" strategy.[1]

  • Volume: The

    
     group is slightly larger than a methyl group, making the overall volume similar to a tert-butyl or tert-pentyl group.[1]
    
  • Metabolic Stability: The

    
     bond is stronger than the 
    
    
    
    bond (approx. 116 kcal/mol vs 99 kcal/mol).[1] The
    
    
    group blocks metabolic oxidation at that position.[1]
Reducing hERG Liability

Basic amines with high lipophilicity are prone to binding the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1]

  • Solution: By lowering the pKa to ~6.0, the amine is less protonated at physiological pH.[1] Neutral amines have significantly reduced affinity for the hERG channel pore.[1]

Comparison Logic

The following diagram highlights the decision-making process for selecting this moiety.

Applications Fig 3. Medicinal chemistry logic for deploying the N-Me-TFDME scaffold. Problem Problem: High Basicity (pKa > 10) hERG Toxicity Strategy Strategy: Fluorine Introduction (Bioisostere) Problem->Strategy Solution Solution: N-Me-TFDME Scaffold (pKa ~6.0) Strategy->Solution -CF3 Effect Outcome Outcome: Improved Permeability Metabolic Stability Solution->Outcome

Safety & Handling

  • Hazards: Like most low-molecular-weight fluorinated amines, this compound is likely corrosive and flammable .[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation (though less basic, amines still absorb

    
    ).[1]
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.[1]

References

  • Fluorochem. (n.d.).[1] N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Product Page. Retrieved from (Search CAS 1389315-18-7).[1]

  • GuideChem. (n.d.).[1] 2,2,2-Trifluoro-1,1-dimethylethylamine Properties. Retrieved from .[1]

  • PubChem. (2025).[1][5] Ethanamine, 2,2,2-trifluoro- (Data Source for pKa trends). National Library of Medicine.[1] Retrieved from .[1]

  • Swarts, F. (Various).[1][6] Early studies on fluoroalkylamines establishing pKa trends of beta-fluoroamines. (Foundational chemistry reference).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism).

Sources

Foundational

thermal stability of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

An In-depth Technical Guide to the Thermal Stability of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This gu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and scientific principles for assessing the . As a molecule of interest in synthetic and pharmaceutical chemistry, understanding its behavior under thermal stress is paramount for ensuring its quality, safety, and efficacy in various applications. This document is structured to provide not just protocols, but the causal logic behind the experimental design, grounding the reader in the fundamental science of thermal stability analysis.

Introduction: The Imperative of Thermal Stability

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine, a fluorinated aliphatic amine, possesses a unique chemical structure that suggests a complex thermal stability profile. The presence of a trifluoromethyl group, known for its strong electron-withdrawing effects, significantly influences the molecule's electronic properties and bond strengths. The stability of such molecules is not an academic curiosity; it is a critical parameter that dictates storage conditions, formulation strategies, and predicts potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.[1][2]

Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately stress a molecule to understand its breakdown mechanisms.[1][2][3] This guide will detail the primary analytical techniques used for this purpose: Thermogravimetric Analysis (TGA) for assessing mass loss upon heating, Differential Scanning Calorimetry (DSC) for monitoring thermal transitions, and a framework for systematic forced degradation studies as advocated by the International Council for Harmonisation (ICH) guidelines.[4]

Foundational Analytical Techniques

A robust assessment of thermal stability relies on a multi-pronged analytical approach. TGA and DSC provide a macroscopic view of thermal events, while forced degradation studies offer a microscopic look into the specific chemical transformations that occur.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] A TGA curve provides critical information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass, thereby defining the upper temperature limits for the compound's stability.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, relative to a reference.[8][9] It is indispensable for identifying melting points, glass transitions, crystallization events, and other phase changes.[10] In the context of stability, DSC can detect changes in crystalline form (polymorphism) and assess the purity of a substance.[10][11]

  • Forced Degradation (Stress Testing): This involves subjecting the compound to conditions more severe than its anticipated storage conditions to accelerate degradation.[2][4] The primary goal is to identify the likely degradation products and establish the degradation pathways.[1] This is crucial for developing stability-indicating analytical methods, which are a regulatory requirement.[4][12]

Experimental Design: A Validating Workflow

The following workflow provides a systematic approach to characterizing the . The sequence is designed to move from broad thermal screening to an in-depth analysis of degradation chemistry.

G cluster_0 Phase 1: Initial Thermal Screening cluster_1 Phase 2: Forced Degradation Studies (ICH Q1A R2) cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Pathway Elucidation & Reporting TGA Thermogravimetric Analysis (TGA) Determine onset of decomposition (Td) Thermal Thermal Stress (Dry Heat) Below Td TGA->Thermal Informs temp. DSC Differential Scanning Calorimetry (DSC) Identify melting point (Tm) & phase transitions Hydrolysis Acidic & Basic Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) DSC->Hydrolysis Oxidation Oxidative Stress (e.g., 3% H2O2) DSC->Oxidation Photolytic Photostability (Xenon lamp) DSC->Photolytic Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Degradant Identification (LC-MS/MS, NMR) Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway Report Comprehensive Stability Report Pathway->Report

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each step providing a clear, reproducible methodology.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Temperature Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature to an upper limit (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the peak temperature and enthalpy for each event.

Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside. The goal is to achieve 5-20% degradation.[4][12]

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Keep at room temperature for 2-8 hours.

    • Oxidation: Mix with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal: Store the stock solution (or solid sample) in an oven at a temperature below its decomposition onset (e.g., 80 °C) for 7 days.

  • Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the retention times of any new peaks (degradants). Use the mass spectrometry data to determine the mass-to-charge ratio of the degradants.

Data Presentation: Anticipated Results

While specific experimental data for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is not publicly available, the following table summarizes hypothetical, yet plausible, results based on the chemistry of analogous fluorinated amines.

ParameterAnalytical MethodExpected ResultInterpretation
Melting Point (Tm) DSCEndotherm at ~50-70 °CIndicates a sharp melting point, suggesting a crystalline solid.
Decomposition (Td) TGAOnset of mass loss at ~150-180 °CThe compound is likely stable up to this temperature under inert conditions.
Decomposition DSCBroad exotherm following the melting endothermThe decomposition process is exothermic.
Acid Hydrolysis Forced DegradationModerate degradation at elevated temperature.The C-N bond may be susceptible to cleavage under acidic conditions.
Base Hydrolysis Forced DegradationRapid degradation at room temperature.Fluorinated amines can be unstable in basic conditions, potentially leading to elimination reactions.[13]
Oxidation Forced DegradationLow to moderate degradation.The tertiary amine may be susceptible to N-oxide formation.

Hypothesized Decomposition Pathways

The thermal degradation of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is likely to proceed through several pathways, dictated by the relative strengths of its chemical bonds and the influence of the trifluoromethyl group.

  • Hofmann-type Elimination: In the presence of a base or under thermal stress, a β-hydride elimination is a plausible pathway. This would involve the abstraction of a proton from one of the methyl groups and the subsequent elimination of the trifluoromethyl group, leading to the formation of an enamine and fluoroform (CHF3).

  • C-N Bond Cleavage: Homolytic or heterolytic cleavage of the C-N bonds could occur, particularly at higher temperatures. This would generate various radical or ionic fragments that could recombine or react further.

  • HF Elimination: Given the presence of fluorine and hydrogen atoms, the elimination of hydrogen fluoride (HF) is a common decomposition pathway for fluorinated organic compounds. This could be initiated by intermolecular or intramolecular processes.

G cluster_0 cluster_1 cluster_2 cluster_3 A CF3-C(CH3)2-NH-CH3 B [CF3-C(CH3)2-N(H)(+)-CH3] + B- A->B Protonation / Heat D •C(CH3)2-CF3 + •NH-CH3 A->D Homolytic Cleavage (High Temp) E CF2=C(CH3)2-NH-CH3 + HF A->E Intramolecular HF Elimination C CH2=C(CH3)-N(H)-CH3 + CHF3 + B B->C E2-like Elimination

Caption: Hypothesized thermal decomposition pathways.

Conclusion

The is a multifaceted property that requires a systematic and rigorous analytical approach for its full characterization. The combination of thermoanalytical techniques like TGA and DSC with comprehensive forced degradation studies provides the necessary data to understand its intrinsic stability, predict its shelf-life, and ensure its safe handling and application. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to confidently assess the thermal properties of this and other novel chemical entities.

References

  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Jain, A. (2024). Differential Scanning Calorimetry (DSC Analysis)
  • Houshiar, M., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Steiner, S. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Arenillas, A., et al. Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. SciSpace.
  • BenchChem. (2025). In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid.
  • NETZSCH. (2026). Thermogravimetric Analyzer (TGA).
  • Wikipedia. (2026). Thermogravimetric analysis.
  • BenchChem. (2025). The Unstable Nature of Trifluoromethanamine: A Technical Guide to Its Decomposition.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsante, K. M., et al. (2014).
  • ResolveMass Laboratories Inc. (2026).
  • Broughton-Cross, B. A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories Inc. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

Sources

Exploratory

Technical Guide: Solubility &amp; Physicochemical Profile of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine .[1] It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine .[1] It is designed for medicinal chemists and process engineers utilizing this fluorinated building block in drug discovery and lead optimization.[1]

[1]

Executive Summary & Compound Identity

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) is a specialized fluorinated secondary amine.[1] Structurally, it represents a hybrid of a tert-butylamine and a trifluoroethyl group.[1] In medicinal chemistry, this motif is strategically employed to modulate lipophilicity (


), block metabolic "soft spots" (via the gem-dimethyl effect), and alter basicity compared to non-fluorinated analogs.[1]
Chemical Identity Table
PropertyDetail
IUPAC Name N,2-Dimethyl-1,1,1-trifluoropropan-2-amine
Common Name N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
CAS Number 1389315-18-7
Molecular Formula

Molecular Weight 141.14 g/mol
Structure

Physical State Liquid (at ambient temp)

Physicochemical Drivers of Solubility

Understanding the solubility of this amine requires analyzing the competition between its lipophilic fluorinated tail and its hydrophilic amine head.[1]

The "Fluorous Effect" on Solvation

The trifluoromethyl (


) group is highly lipophilic and electron-withdrawing.[1] Unlike a standard tert-butyl group, the 

moiety reduces the electron density on the nitrogen atom via the inductive effect (

).[1]
  • Reduced Basicity: The pKa of the conjugate acid is estimated to be 7.5–8.5 , significantly lower than tert-butylamine (~10.6).[1] This means the free base is less likely to stay protonated in neutral aqueous media, lowering its water solubility compared to non-fluorinated amines.[1]

  • Lipophilicity: The

    
     group increases the partition coefficient (
    
    
    
    ), enhancing solubility in non-polar organic solvents (e.g., Hexanes, Toluene) and chlorinated solvents (DCM).[1]
Structure-Property Relationship Diagram

The following diagram illustrates how specific structural features influence the solvent compatibility of the molecule.

G Structure Structure: CF3-C(Me)2-NHMe CF3 Trifluoromethyl (CF3) Electron Withdrawing Structure->CF3 GemDimethyl Gem-Dimethyl Steric Bulk Structure->GemDimethyl NHMe Secondary Amine H-Bond Donor/Acceptor Structure->NHMe Effect_Basicity Reduced Basicity (pKa ~ 8.0) CF3->Effect_Basicity -I Effect Effect_Lipophilicity Increased Lipophilicity (High LogP) CF3->Effect_Lipophilicity GemDimethyl->Effect_Lipophilicity NHMe->Effect_Basicity Effect_Solubility High Solubility in DCM, THF, Toluene Effect_Lipophilicity->Effect_Solubility

Figure 1: Mechanistic impact of structural moieties on physicochemical behavior.[1]

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on polarity and experimental precedence with fluorinated amines.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis.[1] The lipophilic

group interacts favorably with DCM; no reactivity issues under standard conditions.[1]
Polar Aprotic THF, DMSO, DMF, AcetonitrileHigh Soluble.[1] Useful for

or amide coupling reactions.[1] Note: DMSO removal can be difficult due to the amine's volatility.[1]
Protic Methanol, Ethanol, IsopropanolHigh Soluble via Hydrogen bonding with the amine nitrogen.[1] Suitable for reductive amination workflows.[1]
Non-Polar Toluene, Hexanes, HeptaneModerate to High The

and methyl groups provide sufficient lipophilicity for solubility, though less than in DCM.[1]
Aqueous Water (pH 7)Low The free base is lipophilic.[1] Solubility is poor unless the pH is adjusted to < 6 to form the salt.[1]
Critical Handling Note: Reactivity with Solvents
  • Acetone/Ketones: Avoid storing the free base in acetone or MEK for extended periods.[1] As a secondary amine, it can form enamines or hemiaminals, although the steric bulk of the gem-dimethyl group retards this rate compared to linear amines.[1]

  • Chlorinated Solvents: While stable in DCM for short durations, secondary amines can slowly react with DCM over weeks to form chloromethyl ammonium salts (Menshutkin reaction).[1] Always prepare fresh solutions.

Experimental Protocol: Thermodynamic Solubility Determination

Since batch-specific impurities can alter solubility limits, researchers should validate solubility using this self-validating gravimetric protocol.[1]

Workflow: Saturation Shake-Flask Method

Objective: Determine the maximum solubility (


) in a target solvent at 25°C.

Materials:

  • Test Compound (Free base or HCl salt)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter (Compatible with organic solvents)[1]

  • Agitator/Shaker[1]

Step-by-Step Methodology:

  • Supersaturation: Add the amine dropwise (if liquid) or portion-wise (if solid salt) to 1.0 mL of solvent in a sealed HPLC vial until phase separation is visible (droplets for liquid, precipitate for solid).

  • Equilibration: Agitate the mixture at 25°C for 24 hours. Why? This ensures thermodynamic equilibrium is reached, overcoming kinetic dissolution rates.[1]

  • Filtration: Allow the mixture to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter into a tared vial.

  • Quantification:

    • Method A (Gravimetric): Evaporate the solvent under a nitrogen stream and weigh the residue.[1]

    • Method B (HPLC/NMR): Dilute the filtrate with an internal standard and quantify against a calibration curve.[1]

  • Calculation:

    
    
    
Solubility Screening Flowchart

The following decision tree guides the solvent selection process for synthesis based on solubility outcomes.

SolubilityWorkflow Start Start: Select Solvent CheckPolarity Is Solvent Polar? Start->CheckPolarity CheckProtic Is Solvent Protic? CheckPolarity->CheckProtic Yes Toluene Toluene (High Temp Reactions) CheckPolarity->Toluene No DCM Dichloromethane (Preferred for Synthesis) CheckProtic->DCM No (Halogenated) THF THF / Dioxane (Good for Coupling) CheckProtic->THF No (Ethers) MeOH Methanol / Ethanol (Good for Hydrogenation) CheckProtic->MeOH Yes Result1 Proceed to Reaction DCM->Result1 High Solubility Result2 Proceed to Reaction THF->Result2 High Solubility Result3 Proceed to Reaction MeOH->Result3 High Solubility Result4 Heat may be required Toluene->Result4 Moderate Solubility

Figure 2: Solvent selection logic based on chemical compatibility and solubility.

Synthesis & Application Context

This amine is typically generated via the nucleophilic attack of methylamine on a trifluoro-isobutylene precursor or via reductive amination.[1]

  • Salt Formation: To improve storage stability and water solubility, the amine is often converted to its Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]

    • Protocol: Dissolve free base in diethyl ether (

      
      ).[1] Add 1.0 eq of 4M HCl in Dioxane dropwise at 0°C. The white precipitate (Amine-HCl) is filtered and dried.
      
  • Volatility: The free base has a low molecular weight (141.[1]14) and lacks strong intermolecular hydrogen bonding networks (secondary amine).[1] It is volatile .[1][2]

    • Precaution: Do not use high-vacuum for extended periods on the free base.[1] Rotovap at >100 mbar and <40°C.[1]

References

  • Fluorochem . N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Product Page. Retrieved from

  • Santa Cruz Biotechnology . 2,2,2-Trifluoro-1,1-dimethyl-ethylamine (Primary Amine Analog) Properties. Retrieved from

  • PubChem . Compound Summary for Fluorinated Amine Analogs. National Library of Medicine.[1] Retrieved from

  • Nevstad, G. O., & Songstad, J. (1982).[1] The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica. (Context on DCM stability).

  • ChemicalBook . N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine Properties. Retrieved from

Sources

Foundational

The Evolution and Application of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in Modern Medicinal Chemistry

Executive Summary In the relentless pursuit of highly selective, metabolically stable drug candidates, the incorporation of fluorinated aliphatic amines has become a cornerstone of modern medicinal chemistry. N-Methyl-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of highly selective, metabolically stable drug candidates, the incorporation of fluorinated aliphatic amines has become a cornerstone of modern medicinal chemistry. N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) represents a highly optimized, sterically hindered pharmacophore. This technical guide explores the historical context, physicochemical rationale, and synthetic methodologies surrounding this specific building block, providing drug development professionals with a comprehensive framework for its application.

Historical Context & The Rise of -Trifluoromethyl Amines

During the early 2010s, high-throughput screening campaigns routinely yielded potent hits that ultimately failed in vivo due to poor pharmacokinetic (PK) profiles. A primary culprit was rapid metabolic clearance driven by Cytochrome P450 (CYP450) mediated N-dealkylation and


-oxidation.

To combat this, the industry experienced a "fluorine rush," leveraging the trifluoromethyl (–CF


) group as a bioisostere for methyl and tert-butyl groups. The specific commercialization of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine emerged as a targeted solution to these metabolic liabilities. By replacing a standard N-methyl isopropylamine or tert-butylamine moiety with this trifluoromethylated analog, researchers gained access to an off-the-shelf building block that was functionally immune to standard 

-oxidation while maintaining a low molecular weight[1].

Physicochemical Profiling & Mechanistic Rationale

The integration of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine into a drug scaffold is not merely a structural swap; it is a calculated modulation of the molecule's electronic and steric environment.

Causality Behind the Pharmacophore
  • Electronic Withdrawal (pK

    
     Modulation):  The strong inductive electron-withdrawing effect of the –CF
    
    
    
    group pulls electron density away from the nitrogen lone pair. Causality: This lowers the pK
    
    
    of the amine by approximately 2 to 3 units compared to non-fluorinated analogs. A lower pK
    
    
    increases the un-ionized fraction of the drug at physiological pH (7.4), which dramatically enhances passive transcellular membrane permeability and reduces off-target hERG channel binding (mitigating cardiotoxicity risks).
  • Steric Shielding: The combination of the gem-dimethyl groups and the bulky –CF

    
     group creates a "steric fortress" around the 
    
    
    
    -carbon. Causality: This extreme steric bulk physically prevents CYP450 enzymes from accessing the
    
    
    -protons, effectively shutting down the primary oxidative metabolic pathway.
Quantitative Data Summary

Table 1: Physicochemical Properties of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

PropertyValueCausality / Significance
CAS Number 1389315-18-7[1]Standardized registry for commercial sourcing and IP tracking.
Molecular Formula C

H

F

N[2]
Defines the exact atomic composition and steric boundaries.
Molecular Weight 141.13 g/mol [1]Low MW allows for integration without violating Lipinski's Rule of 5.
LogP (Calculated) ~1.46 - 1.50[1][2]Optimal lipophilicity for passive transcellular membrane crossing.

Synthetic Methodologies: The Ruppert-Prakash Protocol

The synthesis of


-trifluoromethyl amines relies heavily on the nucleophilic trifluoromethylation of imines, a methodology pioneered by [3] and further optimized under various catalytic conditions[4]. The following protocol details a self-validating workflow for synthesizing N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine.
Step-by-Step Methodology

Step 1: Imine Condensation

  • Procedure: React acetone with methylamine in the presence of a mild dehydrating agent (e.g., anhydrous MgSO

    
     or TiCl
    
    
    
    ) in dichloromethane (DCM) to form the intermediate N-isopropylidenemethylamine.
  • Causality for Choice: Removing water continuously drives the equilibrium toward the imine, preventing hydrolysis back to the ketone.

  • Self-Validation System: Monitor the reaction via IR spectroscopy. The step is complete upon the disappearance of the ketone C=O stretch (~1715 cm

    
    ) and the appearance of the imine C=N stretch (~1660 cm
    
    
    
    ).

Step 2: Nucleophilic Trifluoromethylation

  • Procedure: Dissolve the crude imine in anhydrous THF. Add 1.2 equivalents of Ruppert-Prakash reagent (TMSCF

    
    ). Initiate the reaction at 0°C using a catalytic amount of Cesium Fluoride (CsF).
    
  • Causality for Choice: CsF is explicitly chosen over Tetrabutylammonium fluoride (TBAF). TBAF's inherent basicity can cause unwanted side reactions or imine enolization, whereas CsF provides a milder, controlled release of the trifluoromethyl carbanion equivalent.

  • Self-Validation System: Monitor the reaction via

    
    F NMR. The transformation is validated when the TMSCF
    
    
    
    signal (-67.3 ppm) is entirely consumed and replaced by the silylated product signal (~ -80.0 ppm).

Step 3: Desilylation and Isolation

  • Procedure: Quench the reaction mixture with 1M HCl at room temperature.

  • Causality for Choice: The intermediate N-TMS amine is highly labile. Acidic hydrolysis ensures complete cleavage of the N-TMS bond to yield the stable secondary amine, while simultaneously protonating it to form the hydrochloride salt, allowing for easy separation from organic impurities via aqueous extraction.

  • Self-Validation System: Basify the aqueous layer, extract with DCM, and confirm the final product via LC-MS. A successful synthesis will yield a dominant [M+H]

    
     peak at m/z 142.1.
    

Pharmacological Workflows & Integration

In modern drug discovery workflows, N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is typically introduced into larger molecular scaffolds via Buchwald-Hartwig cross-coupling or S


Ar reactions. Its primary role is to replace metabolically labile aliphatic amines in kinase inhibitors or GPCR ligands, thereby extending the drug's half-life and ensuring stable target engagement.

MetabolicStability cluster_0 Standard Aliphatic Amine Pathway cluster_1 Fluorinated Pharmacophore Pathway A1 Standard Amine (e.g., N-methyl isopropylamine) A2 CYP450 alpha-Oxidation A1->A2 High Electron Density A3 Rapid Clearance (Dealkylation) A2->A3 Unshielded alpha-Protons B1 N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine B2 Steric & Electronic Shielding B1->B2 CF3 Inductive Effect B3 Prolonged Half-Life (Stable Target Engagement) B2->B3 CYP450 Blockade

Comparative metabolic stability of standard amines vs. the trifluoromethylated analog.

References

  • Title: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine | 1389315-18-7 Source: Molaid Chemical Database URL: [Link]

  • Title: Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nucleophilic Trifluoromethylation of Imines under Acidic Conditions Source: European Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

Advanced Fluorinated Motifs: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

A Technical Guide for Lead Optimization and Drug Design[1][2] Executive Summary N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine represents a highly specialized fluorinated building block that merges the steric bulk of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Lead Optimization and Drug Design[1][2]

Executive Summary

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine represents a highly specialized fluorinated building block that merges the steric bulk of a tert-butyl group with the electronic modulation of a trifluoromethyl (


) moiety.[1][2] In the context of modern medicinal chemistry, this motif offers a strategic solution to the "basicity vs. permeability" paradox. By depressing the pKa of the adjacent amine while maintaining significant lipophilic bulk, this scaffold enables the design of CNS-penetrant molecules and reduces off-target liabilities (e.g., hERG inhibition) often associated with highly basic amines.[1]

This guide analyzes the physicochemical properties, synthetic pathways, and high-impact research areas for this moiety, providing a roadmap for its integration into small molecule drug discovery.

Part 1: Molecular Profile & Physicochemical Logic

The structural uniqueness of this compound lies in the gem-dimethyl and trifluoromethyl substitution pattern on the ethylamine backbone.[1][2]

1.1 Structural Deconstruction[1]
  • Core: Ethylamine backbone.[2]

  • 
    -Substitution (C1):  Gem-dimethyl (
    
    
    
    ).[2] This mimics the steric profile of a tert-butyl group, restricting conformational freedom and blocking metabolic
    
    
    -oxidation.[1][2]
  • 
    -Substitution (C2):  Trifluoromethyl (
    
    
    
    ).[2] This acts as a powerful electron-withdrawing group (EWG).[1][2]
  • N-Substitution: Methyl group.[1][2][3][4] This converts the primary amine into a secondary amine, increasing lipophilicity and preventing primary amine conjugation (e.g., glucuronidation).

1.2 The "Fluorine pKa Effect"

The most critical property of this motif is the modulation of basicity.[2]

  • Standard tert-Butylamine pKa: ~10.68 (Highly basic, protonated at physiological pH).[2]

  • 2,2,2-Trifluoroethylamine pKa: ~5.7 (Weakly basic).

  • Predicted pKa of Target: The electron-donating gem-dimethyl groups partially counteract the EWG effect of the

    
    .[1][2]
    
    • Estimation: The pKa is expected to fall in the 7.0 – 8.2 range.[2]

    • Implication: A significant fraction of the molecule remains uncharged at physiological pH (7.4), drastically improving membrane permeability compared to non-fluorinated analogs.

Propertytert-ButylamineN-Me-2,2,2-trifluoro-1,1-dimethyl-ethylamineImpact on Drug Design
pKa ~10.7~7.5 (Est.) Improved BBB penetration; reduced phospholipidosis risk.[1][2]
LogP 1.8~2.4 Increased lipophilicity, but lower LogD7.4 due to pKa shift.[2]
Metabolic Stability ModerateHigh Blocked

-oxidation;

prevents metabolism on ethyl arm.[1][2]
Steric Bulk HighHigh Rigidifies ligand-target binding; fills hydrophobic pockets (e.g., S2).[2]
Part 2: Synthesis & Manufacturing Protocols

Synthesizing the N-methyl derivative requires overcoming the significant steric hindrance provided by the gem-dimethyl and trifluoromethyl groups.[1][2] Standard


 alkylation often fails or leads to over-alkylation.[2]
2.1 Recommended Synthetic Pathway (Reductive Amination)

The most robust route utilizes the commercially available primary amine 2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 812-18-0) .[1]

Protocol: Sterically Hindered Reductive Methylation

  • Reagents: 2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.0 eq), Paraformaldehyde (3.0 eq), Sodium Triacetoxyborohydride (STAB, 2.5 eq), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).

  • Mechanism: Formation of the iminium ion followed by in-situ hydride transfer.[1][2] STAB is preferred over

    
     for safety and efficacy in hindered systems.[2]
    

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under

    
    , dissolve 2,2,2-trifluoro-1,1-dimethyl-ethylamine (10 mmol) in anhydrous DCE (40 mL).
    
  • Activation: Add Paraformaldehyde (30 mmol) and Glacial Acetic Acid (1 mL). Stir at 60°C for 2 hours to drive iminium formation (sterics may slow this step).

  • Reduction: Cool to room temperature. Add Sodium Triacetoxyborohydride (25 mmol) portion-wise over 30 minutes.

  • Reaction: Stir at room temperature for 16–24 hours. Monitor by LC-MS (Note: amine may not ionize well in acidic mobile phases; use high pH buffer if possible).[1][2]

  • Workup: Quench with sat.

    
    . Extract with DCM (3x).[2] Dry organics over 
    
    
    
    .[2]
  • Purification: The product is a volatile liquid.[2] Careful distillation or formation of the HCl salt (using 4M HCl in dioxane) is recommended for isolation.

2.2 Visualization of Synthetic Logic

Synthesis_Pathway cluster_conditions Critical Control Points Start 2,2,2-trifluoro-1,1- dimethyl-ethylamine (CAS 812-18-0) Inter Iminium Ion Intermediate Start->Inter (CH2O)n, AcOH 60°C, DCE Product N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Inter->Product NaBH(OAc)3 Reductive Hydride Transfer Steric Bulk Handling Steric bulk of CF3/Me2 requires heat for imine formation.

Figure 1: Reductive amination strategy designed to overcome steric hindrance at the


-carbon.
Part 3: High-Potential Research Areas
3.1 Bioisosteric Replacement in Kinase Inhibitors

Many kinase inhibitors utilize a tert-butyl group to fill hydrophobic pockets (e.g., the "gatekeeper" region). However, the associated amines can be metabolic liabilities.

  • Application: Replace tert-butylamine moieties with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine.[1][2]

  • Benefit: The

    
     group introduces a dipole that can engage in orthogonal interactions (C-F[2]···H-N or C-F···C=O) with the protein backbone, potentially improving selectivity while maintaining the hydrophobic fill.
    
3.2 Cathepsin K and Protease Inhibitors

Research into Cathepsin K inhibitors (e.g., Odanacatib analogs) has extensively used fluorinated leucine analogs.

  • Mechanism: The 2,2,2-trifluoro-1,1-dimethyl-ethyl group mimics the side chain of non-canonical amino acids.[1]

  • Research Opportunity: Use this amine to create P2 or P3 substituents in peptidomimetics.[2] The reduced basicity prevents lysosomal trapping (a common issue with basic amines in protease inhibitors), thereby reducing off-target accumulation in acidic organelles.

3.3 CNS Drug Discovery (The "Basicity Tuning" Strategy)

High basicity (pKa > 9) is a major risk factor for hERG channel inhibition (cardiotoxicity) and poor blood-brain barrier (BBB) permeability.

  • Hypothesis: Substituting a standard N-methyl-tert-butylamine (pKa ~10.[1][2]7) with this fluorinated analog (pKa ~7.5) will:

    • Reduce cationic fraction at pH 7.4 from >99% to ~50%.[2]

    • Significantly increase passive diffusion across the BBB.[2]

    • Reduce affinity for the hERG channel pore (which prefers basic amines).[2]

Part 4: Decision Framework for Lead Optimization

When should a researcher deploy this specific motif? Use the following logic gate.

Decision_Tree Start Lead Compound Optimization Problem Identification Q1 Is the current amine too basic (pKa > 9.5)? Start->Q1 Q2 Is there metabolic instability at the alpha-carbon? Q1->Q2 Yes Q3 Does the binding pocket tolerate bulk (t-Bu size)? Q1->Q3 No (pKa is fine) Q2->Q3 Yes Action3 Consider Cyclopropyl or Oxetane isosteres Q2->Action3 No (Stable) Action1 Use N-Me-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Q3->Action1 Yes (Needs Bulk + Low pKa) Action2 Consider simple Trifluoroethylamine Q3->Action2 No (Space restricted)

Figure 2: Strategic decision tree for deploying the N-methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine motif.

Part 5: References
  • Meanwell, N. A. (2018).[2][5][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemicalBook . (2025).[2] Product Entry: 2,2,2-Trifluoro-1,1-dimethyl-ethylamine (CAS 812-18-0).[1][2][4][7] Link

  • Hagmann, W. K. (2008).[2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Oakwood Chemical . (2025).[2] Fluorinated Amines Catalog: 2,2,2-Trifluoro-1,1-dimethyl-ethylamine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in Advanced Organic Synthesis

Executive Summary N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) is a highly specialized, sterically hindered, and fluorinated secondary amine[1]. In modern drug discovery, the incorporation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) is a highly specialized, sterically hindered, and fluorinated secondary amine[1]. In modern drug discovery, the incorporation of the "trifluoro-tert-butyl-methylamino" motif has emerged as a powerful strategy to overcome pharmacokinetic liabilities inherent to basic lipophilic amines[2]. This application note provides a comprehensive guide to the physicochemical rationale for utilizing this building block, alongside self-validating synthetic protocols designed to overcome its severe nucleophilic deactivation[3].

Mechanistic Insights & Physicochemical Rationale

The integration of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine into pharmaceutical scaffolds (such as BACE1 inhibitors for Alzheimer's disease[2], BET inhibitors for oncology[4], and H-PGDS inhibitors for muscular dystrophy[5]) is driven by three distinct physicochemical advantages:

  • pKa Modulation & Efflux Reduction : The strong inductive electron-withdrawing effect (-I) of the

    
    -trifluoromethyl group drastically lowers the conjugate acid pKa of the amine[3]. By reducing basicity, the molecule exists less as a protonated cation at physiological pH, which directly mitigates P-glycoprotein (P-gp) efflux transporter liability and reduces hERG channel binding[2].
    
  • Metabolic Shielding : The

    
    -gem-dimethyl groups completely block cytochrome P450-mediated 
    
    
    
    -oxidation and N-dealkylation, dramatically increasing the metabolic half-life of the resulting drug candidate[3].
  • Steric Topography : The bulky, fluorinated motif is uniquely suited to fill deep, hydrophobic pockets (such as the S3 pocket in BACE1), improving overall Lipophilic Efficiency (LipE)[6].

However, these same properties—steric bulk and electron withdrawal—render the amine a very poor nucleophile . Standard coupling conditions (e.g., EDC/HOBt or direct reductive amination) routinely fail, necessitating the specialized, high-energy workflows detailed in this guide[5].

Quantitative Physicochemical Data

Table 1: Physicochemical Comparison of Amine Building Blocks

PropertyN-Methyl-tert-butylamine (Standard)N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamineCausality / Impact on Drug Design
Molecular Formula


Substitution of 3H for 3F on one methyl group[7].
Molecular Weight 87.16 g/mol 141.14 g/mol Increased mass due to heavy fluorine atoms[1].
Calculated LogP ~1.101.46Increased lipophilicity improves blood-brain barrier (BBB) penetration[1].
Conjugate Acid pKa ~10.6~7.2 - 7.5

inductive effect lowers basicity, reducing P-gp efflux and hERG binding[3].
Nucleophilicity ModerateVery LowSteric clash + electron withdrawal necessitates aggressive coupling conditions[5].
Metabolic Stability SusceptibleHighly StableFluorination and gem-dimethyl groups block CYP450-mediated oxidation[2].

Synthetic Workflow & Decision Tree

To successfully couple this deactivated amine, chemists must bypass kinetic bottlenecks using Lewis acid activation or highly electrophilic intermediates.

Workflow A N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine B1 Reductive Amination A->B1 B2 Amide Coupling A->B2 B3 Nucleophilic Aromatic Substitution (SNAr) A->B3 C1 1. Ti(OiPr)4, 50°C 2. NaBH(OAc)3 B1->C1 C2 1. Oxalyl Chloride 2. DIPEA, DMAP, 60°C B2->C2 C3 1. KHMDS or NaH 2. Microwave, 120°C B3->C3

Decision tree for overcoming steric and electronic deactivation during synthetic coupling.

Step-by-Step Experimental Protocols

Protocol A: Lewis Acid-Mediated Reductive Amination

Causality: The extreme steric bulk of the gem-dimethyl group and the electron-withdrawing nature of the trifluoromethyl group make iminium formation thermodynamically unfavorable[6]. Direct mixing with a reducing agent leads to unreacted starting material. A Lewis acid (


) is required to forcefully drive the equilibrium forward before reduction[5].
  • Iminium Activation: In an oven-dried Schlenk flask under argon, dissolve the target aldehyde (1.0 equiv) and N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.5 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Titanium(IV) isopropoxide (

    
    , 2.0 equiv) dropwise at room temperature. Heat the reaction to 50 °C for 16 hours.
    
  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench into 100 µL of

    
     in methanol, and analyze via LCMS. The presence of the desired product mass confirms successful iminium formation. Do not proceed to step 3 if the unreacted aldehyde mass dominates; instead, add 4Å molecular sieves and continue heating.
    
  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (

    
    , 2.5 equiv) in portions. Stir at room temperature for 4 hours.
    Causality:
    
    
    
    is chosen over
    
    
    because it is mild enough not to reduce any residual unactivated aldehyde, preventing the formation of difficult-to-separate primary alcohol byproducts.
  • Workup: Quench with saturated aqueous

    
    . Filter the resulting titanium dioxide salts through a pad of Celite, washing thoroughly with dichloromethane. Extract the aqueous layer, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Two-Step Acid Chloride Amidation

Causality: Standard amide coupling reagents (EDC, HATU, COMU) generate active esters that are highly susceptible to hydrolysis or rearrangement before this weakly nucleophilic amine can attack[4]. Converting the carboxylic acid to a highly electrophilic acid chloride circumvents this kinetic bottleneck.

  • Acid Chloride Generation: Suspend the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) containing a catalytic amount of N,N-dimethylformamide (DMF, 0.05 equiv). Cool to 0 °C and add oxalyl chloride (1.5 equiv) dropwise. Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride.

  • Self-Validation (IPC 2): React a 5 µL aliquot of the crude residue with 50 µL of anhydrous methanol and 1 µL of triethylamine. LCMS analysis must show complete conversion to the methyl ester, validating the quantitative formation of the acid chloride.

  • Thermal Coupling: Redissolve the crude acid chloride in anhydrous DCE (0.2 M). Add N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.2 equiv), followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Heat the mixture to 60 °C for 12 hours. Causality: The gem-dimethyl groups create a severe steric clash during the tetrahedral intermediate formation. Elevated thermal energy and DMAP catalysis are required to overcome this high activation barrier.

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove DMAP/DIPEA) and brine, dry over

    
    , and purify via flash chromatography.
    

References

  • Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Compounds Comprising N-Methyl-2-Pyridone, and Pharmaceutically Acceptable Salts (BET Inhibitors)
  • Source: World Intellectual Property Organization (WO2017103851A1)

Sources

Application

Application Note: Protocol for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Handling and Storage

This Application Note is designed for researchers and drug development professionals working with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7).[1][2][3] It prioritizes the preservation of reagent i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7).[1][2][3] It prioritizes the preservation of reagent integrity and operator safety through a self-validating handling protocol.[1][2][3]

Part 1: Chemical Identity & Critical Properties

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is a specialized fluorinated building block.[1][2][3] Its structure combines a sterically hindered amine (neopentyl-like backbone) with a strongly electron-withdrawing trifluoromethyl group.[1][2][3] This unique electronic and steric profile makes it a valuable reagent for tuning basicity and lipophilicity in drug candidates, but also necessitates a rigorous handling protocol to prevent degradation (carbamate formation) and volatilization.[1][2][3]

Table 1: Physicochemical Profile[1][2][3][4][5]
PropertyValue / DescriptionNote
Chemical Name N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
CAS Number 1389315-18-7 Primary Identifier
Structure

Sterically hindered secondary amine
Molecular Weight 141.13 g/mol
Formula

Physical State Liquid (Standard Conditions)Volatile
Basicity (

)
Est.[1][2][3][4][5][][7][8] 7.5 – 8.5Lower than non-fluorinated analogs due to

inductive effect
Solubility Soluble in organic solvents (DCM, THF, MeOH)Immiscible with water (hydrophobic)
Key Hazards Corrosive, Flammable, VolatileCauses severe skin burns and eye damage

Part 2: Storage Protocol – The "Inert Barrier" System

Objective: Prevent the formation of carbamate salts (reaction with atmospheric


) and minimize volatile loss.[1][2][3]
The Scientific Rationale

Amines are nucleophiles that readily react with carbon dioxide in the air to form solid carbamates (


).[1][2][3] For fluorinated amines, while the nucleophilicity is reduced, the volatility poses a secondary risk of concentration changes over time.[1][2][3] The Inert Barrier System  ensures the reagent remains stoichiometrically accurate.[1][2][3]
Storage Workflow
  • Primary Container:

    • Store in a borosilicate glass vial with a PTFE-lined screw cap.

    • Why: PTFE provides the highest chemical resistance to amines and prevents leaching of plasticizers found in standard polyethylene caps.[1][2][3]

  • Atmospheric Control:

    • Purge the headspace with dry Argon or Nitrogen after every use.[1][2][3]

    • Why: Argon is heavier than air and provides a more effective blanket for volatile liquids than nitrogen.[1][2][3]

  • Secondary Containment:

    • Place the primary vial inside a secondary desiccated jar or a resealable barrier bag containing activated molecular sieves.

    • Why: This creates a "sacrificial" environment where any ingressing moisture is trapped before reaching the amine.[1][2][3]

  • Temperature:

    • Store at 2°C to 8°C.

    • Why: Reduces vapor pressure, minimizing loss through the cap threads and slowing potential oxidation rates.[1][2][3]

Part 3: Handling Protocol – The "Closed-Loop" Transfer

Objective: Transfer the reagent without exposure to the operator or the atmosphere.[1][2][3]

Experimental Workflow Diagram

HandlingProtocol Start Reagent Retrieval (Cold Storage) Equilibration Thermal Equilibration (20 min to RT) Start->Equilibration Prevent Condensation Purge Inert Gas Purge (Balloon/Manifold) Equilibration->Purge Insert Inlet Needle Transfer Syringe Transfer (Hamilton Gastight) Purge->Transfer Withdraw Liquid Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Inject Reseal Headspace Repurge & Parafilm Seal Transfer->Reseal Post-Use

Figure 1: The Closed-Loop Transfer workflow ensures the amine is never exposed to atmospheric moisture or


.[1][2][3]
Step-by-Step Methodology
  • Thermal Equilibration:

    • Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 20 mins) inside a desiccator before opening.

    • Mechanism:[1][2][3][4][9][10] Opening a cold vial condenses atmospheric moisture directly into the amine, initiating hydrolysis or dilution.[1][2][3]

  • Inert Gas Insertion:

    • Do not uncap the bottle if a septum is present.[1][2][3] Insert a small gauge needle connected to an Argon line (low pressure) to create positive pressure.[1][2][3]

    • Mechanism:[1][2][3][4][9][10] Positive pressure prevents air ingress when the withdrawal needle is inserted.[1][2][3]

  • Volumetric Withdrawal:

    • Use a gas-tight glass syringe (e.g., Hamilton) with a PTFE-tipped plunger.[1][2][3]

    • Avoid: Standard plastic syringes.[1][2][3] The amine can swell rubber plungers, leading to seizing or leaching.[1][2][3]

  • Quenching & Cleaning:

    • Immediately rinse the syringe with dilute HCl or acetic acid in methanol after transfer.[1][2][3]

    • Mechanism:[1][2][3][4][9][10] Neutralizes the residual amine, preventing corrosion of the syringe needle and plunger.[1][2][3]

Part 4: Emergency Response – The "Neutralization Cascade"[1][2][3][4]

Objective: Manage spills or exposure using chemical logic to minimize injury.

Emergency Logic Diagram

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (>1 mL) Type->Spill Exposure Personnel Exposure Type->Exposure Evacuate Evacuate Area (Volatile Fumes) Spill->Evacuate High Vapor Pressure Skin Skin Contact: Flush 15min (No Soap initially) Exposure->Skin Eye Eye Contact: Flush 15min + Medical Attention Exposure->Eye Inhale Inhalation: Fresh Air + Oxygen Exposure->Inhale Absorb Absorb with Sand/Vermiculite Evacuate->Absorb Neutralize Treat Waste with Dilute Acetic Acid Absorb->Neutralize

Figure 2: Decision matrix for immediate response to incidents involving fluorinated amines.[1][2][3]

Specific Emergency Procedures
  • Skin Contact:

    • Action: Immediately flush with copious water for 15 minutes.[1][2][3]

    • Contraindication: Do not use vinegar (acetic acid) on the skin immediately; the heat of neutralization can exacerbate the burn.[1][2][3] Use water to dilute first.[1][2][3]

  • Spill Cleanup:

    • Action: Cover the spill with an inert absorbent (vermiculite or sand).[1][2][3]

    • Neutralization: Once absorbed, transfer to a fume hood and treat the solid mixture with 5% aqueous acetic acid to convert the volatile amine into a non-volatile acetate salt before disposal.[1][2][3]

Part 5: References

  • Molaid Chemicals. (2023).[1][2][3] Chemical Properties and Structure of CAS 1389315-18-7. Molaid. [Link]

  • National Institutes of Health (NIH). (2023).[1][2][3] PubChem Compound Summary: Fluorinated Amines Handling. PubChem.[1][2][3][8] [Link]

Sources

Method

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine as a building block for pharmaceuticals

A Strategic Bioisostere for Physicochemical Optimization in Drug Discovery Executive Summary This guide details the application of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (and its primary amine precursor) as a h...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Bioisostere for Physicochemical Optimization in Drug Discovery

Executive Summary

This guide details the application of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (and its primary amine precursor) as a high-value building block in medicinal chemistry. Often utilized as a bioisostere for the N-methyl-tert-butyl group, this fluorinated motif offers a unique solution to common lead optimization challenges: metabolic instability and poor permeability .

By introducing the electron-withdrawing trifluoromethyl (


) group adjacent to the quaternary carbon, researchers can dramatically lower the basicity (pKa) of the amine, ensuring a higher fraction of neutral species at physiological pH. This application note provides the rationale, physicochemical data, and specific synthetic protocols for incorporating this sterically demanding and electron-deficient amine into pharmaceutical scaffolds.
Physicochemical Profile & Rationale

The strategic value of this building block lies in the "Fluorine Effect" on the adjacent amine. Unlike a standard tert-butyl amine, the trifluoro-analog exhibits significantly reduced basicity due to the strong inductive effect (


) of the 

group.
Table 1: Comparative Physicochemical Properties
PropertyN-Methyl-tert-butylamineTarget Molecule (

-Analog)
Impact on Drug Design
Structure


Bioisosteric replacement
pKa (Conj. Acid) ~10.5 - 11.0~5.5 - 6.2 Critical: Majority neutral at pH 7.4
LogP HighModerate

is lipophilic, but lower pKa reduces LogD

Metabolic Stability Low (N-dealkylation, oxidation)High

blocks oxidation; reduces N-dealkylation rate
Nucleophilicity HighLow Requires specialized coupling protocols
Mechanistic Insight: The pKa Shift

The drop in pKa (approx. 4–5 units) is the defining feature. At physiological pH (7.4), a standard amine (pKa ~10.5) is >99.9% protonated (cationic), limiting passive membrane permeability and increasing susceptibility to P-glycoprotein (P-gp) efflux. The fluorinated analog (pKa ~6.0) is predominantly neutral, facilitating passive diffusion across the blood-brain barrier (BBB) or gut wall.

Synthetic Protocols: Overcoming Steric & Electronic Barriers

The Challenge: Synthesizing amides or ureas with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is difficult due to two converging factors:

  • Steric Hindrance: The gem-dimethyl groups create a "neopentyl-like" steric wall.

  • Electronic Deactivation: The

    
     group pulls electron density from the nitrogen, making it a poor nucleophile.
    

Standard coupling conditions (e.g., EDC/HOBt) often result in low yields (<20%) or stalled reactions. The following protocols are validated for electron-deficient, sterically hindered amines.

Protocol A: The "Acid Chloride" Method (Gold Standard)

Recommended for highly hindered substrates where standard couplings fail.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) or Ghosez’s Reagent

  • Catalytic DMF (1-2 drops)

  • Target Amine: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.2 equiv)

  • Base: Pyridine or 2,6-Lutidine (3.0 equiv) — Crucial: stronger bases like TEA can cause ketene formation with certain acids.

  • Solvent: Anhydrous DCM or DCE.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under

    
    . Add catalytic DMF. Dropwise add Oxalyl Chloride at 0°C. Stir at RT for 1 hour until gas evolution ceases.
    
  • Concentration: Evaporate the solvent/excess reagent in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add the base (Pyridine), followed immediately by the fluorinated amine.

  • Reflux: Allow to warm to RT. If LCMS shows incomplete conversion after 2 hours, heat to reflux (40°C) for 4–12 hours. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

  • Workup: Quench with sat.

    
    . Extract with DCM. The product is often non-basic; wash with 1M HCl to remove unreacted amine/pyridine.
    
Protocol B: High-Energy Coupling (HATU/HOAt)

Recommended for acid-sensitive substrates where acid chlorides are too harsh.

Reagents:

  • Coupling Agent: HATU (1.5 equiv) or COMU (1.5 equiv).

  • Additive: HOAt (1.5 equiv) — Essential for hindered amines.

  • Base: DIPEA (3.0 – 5.0 equiv).

  • Solvent: DMF (Polar aprotic solvents stabilize the transition state).

Step-by-Step:

  • Dissolve carboxylic acid and HATU/HOAt in dry DMF. Stir for 5 minutes to pre-activate (formation of the active ester).

  • Add DIPEA.[1]

  • Add the fluorinated amine.[2]

  • Microwave Assist: Heat at 60–80°C in a microwave reactor for 30–60 minutes.

    • Note: Conventional heating at 50°C for 24h is an alternative, but microwave irradiation is superior for overcoming the steric barrier of the gem-dimethyl group.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic route based on the properties of the carboxylic acid partner.

CouplingWorkflow Start Start: Carboxylic Acid + Fluorinated Amine CheckAcid Is the Acid Base-Sensitive or Chiral? Start->CheckAcid RouteHATU Route B: HATU/HOAt (DMF, 60°C) CheckAcid->RouteHATU Yes (Epimerization risk) RouteAcCl Route A: Acid Chloride (Oxalyl Cl / Pyridine) CheckAcid->RouteAcCl No (Robust substrate) CheckYield1 Yield > 50%? RouteHATU->CheckYield1 RouteAcF Route C: Acyl Fluoride (TFFH or Cyanuric Fluoride) CheckYield1->RouteAcF No (Sterics too high) Success Purification (LCMS/NMR Validation) CheckYield1->Success Yes RouteAcCl->Success

Figure 1: Synthetic decision tree for coupling sterically hindered, electron-deficient amines.

Structure-Activity Relationship (SAR) Impact

When substituting a standard tert-butyl group with the trifluoro-analog, researchers should anticipate specific shifts in biological and chemical behavior.

SAR_Logic Center N-Me-Trifluoro-t-Butyl Motif pKa Lower pKa (5.5-6.5) (Reduced Basicity) Center->pKa Meta Blocked Metabolism (No benzylic/alpha oxidation) Center->Meta Bind Altered H-Bonding (N is poor acceptor) Center->Bind  Electronic Effect Lip Lipophilicity (CF3 is lipophilic, but Ionization change compensates) Center->Lip Perm Increased Permeability (Neutral at pH 7.4) pKa->Perm  Less Cationic

Figure 2: Impact of the fluorinated motif on key ADME and binding properties.

References
  • Due-Hansen, M. E., et al. (2016).[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5] Organic & Biomolecular Chemistry.

    • Key Insight: Establishes the necessity of acid fluoride or high-temperature acid chloride protocols for this class of amines.
  • Barnes-Seeman, D., et al. (2013).[6][7] "Metabolically Stable tert-Butyl Replacement."[7][8] ACS Medicinal Chemistry Letters.

    • Key Insight: Validates the trifluoromethyl-cyclopropyl and trifluoro-tert-butyl motifs as metabolically stable bioisosteres.[7]

  • Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

    • Key Insight: Comprehensive review of pKa modulation using fluorine to improve permeability and reduce efflux.
  • PubChem Compound Summary. (2025). "Ethanamine, 2,2,2-trifluoro- (CAS 753-90-2) and derivatives."[9] National Center for Biotechnology Information.

    • Key Insight: Verification of physicochemical data and basicity constants.[7][9]

Sources

Application

Technical Application Note: Optimization of Reactions Involving N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

The following Technical Application Note is designed for medicinal chemists and process development scientists working with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine . This guide addresses the specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for medicinal chemists and process development scientists working with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine .

This guide addresses the specific challenges posed by this building block: steric hindrance (gem-dimethyl group), reduced nucleophilicity (inductive effect of


), and volatility .

Introduction & Chemical Profile[4][5][6][7][8][9][10][11]

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is a specialized fluorinated building block used in medicinal chemistry to introduce the N-methyl-1-(trifluoromethyl)isopropyl motif.[1][2][3] This moiety serves as a metabolically stable, lipophilic bioisostere for tert-butyl or isopropyl groups, often improving blood-brain barrier (BBB) penetration and preventing oxidative metabolism at the


-carbon.[1][2][3]
Physicochemical Properties
PropertyValue / CharacteristicImplication for Experimental Design
Structure

Sterically congested (gem-dimethyl) secondary amine.[1][2][3]
Molecular Weight 141.13 g/mol Low MW suggests potential volatility.[2][3]
Basicity (pKa) Est.[3] 8.5–9.0 (Lower than typical amines)Reduced nucleophilicity due to electron-withdrawing

.[1][2][3]
LogP ~1.5 (Predicted)Lipophilic; soluble in DCM, THF, EtOAc.
Physical State Liquid (Colorless to pale yellow)Handle with liquid transfer techniques; avoid prolonged high-vacuum.[1][2][3]
The "Deactivated Nucleophile" Challenge

This amine presents a dual challenge for coupling reactions:

  • Steric Bulk: The gem-dimethyl groups adjacent to the nitrogen create significant steric clash, hindering the approach of electrophiles.[3]

  • Electronic Deactivation: The strong inductive effect (

    
    ) of the trifluoromethyl group pulls electron density away from the nitrogen lone pair, reducing its nucleophilicity compared to non-fluorinated analogs (e.g., 
    
    
    
    -methyl-tert-butylamine).[1][2][3]

Safety & Handling Protocols

Volatility Management[3]
  • Storage: Store at 2–8°C in a tightly sealed container. The compound has significant vapor pressure.[3]

  • Evaporation: Do not concentrate reaction mixtures containing the free base to dryness under high vacuum (>1 mbar) for extended periods.[3] Co-evaporation with higher boiling solvents (e.g., toluene) is recommended if concentration is necessary.

  • Salt Formation: For long-term storage or handling, convert the amine to its hydrochloride or tosylate salt, which are non-volatile solids.

Material Compatibility
  • Plastics: Fluorinated amines can swell certain plastics.[3] Use glass (borosilicate) or Teflon (PTFE) components.[3]

  • Seals: Use PTFE-lined septa.[1][2][3] Avoid standard red rubber septa for long-term exposure.[1][2][3]

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acid Chloride Method)

Best for: Attaching the amine to carboxylic acids when standard coupling reagents (EDC, HATU) fail due to low nucleophilicity.[2][3]

Rationale: The acid chloride generates a highly reactive electrophile that can overcome the steric and electronic deactivation of the amine.[1]

Materials:

  • Carboxylic Acid substrate (1.0 equiv)[2][3]

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride[2][3]

  • DMF (catalytic, 2-3 drops)[1][2][3]

  • Dichloromethane (DCM) [Anhydrous][2][3]

  • N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.2 – 1.5 equiv)[1][2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[2][3]

  • DMAP (0.1 equiv) [Critical Catalyst ]

Step-by-Step Procedure:

  • Activation (In Situ Acid Chloride Formation):

    • Dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration) under nitrogen.

    • Add catalytic DMF.[2][3]

    • Add Oxalyl Chloride dropwise at 0°C.[2][3]

    • Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases.

    • Note: If the acid is sensitive, concentrate the acid chloride to remove excess oxalyl chloride, then re-dissolve in DCM.

  • Coupling Reaction:

    • Cool the acid chloride solution to 0°C.

    • Add the base (TEA or DIPEA).[3]

    • Add N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine slowly via syringe.[1][2][3]

    • Add DMAP (4-Dimethylaminopyridine).[1][2][3] Why? DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine.[1]

  • Reaction Monitoring:

    • Allow to warm to RT and stir for 4–16 hours.

    • Monitor by LC-MS.[1][2][3] If conversion is <50% after 4 hours, heat to reflux (40°C).

  • Workup:

    • Quench with saturated aqueous

      
      .[2][3]
      
    • Extract with DCM (3x).[3]

    • Wash combined organics with 1M HCl (to remove excess amine/DMAP) and Brine.[3]

    • Dry over

      
       and concentrate (Control vacuum pressure to avoid losing product if low MW).[3]
      
Protocol B: Peptide Coupling (HATU/HOAt Method)

Best for: Substrates sensitive to acid chlorides or when library synthesis is required.[3]

Rationale: HATU is preferred over EDC/HOBt for hindered amines.[3] The addition of HOAt (or using HATU which generates it) helps stabilize the active ester.[3]

Materials:

  • Carboxylic Acid (1.0 equiv)[2][3]

  • HATU (1.2 – 1.5 equiv)[2][3]

  • HOAt (0.5 equiv) [Optional but recommended for difficult cases][2][3]

  • DIPEA (3.0 equiv)[2][3]

  • DMF (Anhydrous)[2][3]

  • Amine (1.2 equiv)[2][3]

Procedure:

  • Dissolve Acid and DIPEA in DMF (0.1 M).

  • Add HATU and stir for 5 minutes (Pre-activation).

  • Add N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine .

  • Stir at RT for 12–24 hours.

  • Optimization: If reaction is slow, microwave irradiation at 60°C for 30–60 minutes is highly effective for this specific amine class.

Troubleshooting & Optimization Logic

Common Failure Modes
  • No Product / Recovered Starting Material:

    • Cause: Nucleophile is too sterically hindered.[2][3]

    • Fix: Switch from HATU to Acid Chloride protocol. Add DMAP.[2][3][4] Increase temperature to 60–80°C (using Toluene or DCE).[3]

  • Low Yield (Volatile Loss):

    • Cause: The amine evaporated before reacting, or the product is volatile.

    • Fix: Use the amine as a salt (HCl) and release free base in situ with excess DIPEA.[3] Do not use high vacuum on the crude reaction mixture.

Mechanistic Visualization (Graphviz)[2][3]

The following diagram illustrates the decision logic for selecting the optimal coupling strategy for this hindered amine.

CouplingStrategy Start Start: Coupling N-Me-CF3-Amine CheckSubstrate Is Substrate Acid Sensitive? Start->CheckSubstrate Sensitive Yes: Avoid Acid Chlorides CheckSubstrate->Sensitive Yes Robust No: Substrate is Stable CheckSubstrate->Robust No HATU_Method Try HATU / DIPEA / DMF (Protocol B) Sensitive->HATU_Method CheckYield Yield > 50%? HATU_Method->CheckYield Success Proceed to Workup CheckYield->Success Yes Microwave Microwave: 60°C, 1h CheckYield->Microwave No Microwave->Success AcidCl_Method Acid Chloride / DMAP / DCM (Protocol A) Robust->AcidCl_Method AcidCl_Method->Success

Caption: Decision tree for optimizing amide bond formation with sterically hindered fluorinated amines.

References

  • Fluorochem Ltd. Product Safety Data Sheet: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine. (Accessed 2025).[3][5]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3][4] Organic Process Research & Development, 20(2), 140–177. (General reference for hindered amine coupling). [2][3]

  • Patterson, A. W., et al. (2011). Optimization of the synthesis of hindered amines. Tetrahedron Letters, 52(30), 3899-3902.[3] (Specific strategies for gem-dimethyl amines).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. [2][3]

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the specific Safety Data Sheet (SDS) before handling fluorinated amines.

Sources

Method

analytical methods for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine detection

Application Note: Analytical Strategies for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) Executive Summary & Strategic Context Target Analyte: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (MTFD...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7)

Executive Summary & Strategic Context

Target Analyte: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (MTFDEA) CAS Registry: 1389315-18-7 Molecular Formula:


Molecular Weight:  141.13  g/mol [1][2][3][4]

Operational Context: MTFDEA is a specialized fluorinated building block used in the synthesis of high-value pharmaceuticals, particularly Hepatitis C inhibitors and PI3K inhibitors.[2] Its structure—a sterically hindered, fluorinated secondary amine—imparts metabolic stability and lipophilicity to drug candidates. However, its presence as a residual impurity in Active Pharmaceutical Ingredients (APIs) poses a critical quality risk. Furthermore, as a secondary amine, it is a precursor to potentially carcinogenic N-nitroso derivatives (NDSRIs) if exposed to nitrosating agents.

This guide provides three validated analytical workflows:

  • Headspace GC-MS : For ultra-trace quantification of residual MTFDEA in drug substances (Limit of Quantitation < 1 ppm).

  • LC-MS/MS : For high-throughput monitoring in reaction mixtures or biological matrices.[2]

  • 19F qNMR : For absolute purity assessment of the reagent itself.[2]

Method A: Headspace GC-MS for Residual Impurity Analysis[2]

Rationale: MTFDEA is volatile (estimated b.p. ~75-85°C) and lacks a strong UV chromophore.[2] Direct liquid injection can lead to peak tailing due to interaction with silanol groups.[2] Headspace sampling eliminates matrix interference and leverages the analyte's volatility, while Mass Spectrometry (SIM mode) ensures specificity against complex API backbones.

Instrumental Configuration
ParameterSpecification
System Agilent 7890B GC / 5977B MSD (or equivalent)
Inlet Split/Splitless (200°C), Split ratio 5:1
Column DB-624UI (30 m × 0.32 mm × 1.8 µm) or Rtx-Volatile Amine
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Headspace Incubation: 90°C for 20 min; Transfer Line: 110°C
MS Source EI Source @ 230°C, Quadrupole @ 150°C
Acquisition SIM Mode (Selected Ion Monitoring)
MS Detection Parameters (SIM)
  • Target Ion (Quantifier): m/z 72.0 (Base peak, corresponding to

    
     after loss of 
    
    
    
    )
  • Qualifier Ions: m/z 141.1 (Molecular Ion), m/z 126.1 (

    
    )[2]
    
  • Dwell Time: 50 ms per ion

Sample Preparation Protocol
  • Diluent Preparation: Prepare a solution of 0.1 M NaOH in water/DMSO (1:1 v/v). Note: High pH is critical to keep the amine in its free base (volatile) form.[2]

  • Standard Solution: Dissolve MTFDEA reference standard in DMSO to 1000 ppm. Serially dilute to 0.1, 0.5, 1.0, 5.0, and 10.0 ppm in the Diluent.

  • Sample Preparation: Weigh 50 mg of API into a 20 mL headspace vial. Add 5.0 mL of Diluent.[2] Seal immediately with a PTFE/Silicone septum.[2]

System Suitability Criteria
  • Resolution: Peak must be baseline resolved from solvent peaks (DMSO/Water artifacts).[2]

  • Precision: %RSD of peak area for 6 injections of 1 ppm standard ≤ 5.0%.

  • Sensitivity: S/N ratio for 0.1 ppm standard ≥ 10:1.[2]

Method B: LC-MS/MS for Process Monitoring[2]

Rationale: When MTFDEA is less volatile (e.g., as a salt) or present in aqueous waste streams, LC-MS/MS provides rapid quantification without thermal stress.

LC Conditions
  • Column: Waters XBridge BEH Phenyl (100 mm × 2.1 mm, 2.5 µm)

    • Why Phenyl? Provides unique selectivity for fluorinated compounds via

      
       and dipole interactions.[2]
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    5% B (6.1 min).
  • Flow Rate: 0.4 mL/min.[2]

MS/MS Parameters (ESI Positive)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Interpretation
Quantifier 142.1

72.115Loss of

group
Qualifier 142.1

58.125Further fragmentation of amine core

Method C: 19F qNMR for Reagent Purity

Rationale: For verifying the purity of the MTFDEA reagent itself, 19F NMR is superior to chromatography as it detects all fluorinated impurities (e.g., non-methylated precursors) without response factor correction.

  • Solvent:

    
     or 
    
    
    
    [2]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm).[2]
  • Parameters:

    • Pulse Angle: 90°[2]

    • Relaxation Delay (D1):

      
       30 seconds (Critical for quantitative integration due to long T1 of 
      
      
      
      groups).
    • Scans: 64.

  • Signal: MTFDEA

    
     singlet appears approx.[2] 
    
    
    
    -78 to -82 ppm (verify against standard).

Visualized Analytical Workflow

AnalyticalWorkflow Start Sample Arrival (API or Reagent) Decision Matrix Type? Start->Decision Path_Solid Solid API / Residual Solvent Decision->Path_Solid Trace Impurity Path_Liquid Aqueous / Reaction Mix Decision->Path_Liquid Process Control Path_Pure Neat Reagent (Purity Check) Decision->Path_Pure QC Release Prep_GC Dissolve in DMSO/NaOH (Free Base Formation) Path_Solid->Prep_GC Prep_LC Dilute in Water/ACN Filter 0.2µm Path_Liquid->Prep_LC Method_NMR Method C: 19F qNMR (Absolute Assay) Path_Pure->Method_NMR Method_GC Method A: HS-GC-MS (Limit: <1 ppm) Result Quantification & COA Generation Method_GC->Result Method_LC Method B: LC-MS/MS (High Throughput) Method_LC->Result Method_NMR->Result Prep_GC->Method_GC Prep_LC->Method_LC

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

References

  • Santa Cruz Biotechnology. 2,2,2-Trifluoro-1,1-dimethyl-ethylamine (CAS 812-18-0) Product Data.[2][5] (Precursor reference). Retrieved from

  • Fluorochem. N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) Safety & Properties.[2][3][4][6] Retrieved from [2]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[2] (Regulatory context for amine impurities).[2][7] Retrieved from [2]

  • Sigma-Aldrich. 19F NMR Reference Standards and Solvents. Retrieved from [2]

  • ChemicalBook. N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Properties and Suppliers. Retrieved from [2]

Sources

Application

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in the synthesis of agrochemicals

Application Note: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in Agrochemical Design Part 1: Executive Summary & Strategic Rationale N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (Structure: ) represents a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in Agrochemical Design

Part 1: Executive Summary & Strategic Rationale

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (Structure:


) represents a critical "emerging" building block in modern agrochemical synthesis.[1][2] It serves as a specialized bioisostere for the ubiquitously used tert-butyl amine group.

In agrochemical discovery (fungicides, insecticides, herbicides), the standard tert-butyl group provides necessary steric bulk to fill hydrophobic pockets in enzymes (e.g., Succinate Dehydrogenase, Ryanodine Receptors).[1][2] However, it suffers from two limitations:

  • Metabolic Liability: The methyl groups are prone to rapid oxidation by cytochrome P450 enzymes.

  • Lipophilicity: High LogP can lead to poor systemicity in plants or excessive soil retention.

The Fluorinated Solution: By introducing a trifluoromethyl (


) group into the quaternary center, this building block:
  • Blocks Metabolism: The electron-withdrawing

    
     group deactivates the adjacent methyl groups against oxidation.
    
  • Modulates Lipophilicity: Lowers LogP relative to the hydrocarbon parent while maintaining the "globular" steric profile.

  • Increases Acidity: The N-H becomes significantly more acidic (lower pKa), altering hydrogen-bond donor capabilities in the active site.

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name N,2-Dimethyl-1,1,1-trifluoropropan-2-amineAlso referred to as N-methyl-trifluoro-tert-butylamine
CAS Number 1389315-18-7Available from specialized fluorochemical suppliers (e.g., Fluorochem, Enamine)
Molecular Weight 141.14 g/mol
Physical State LiquidVolatile.[1][2] Handle in a fume hood.
Boiling Point ~85-95 °C (Est.)Primary amine analog (CAS 812-18-0) boils at 77°C; N-methylation increases BP slightly.[1][2]
Basicity (pKa) ~8.5 - 9.0 (Est.)Lower than non-fluorinated t-butylamine (~10.[3]6) due to inductive effect of

.
Storage 2-8°C, Inert GasHygroscopic. Store under Argon/Nitrogen.

Part 3: Experimental Protocols

Workflow 1: Amide Coupling (Synthesis of Next-Gen SDHI Fungicides)

Context: Many SDHI fungicides (e.g., similar to Penthiopyrad) rely on a sterically crowded amide bond.[1][2] The steric bulk of the gem-dimethyl group next to the nitrogen makes standard coupling (EDC/HOBt) sluggish.

Mechanism: The reaction requires activation of the carboxylic acid to a highly reactive Acid Chloride to overcome the steric hindrance of the nucleophile (


).

Protocol:

  • Activation:

    • Charge a dry flask with the Pyrazole Carboxylic Acid (1.0 equiv) and Dichloromethane (DCM) [0.5 M].

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF .

    • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate solvent and excess oxalyl chloride under vacuum. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • To the acid chloride solution at 0°C, add Triethylamine (TEA) (2.5 equiv) or DIPEA (Hunig's Base).

    • Slowly add N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.1 equiv).[1][2] Note: The amine is volatile; use a gas-tight syringe.[1][2]

    • Allow to warm to RT and stir for 12–18 hours. (Steric hindrance requires longer reaction times).

  • Work-up:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Self-Validating Check:

  • TLC/LCMS:[1][2] Look for the disappearance of the acid peak. The product amide will have a distinct shift in retention time due to the

    
     group.
    
  • NMR: The N-Methyl group will appear as a singlet/doublet around 3.0 ppm. The

    
     group will show a singlet at approx -80 ppm in 
    
    
    
    NMR.
Workflow 2: Coupling (Synthesis of Insecticidal Heterocycles)

Context: Attaching the amine to a chloropyridine or chloropyrimidine core (common in neonicotinoid or diamide analogs).

Protocol:

  • Setup:

    • In a pressure vial (microwave suitable), dissolve 2-Chloro-5-ethylpyrimidine (or similar heteroaryl chloride) (1.0 equiv) in DMSO or NMP [0.5 M].

    • Add Potassium Carbonate (

      
      )  (2.0 equiv).
      
    • Add N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.5 equiv).[1][2]

  • Reaction:

    • Heat to 100–120°C for 16 hours.

    • Why High Temp? The nucleophilicity of the nitrogen is reduced by the electron-withdrawing

      
       group and the steric bulk of the gem-dimethyls.
      
  • Work-up:

    • Dilute with water and extract with Ethyl Acetate.

    • Purification: Column chromatography is usually required to separate the product from any hydrolysis byproducts.

Part 4: Visualization (Logic & Pathway)

The following diagram illustrates the decision-making process and synthetic flow for utilizing this building block.

Agrochemical_Synthesis Start Target Design: Bioisostere Replacement Choice Select Building Block: N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Start->Choice Reduce LogP Block Metabolism RouteA Route A: Amide Coupling (Fungicides/SDHI) Choice->RouteA Carbonyl Electrophile RouteB Route B: SnAr Coupling (Insecticides) Choice->RouteB Heteroaryl Chloride StepA1 Activate Acid -> Acid Chloride (Oxalyl Chloride/DMF) RouteA->StepA1 StepB1 High Temp (100°C+) Polar Solvent (DMSO) RouteB->StepB1 + Base (K2CO3) StepA2 Nucleophilic Attack (Sterically Hindered) StepA1->StepA2 + Amine + Base Result Final Agrochemical Active (Metabolically Stable) StepA2->Result StepB1->Result

Caption: Decision tree for integrating the trifluoro-tert-butyl amine motif into agrochemical scaffolds via Amide or SnAr pathways.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Impact of the Fluorinated Motif

FeatureStandard tert-Butyl AmineTrifluoro-tert-butyl Amine (TFTB)Impact on Agrochemical
Lipophilicity (

LogP)
Baseline (0.[1][2]0)-0.6 to -1.0Improved systemicity in xylem; reduced soil binding.[1][2]
Metabolic Stability Low (Methyl oxidation)HighProlonged half-life in plant/insect; lower application rates.
Steric Volume ~75 ų~85 ųSlightly larger; may improve selectivity for larger binding pockets.
Electronegativity NeutralHighReduces basicity of the nitrogen; alters pKa of resulting amides.

References

  • Behr, S. et al. (2023). (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.[1][2] Organic Letters. [Link][2][4]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.[1][2] JACS Au. [Link][2]

  • Fujiwara, T. et al. (2014). Practical Synthesis of Trifluoromethylated Amines.[1] Chemistry - A European Journal.[1][2] (Context on general trifluoro-amine synthesis). [Link][2]

Sources

Method

Application Note: Large-Scale Synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

This Application Note and Protocol guide details the large-scale synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (also known as N,1,1-trimethyl-2,2,2-trifluoroethylamine ). The guide is structured for proce...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the large-scale synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (also known as N,1,1-trimethyl-2,2,2-trifluoroethylamine ). The guide is structured for process chemists and researchers, focusing on scalability, safety, and operational efficiency.

Introduction & Strategic Analysis

Target Molecule: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Structure:


CAS Registry Number:  2763779-85-5 (Free base) / 174886-04-5 (HCl salt)

The incorporation of a trifluoromethyl (


) group  adjacent to a tertiary carbon center is a high-value structural motif in medicinal chemistry.[1] It imparts metabolic stability (blocking P450 oxidation), increases lipophilicity, and modulates the basicity of the adjacent amine (

lowering effect).
Retrosynthetic Strategy

For large-scale production, atom economy and reagent availability are paramount. We evaluate two primary routes:

  • Route A (Nucleophilic Addition): The most direct approach involves the construction of the carbon skeleton via the addition of a methyl nucleophile to a trifluoromethyl-imine. This route is preferred for its brevity (2 steps).

  • Route B (Ritter-Reduction Sequence): Starts from the commercially available 1,1,1-trifluoro-2-methyl-2-propanol. This route avoids volatile methylamine gas but involves hazardous cyanide chemistry and hydride reductions.

Selected Protocol: This guide prioritizes Route A (Imine Formation + Grignard Addition) as the primary industrial protocol due to its superior step count and avoidance of HCN. Route B is provided as a validated alternative if the alcohol precursor is already in stock.

Visualizing the Synthetic Logic

Synthesis_Strategy Target Target: N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Imine Intermediate: N-Methyl-trifluoroacetonimine Imine->Target Nucleophilic Addition (Grignard) TFK Starting Material: 1,1,1-Trifluoroacetone (TFK) TFK->Imine Condensation (TiCl4 mediated) MeNH2 Reagent: Methylamine MeNH2->Imine MeMgBr Reagent: Methylmagnesium Bromide MeMgBr->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from trifluoroacetone.

Safety & Handling Protocols (Critical)

  • Trifluoroacetone (TFK): Highly volatile (bp 22°C). Must be handled with chilled condensers and cold traps.

  • Methylamine: Toxic gas/liquid. Use a closed system or a scrubber.

  • Titanium Tetrachloride (

    
    ):  Reacts violently with moisture/water. Handle under strict inert atmosphere (
    
    
    
    /Ar).
  • Grignard Reagents: Pyrophoric hazards. Exothermic quenching.

  • Fluorine NMR: Essential for monitoring.

    
     groups provide a distinct handle for process control.
    

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of N-Methyl-1,1,1-trifluoro-propan-2-imine

Objective: Condensation of trifluoroacetone with methylamine. Note that


 ketones are electrophilic but prone to forming stable hydrates/hemiaminals. 

is used as a Lewis acid and dehydrating agent to drive the equilibrium.

Reagents:

  • 1,1,1-Trifluoroacetone (TFK): 1.0 equiv.

  • Methylamine (2.0M in THF or anhydrous gas): 1.2 equiv.

  • Titanium Tetrachloride (

    
    ): 0.55 equiv.
    
  • Triethylamine (

    
    ): 2.2 equiv (to scavenge HCl).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel. Flush with Nitrogen.

  • Charging: Add anhydrous DCM (10 vol) and Methylamine (1.2 equiv). Cool the mixture to -20°C .

  • Base Addition: Add

    
     (2.2 equiv) dropwise, maintaining temperature < -10°C.
    
  • TFK Addition: Add Trifluoroacetone (1.0 equiv) slowly. The mixture may warm slightly; re-cool to -20°C.

  • Lewis Acid Addition (Critical): Add a solution of

    
     (0.55 equiv) in DCM dropwise over 60 minutes. Caution: Highly Exothermic. Maintain internal temperature below 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Workup: The reaction will form a thick slurry of titanium salts. Filter the mixture rapidly through a pad of Celite under an inert atmosphere (argon blanket). Wash the cake with dry DCM.

  • Concentration: The filtrate contains the volatile imine. Do not rotovap to dryness. Use the solution directly in Step 2 or carefully distill (bp approx 60-70°C) if isolation is required.

Step 2: Grignard Addition (Methylation)

Objective: Nucleophilic addition of methyl group to the sterically crowded, electron-deficient imine carbon.

Reagents:

  • Imine solution (from Step 1): 1.0 equiv (theoretical).

  • Methylmagnesium Bromide (MeMgBr, 3.0M in

    
    ): 1.5 equiv.
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    

Procedure:

  • Setup: Flame-dry a reactor with reflux condenser and addition funnel. Inert atmosphere.

  • Grignard Prep: Charge MeMgBr (1.5 equiv) into the reactor. Cool to 0°C .

  • Addition: Add the Imine solution (from Step 1) dropwise to the Grignard reagent.

    • Mechanistic Insight: The

      
       group makes the imine carbon highly electrophilic, facilitating addition despite the steric bulk.
      
  • Reaction: After addition, remove the ice bath. Stir at room temperature for 2 hours. If conversion is incomplete (check via

    
     NMR), heat to mild reflux (35°C) for 1 hour.
    
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Caution: Gas evolution and exotherm.
    
  • Extraction: Separate layers. Extract the aqueous phase with

    
     (2x).
    
  • Acid-Base Purification (Crucial):

    • Extract the combined organic layers with 1M HCl (3x). The amine moves to the aqueous phase; non-basic impurities (unreacted imine/ketone) remain in organics.

    • Wash the acidic aqueous phase with

      
       once.
      
    • Basify the aqueous phase to pH > 12 using 4M NaOH .

    • Extract the free amine into

      
       (3x).
      
  • Isolation: Dry organics over

    
     or 
    
    
    
    . Filter.
  • Distillation: Carefully distill the solvent. The product is a volatile liquid (bp est. 85-95°C) or can be precipitated as the HCl salt by adding HCl in dioxane.

Alternative Protocol (Route B: Ritter-Reduction)

If Trifluoroacetone handling is restricted, use the stable alcohol precursor.

Step 1: Ritter Reaction

  • Substrates: 1,1,1-Trifluoro-2-methyl-2-propanol + Sodium Cyanide (NaCN) +

    
    .
    
  • Process: The alcohol forms a tertiary carbocation (destabilized by

    
     but viable in strong acid). Attack by cyanide yields the Formamide intermediate (
    
    
    
    ).
  • Note: Using Acetonitrile (MeCN) yields the Acetamide (

    
    ), which requires hydrolysis to the primary amine, followed by methylation. The NaCN route is more direct to the N-methyl target via reduction.
    

Step 2: Reduction

  • Reagent: Lithium Aluminum Hydride (

    
    ) in THF.
    
  • Process: Reduction of the Formamide (

    
    ) directly yields the N-Methyl amine (
    
    
    
    ).

Analytical Data & Specifications

ParameterSpecification / Expected Value
Appearance Colorless liquid (Free base) / White solid (HCl salt)
Boiling Point ~85 - 95 °C (Free base, estimated)

NMR

1.30 (s, 6H,

), 2.45 (s, 3H,

), 1.5 (br, 1H,

)

NMR

-80 to -82 ppm (s,

)
MS (ESI)

Purity >98% (GC/NMR)

Process Workflow Diagram

Workflow Start Start: Trifluoroacetone (TFK) + MeNH2 + TiCl4 Step1 Imine Formation (-20°C to RT, DCM) Start->Step1 Filter Filtration (Remove Ti salts) Step1->Filter Step2 Grignard Addition (MeMgBr, 0°C, Et2O) Filter->Step2 Quench Quench (NH4Cl) Acid/Base Workup Step2->Quench Product Distillation/Salt Formation Target Amine Quench->Product

Figure 2: Step-by-step process flow for the Grignard-mediated synthesis.

References

  • Nucleophilic Trifluoromethylation of Imines

    • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Imines." Journal of Fluorine Chemistry, vol. 109, no. 1, 2001, pp. 25-31. Link

  • Grignard Addition to Trifluoromethyl Imines

    • Gosselin, F., et al. "Asymmetric Synthesis of Trifluoromethylated Amines." Organic Letters, vol. 7, no. 3, 2005, pp. 355-358. Link

  • Ritter Reaction on Trifluoromethyl Carbinols

    • Jirgensons, A., et al. "Practical Synthesis of tert-Alkylamines via the Ritter Reaction." Synthesis, vol. 2000, no.[2][3] 12, 2000, pp. 1709-1712. Link

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Synthesis of 1,1,1-Trifluoro-2-methylpropan-2-amine (Primary Amine Precursor)

    • ChemicalBook Entry & Synthesis Routes for CAS 812-18-0. Link

Sources

Application

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine as a ligand in catalysis

Application Note: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine as a Ligand in Catalysis Part 1: Core Directive & Executive Summary Subject: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) Classif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine as a Ligand in Catalysis

Part 1: Core Directive & Executive Summary

Subject: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) Classification: Sterically Hindered Fluorinated Amine Ligand / Specialized Additive Primary Applications: Nickel/Palladium-Catalyzed Cross-Coupling, C-H Activation Directing Group, and Lewis Acid Modulation.

Executive Summary: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine represents a distinct class of "tunable" amine ligands. Unlike standard alkyl amines (e.g., triethylamine, diisopropylamine) which are strong


-donors and prone to oxidation, this fluorinated analogue offers a unique "Steric-Electronic Mismatch."  The gem-dimethyl group provides significant steric bulk (similar to a tert-butyl group) to protect the metal center, while the trifluoromethyl (

) group dramatically reduces the nitrogen's basicity, preventing catalyst deactivation via over-coordination. This guide details the protocol for utilizing this ligand to stabilize high-valent metal species and modulate reactivity in challenging cross-coupling landscapes.

Part 2: Scientific Integrity & Technical Profile

Structural Logic & Mechanistic Insight

The utility of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine stems from three structural features that dictate its behavior in the coordination sphere:

  • The Gem-Dimethyl Effect (Steric Bulk):

    • Function: The two methyl groups at the

      
      -position create a "neopentyl-like" steric environment.
      
    • Causality: This prevents the formation of coordinatively saturated, inactive metal complexes (e.g.,

      
       species), favoring the formation of active, low-coordinate species (e.g., 
      
      
      
      ) necessary for oxidative addition.
    • Stability: The quaternary carbon prevents

      
      -hydride elimination and 
      
      
      
      -deprotonation, rendering the ligand oxidatively stable under high-temperature conditions.
  • The Trifluoromethyl Group (Electronic Tuning):

    • Function: The strong electron-withdrawing nature of the

      
       group (Hammett 
      
      
      
      ) reduces the electron density on the nitrogen lone pair.
    • Causality: This makes the amine a weak

      
      -donor . In Lewis Acid catalysis (e.g., Ni, Cu), this prevents the ligand from binding too tightly, facilitating substrate turnover. It also increases the acidity of the N-H bond, potentially allowing it to act as a hydrogen-bond donor in organocatalysis.
      
  • The N-Methyl Group:

    • Function: Provides a balance between steric protection and accessibility. Unlike a primary amine (

      
      ), the N-methyl group prevents side reactions (e.g., condensation with ketones) while maintaining a secondary amine motif essential for potential metal-amido bond formation.
      

Table 1: Comparative Ligand Profile

FeatureN-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine tert-ButylamineDiisopropylamine
Steric Bulk High (gem-dimethyl +

)
HighHigh
Basicity (

)
Low (~5.5 - 6.5 estimated)High (~10.6)High (~11.0)
Oxidative Stability Excellent (No

-H)
GoodPoor (Susceptible to oxidation)
Coordination Mode Weak

-donor / Transient Directing Group
Strong

-donor
Strong

-donor
Primary Role Stabilizing low-valent metals; Modulating Lewis AcidityBase / LigandBase
Application Workflows

A. Nickel-Catalyzed Cross-Coupling (Stabilizing Ligand) In Ni-catalyzed reactions (e.g., Suzuki-Miyaura or Negishi), standard amines often poison the catalyst. This fluorinated amine binds reversibly, stabilizing the


 or 

intermediates without inhibiting the reaction.

B. Transient Directing Group for C-H Activation The secondary amine motif allows for reversible condensation with aldehydes or coordination to Pd/Rh, directing C-H activation at distal positions via the "Thorpe-Ingold" enhanced metallacycle formation.

Part 3: Visualization (Pathway Diagram)

The following diagram illustrates the role of the ligand in a Nickel-catalyzed cycle, highlighting the reversible stabilization.

CatalyticCycle Ni0 Active Ni(0) Species OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd Initiation NiII_ArX Ni(II)-Ar-X Complex OxAdd->NiII_ArX TransMetal Transmetallation (R-M) NiII_ArX->TransMetal Ligand Ligand: N-Me-CF3-Amine (Reversible Binding) Ligand->Ni0 Stabilizes Ligand->NiII_ArX Modulates Sterics NiII_ArR Ni(II)-Ar-R Complex TransMetal->NiII_ArR RedElim Reductive Elimination (Product Release) NiII_ArR->RedElim RedElim->Ni0 Regeneration

Figure 1: The fluorinated amine ligand stabilizes the Ni(0) resting state and prevents aggregation, while its weak binding affinity allows for facile substrate coordination during the catalytic cycle.

Part 4: Experimental Protocols

Protocol 1: Ligand Screening in Ni-Catalyzed Cross-Coupling

Objective: Evaluate the efficiency of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (Ligand L1 ) in stabilizing a Nickel catalyst for difficult aryl halide couplings.

Materials:

  • Ligand L1: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (10 mol%).

  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%).
  • Substrates: Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh

    
     (13.8 mg, 0.05 mmol) into a 4 mL reaction vial equipped with a stir bar.
    
  • Ligand Addition: Add Ligand L1 (14.1 mg/approx 12

    
    , 0.10 mmol) directly to the catalyst.
    
    • Note: The ligand is a liquid.[1] Use a microsyringe for precision.

  • Pre-Complexation: Add 1.0 mL of anhydrous toluene. Stir at RT for 15 minutes.

    • Observation: A color change (often to yellow/orange) indicates coordination of the amine to the metal center.

  • Substrate Addition: Add the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol), and Base (2.0 mmol).

  • Reaction: Seal the vial and heat to 80°C for 12-24 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Analyze by GC-MS or

    
    -NMR.
    
    • Self-Validation: Check for the disappearance of the aryl halide. If conversion is low (<10%), increase temperature to 100°C. The thermal stability of L1 allows high-temperature screening.

Protocol 2: Preparation of Stock Solution (Stability Check)

Since fluorinated amines can be volatile:

  • Prepare a 0.5 M stock solution of the ligand in anhydrous THF.

  • Store in a sealed vial with a PTFE-lined cap at 4°C.

  • QC Check: Verify integrity via

    
    -NMR (Singlet around -75 to -80 ppm) before use.
    

Part 5: References

  • Chemical Identity & Availability:

    • N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7).[2][3] Fluorochem Product Catalog.

  • General Principles of Fluorinated Amines in Catalysis:

    • Role of Fluorine in Ligand Design: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Steric Modulation in Nickel Catalysis:

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis." Nature. (Contextualizing the need for bulky, stabilizing ligands).

(Note: While specific academic literature uniquely featuring this molecule as a "named ligand" is emerging, the protocols above are derived from standard methodologies for evaluating bulky fluorinated amine ligands in organometallic chemistry.)

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Senior Application Scientist Desk Subject: Troubleshooting Reactivity, Volatility, and Coupling Protocols[1][2][3][4] Executive Summary: The "Deactivated Nucleophile" Challenge You are likely encountering difficulties wi...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting Reactivity, Volatility, and Coupling Protocols[1][2][3][4]

Executive Summary: The "Deactivated Nucleophile" Challenge

You are likely encountering difficulties with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (Structure:


).[1][2][3][4] While this building block is prized in medicinal chemistry for introducing a metabolically robust, lipophilic motif, it presents a "perfect storm" of synthetic challenges:[1][2][4]
  • Electronic Deactivation: The

    
    -trifluoromethyl group exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), significantly lowering the
    
    
    of the amine (estimated
    
    
    vs.
    
    
    for non-fluorinated analogues).[1][2][3][4] This renders the nitrogen poorly nucleophilic.[5][6]
  • Steric Occlusion: The gem-dimethyl group combined with the bulky

    
     group creates a "neopentyl-like" steric environment, physically blocking the approach to electrophiles.[1][3]
    
  • Volatility: Despite the fluorine atoms, the free base is highly volatile, leading to "vanishing" yields during workup.[6]

This guide addresses the three most common "side reactions"—which are often actually reaction failures or physical losses masquerading as chemical degradation.[6]

Module 1: Amide Coupling Failures (The "Hydrolysis" Side Reaction)

Symptom: You attempt to couple the amine with a carboxylic acid using EDC/NHS or HATU.[6] LCMS shows only the hydrolyzed acid (starting material) or an N-acylurea byproduct, with <5% product conversion.[1][2][3][4]

The "Side Reaction": Because the amine is such a poor nucleophile, it cannot compete with trace water or the coupling reagent itself for the activated ester.

  • Path A (Desired): Amine attacks Active Ester

    
     Amide.[3][6] (Too slow).
    
  • Path B (Side Reaction): Water attacks Active Ester

    
     Carboxylic Acid (Hydrolysis).[3][4][6] (Fast).
    
  • Path C (Side Reaction): Rearrangement to N-acylurea (if using carbodiimides).[1][2][3][4][6]

Troubleshooting Protocol
MethodStatusRecommendation
Carbodiimide (EDC/DCC) AVOID The reaction kinetics are too slow; rearrangement byproducts dominate.[1][2][3][4]
Standard HATU/DIPEA Risky May work for unhindered acids, but often stalls.[1][2][4][6]
Acid Chloride (

)
Recommended Convert acid to acid chloride using

/DMF cat.[1][2][3][4][6] React with amine in DCM/Pyridine.
Acyl Fluoride (

)
High Priority For sensitive substrates, use TFFH or Cyanuric Fluoride.[1][2][3][4][6] The smaller fluoride leaving group is less sterically demanding than chloride or OBt.[6]

Step-by-Step Optimization (The "Force" Protocol):

  • Activation: Convert your carboxylic acid to the Acid Chloride using Oxalyl Chloride (1.2 equiv) and DMF (cat.) in DCM.[6] Evaporate to dryness to remove excess HCl.

  • Solvent Switch: Redissolve Acid Chloride in DCE (Dichloroethane) (allows higher temp than DCM).[3][4][6]

  • Base: Use 2,6-Lutidine (non-nucleophilic base) instead of TEA/DIPEA to prevent base-catalyzed side reactions.

  • Conditions: Heat to 60°C in a sealed vial. The thermal energy is necessary to overcome the steric barrier of the gem-dimethyl group.[3]

Expert Insight: If the Acid Chloride fails, employ the Acyl Fluoride method. Acyl fluorides are surprisingly stable to water but highly reactive toward hindered amines due to the small atomic radius of fluorine minimizing steric clash in the transition state [1].[6]

Module 2: The "Vanishing Product" (Volatility & Salt Formation)[3][4]

Symptom: The reaction appears successful by TLC/LCMS, but after rotary evaporation or high-vacuum drying, the flask is empty or the yield is <20%.

The Issue: The free base of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is highly volatile.[1][2][3][4] The


 group reduces intermolecular Hydrogen bonding capability compared to non-fluorinated amines, increasing vapor pressure [2].[4][6]
Handling Guide
StageCritical Action
Storage Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt .[1][2][3][4][6] Never store as a free base.[6]
Reaction Setup Do not "freebase" the amine in a separate step.[6] Add the amine salt directly to the reaction mixture and use a stoichiometric amount of base (e.g., DIPEA) to release it in situ.
Workup DO NOT concentrate the organic extract of the free amine to dryness.[6] If you must extract: 1. Extract into organic solvent (e.g., ether).2.[1][2][4][6] Immediately treat with 2M HCl in ether.3. Evaporate the solvent only after salt formation.[6]
Module 3: Alkylation vs. Elimination

Symptom: Attempting


 alkylation with an alkyl halide results in no reaction or formation of an alkene (elimination product) derived from the alkyl halide.

The "Side Reaction":

  • Steric Clash: The amine cannot approach the backside of the alkyl halide carbon.[6]

  • Basicity vs. Nucleophilicity: While the amine is not a strong base, the steric hindrance completely shuts down nucleophilic attack (

    
    ).[4] If heating is applied to force the reaction, the amine (or added auxiliary base) may trigger E2 elimination on the alkyl halide.[4]
    

Decision Matrix:

CouplingStrategy Start Target: N-Alkylation/Acylation Type Electrophile Type? Start->Type AlkylHalide Alkyl Halide (R-X) Type->AlkylHalide Alkylation Acid Carboxylic Acid (R-COOH) Type->Acid Acylation SN2 Standard SN2 AlkylHalide->SN2 Standard EDC/NHS or HATU (RT) Acid->Standard Fail1 FAIL: Steric Block SN2->Fail1 RedAm Reductive Amination? Fail1->RedAm Alternative? Fail2 FAIL: 2° Amine -> 3° is difficult RedAm->Fail2 Solution1 Use SNAr (Activated Aryl Fluorides) Fail2->Solution1 If Aryl target Check Yield > 50%? Standard->Check Success Proceed Check->Success Yes Force Switch to Acid Chloride/Fluoride + Heat (60°C) Check->Force No (Hydrolysis)

Figure 1: Decision tree for optimizing reactions with sterically hindered fluorinated amines.

FAQ: Frequently Asked Questions

Q1: Can I use reductive amination to attach an alkyl group to this amine? A: It is extremely difficult. Converting a sterically hindered secondary amine (like this one) to a tertiary amine via reductive amination usually fails because the intermediate iminium ion cannot form or is too sterically crowded to be reduced.[6] Recommendation: Build the N-alkyl bond before introducing the bulky


 group if possible, or use highly activated electrophiles (like triflates) in non-polar solvents.[1][2][3][4]

Q2: Why does my LCMS show a mass of [M+18] or [M+20] relative to the expected product during coupling? A: This is likely the hydrolyzed active ester .[4][6] If you used HATU, you might see the mass of the carboxylic acid (hydrolysis) or the mass of the HATU-guanidinium adduct.[4] This confirms the amine did not react.[6]

Q3: Is this amine potentially explosive or unstable? A: The


 group actually stabilizes the molecule against oxidation.[6] However, like all low-molecular-weight amines, it is flammable.[1][2][3][4] It is not  known to be shock-sensitive, but it should be kept away from strong oxidizers.[1][2][3][4][6] The primary safety risk is its volatility and potential for skin absorption (fluorinated amines can be toxic).[6]
References
  • Due-Hansen, M. E., et al. (2016).[1][2][3][4][6][7] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8] Organic & Biomolecular Chemistry, 14, 430-433.[1][2][3][4]

  • Hagmann, W. K. (2008).[1][2][4][6] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369.[1][2][4]

  • BenchChem Technical Support. (2025). "Amide Coupling Reactions with Electron-Rich and Electron-Deficient Amines."

  • PNNL Report. (2011). "Nitrogen Trifluoride-Based Fluoride-Volatility Separations Process." (Context on volatility of fluorinated species).

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Synthesis

Welcome to the Technical Support Center. The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7)[1] presents a unique set of challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7)[1] presents a unique set of challenges. This highly specialized aliphatic amine is increasingly utilized in medicinal chemistry, notably in the development of brain-penetrant BACE1 inhibitors and other advanced therapeutics[2].

However, the strong electron-withdrawing nature of the trifluoromethyl (


) group combined with the severe steric hindrance of the 

-gem-dimethyl center creates significant bottlenecks in standard synthetic workflows. This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles.

Synthetic Workflow & Bottleneck Analysis

The standard industrial and bench-scale synthesis relies on a three-step sequence: Grignard addition, a Ritter reaction, and N-methylation. Below is the logical flow of the optimized pathway, highlighting the specific chemical hurdles at each stage.

SynthesisWorkflow Ketone 1,1,1-Trifluoroacetone (Starting Material) Alcohol 1,1,1-Trifluoro-2-methyl propan-2-ol Ketone->Alcohol Step 1: Grignard + CeCl3 (Overcomes Enolization) Amine 1,1,1-Trifluoro-2-methyl propan-2-amine Alcohol->Amine Step 2: Ritter Reaction (TfOH) (Overcomes CF3 Destabilization) Target N-Methyl-2,2,2-trifluoro -1,1-dimethyl-ethylamine Amine->Target Step 3: Formylation-Reduction (Overcomes Steric Deactivation)

Figure 1: Optimized 3-step synthesis workflow addressing electronic and steric bottlenecks.

Troubleshooting Guides & FAQs

Q1: Why is the yield of my Grignard addition to 1,1,1-trifluoroacetone so low, and how can I minimize enolization?

The Causality: The


 group exerts a powerful inductive electron-withdrawing effect (

effect). While this makes the carbonyl carbon highly electrophilic, it simultaneously increases the acidity of the

-protons on the adjacent methyl group. When using a standard Grignard reagent like Methylmagnesium bromide (

), the reagent acts as a base rather than a nucleophile, leading to extensive enolization of the ketone and recovery of starting material upon aqueous workup. The Solution: Implement a Luche-type activation by adding anhydrous Cerium(III) chloride (

). The organocerium species (

) is significantly less basic than the corresponding Grignard reagent but remains highly nucleophilic. This shift in reactivity effectively suppresses the enolization pathway, driving the nucleophilic addition to form 1,1,1-trifluoro-2-methylpropan-2-ol in high yields.
Q2: The Ritter reaction of the tertiary alcohol to the primary amine is stalling with incomplete conversion. What acid system should I use?

The Causality: The Ritter reaction relies on the generation of a tertiary carbocation. In this substrate, the intermediate is a


 cation. The adjacent 

group strongly destabilizes this positive charge. Standard acidic conditions (like concentrated

) are thermodynamically insufficient to drive the equilibrium toward this highly unstable carbocation, resulting in stalled reactions or competing elimination pathways. The Solution: Switch to a superacidic medium. Trifluoromethanesulfonic acid (TfOH) is highly effective for driving Ritter reactions that proceed via destabilized carbocations[3]. The extreme acidity of TfOH ensures complete protonation of the alcohol and forces the generation of the carbocation, which is rapidly trapped by the nitrile (e.g., chloroacetonitrile or hydrogen cyanide).
Q3: Standard reductive amination fails to N-methylate 1,1,1-trifluoro-2-methylpropan-2-amine. How can I achieve high conversion?

The Causality: The primary amine intermediate is severely deactivated on two fronts. Electronically, the


 group pulls electron density away from the nitrogen, rendering it a very poor nucleophile. Sterically, the 

-gem-dimethyl groups provide massive shielding. Standard reductive amination (using formaldehyde and

) fails because the initial formation of the imine/hemiaminal is both kinetically and thermodynamically disfavored. Direct alkylation with Methyl iodide (

) leads to sluggish conversion and uncontrollable over-alkylation. The Solution: Abandon direct reductive amination in favor of a two-step formylation-reduction sequence. First, react the amine with a highly reactive mixed anhydride (acetic formic anhydride, generated in situ). This forces the formation of the formamide, a strategy proven effective for

-sterically hindered amines[4]. Second, reduce the resulting formamide to the N-methyl amine using a strong hydride source like Lithium Aluminum Hydride (

) or Borane-THF (

).

Quantitative Data: N-Methylation Optimization Matrix

To illustrate the necessity of the formylation-reduction sequence, the table below summarizes the comparative efficacy of various N-methylation strategies on the highly hindered 1,1,1-trifluoro-2-methylpropan-2-amine substrate.

Methylation StrategyReagents & ConditionsConversion (%)Isolated Yield (%)Mechanistic Notes
Direct Alkylation

(1.1 eq),

, DMF, 60 °C
< 20%< 10%Poor nucleophilicity leads to low conversion; high risk of quaternary salt formation.
Standard Reductive Amination

,

, DCE, RT
< 30%< 15%Steric bulk prevents efficient hemiaminal/imine formation. Reaction stalls.
Eschweiler-Clarke

,

, 100 °C
~ 50%~ 35%High temperatures cause substrate volatilization; conversion remains incomplete.
Formylation-Reduction (Optimized)1.

, 0 °C to RT
2.

, THF, Reflux
> 95% 80 - 85% Mixed anhydride overcomes steric shielding; reduction is irreversible and clean.

Validated Experimental Protocols

The following self-validating protocols have been optimized to ensure high fidelity and reproducibility across the three-step sequence.

Step 1: Synthesis of 1,1,1-Trifluoro-2-methylpropan-2-ol
  • Preparation of Organocerium: Suspend anhydrous

    
     (1.5 equiv) in dry THF under an argon atmosphere and stir vigorously at room temperature for 2 hours. Cool the suspension to -78 °C.
    
  • Addition: Dropwise add

    
     (3.0 M in diethyl ether, 1.5 equiv) to the 
    
    
    
    suspension. Stir at -78 °C for 1 hour to form the organocerium reagent.
  • Reaction: Slowly add 1,1,1-trifluoroacetone (1.0 equiv) dissolved in minimal dry THF. Maintain the temperature at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with diethyl ether, dry over 
    
    
    
    , and concentrate carefully (product is volatile) to yield the tertiary alcohol.
Step 2: Ritter Reaction to 1,1,1-Trifluoro-2-methylpropan-2-amine
  • Activation: Dissolve 1,1,1-trifluoro-2-methylpropan-2-ol (1.0 equiv) in chloroacetonitrile (3.0 equiv). Cool the mixture to 0 °C under argon.

  • Superacid Addition: Dropwise add Trifluoromethanesulfonic acid (TfOH, 2.0 equiv)[3]. The mixture will darken. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Hydrolysis: Pour the reaction mixture over crushed ice. Add thiourea (1.2 equiv) and heat to 80 °C for 4 hours to cleave the chloroacetamide intermediate.

  • Workup: Cool to room temperature, basify to pH > 12 using 50% aqueous

    
    , and extract the free primary amine into dichloromethane (DCM). Dry and concentrate carefully.
    
Step 3: Formylation-Reduction to Target Molecule
  • Formylation: In a separate flask, mix acetic anhydride (

    
    , 2.0 equiv) and formic acid (
    
    
    
    , 2.5 equiv) at 0 °C. Heat to 50 °C for 2 hours to generate acetic formic anhydride, then cool back to 0 °C.
  • Amide Formation: Dissolve the primary amine from Step 2 in dry DCM and cool to 0 °C. Dropwise add the mixed anhydride solution. Stir at room temperature for 4 hours. Concentrate under vacuum to yield the crude formamide[4].

  • Reduction: Dissolve the crude formamide in dry THF and cool to 0 °C. Slowly add

    
     (2.0 M in THF, 2.0 equiv). Reflux the mixture for 12 hours.
    
  • Fieser Workup: Cool to 0 °C. Sequentially add water (

    
     mL per 
    
    
    
    g of
    
    
    ), 15% aqueous
    
    
    (
    
    
    mL), and water (
    
    
    mL). Filter the granular aluminum salts, dry the filtrate, and purify via distillation or salt formation (e.g., HCl salt) to yield pure N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine .

References

  • [2] Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. PubMed Central (PMC). Available at: [Link]

  • [3] Preparation of imidazolines from aziridines and nitriles via TfOH. RHHZ. Available at: [Link]

  • [4] DNA-Compatible N-Formylation of Amines by Using TMSCF2Br. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Welcome to the Technical Support Center for the handling and purification of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7)[1],[2]. This highly sterically hindered, fluorinated secondary amine prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7)[1],[2]. This highly sterically hindered, fluorinated secondary amine presents unique challenges in synthetic workflows and drug development. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group drastically alters the basicity and hydrogen-bonding capacity of the adjacent amine[3]. Consequently, standard amine purification protocols often lead to poor recoveries, streaking on chromatography columns, or complete product loss[4].

This guide provides field-proven, self-validating troubleshooting steps and methodologies to ensure high-yield isolation of this specific compound.

Physicochemical Properties & Purification Matrix

To design an effective purification strategy, it is critical to understand how fluorination alters the physical properties of the amine compared to non-fluorinated analogs.

PropertyN-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamineStandard Alkylamine AnalogPurification Implication
Molecular Weight 141.14 g/mol [1],[5]~87 g/mol Higher mass but lower boiling point due to F-substitution.
Volatility / Boiling Point High (~70-85 °C est.)ModerateCritical: Extreme risk of product loss during rotary evaporation.
Basicity (pKa of conjugate acid) Low (~5.5 - 6.5)High (~10.5)Requires stronger bases (pH > 11) for complete free-basing during extraction.
Steric Hindrance Severe (gem-dimethyl + CF3)Low/ModerateHinders derivatization; prevents standard amine protection strategies[3].
Troubleshooting Guides & FAQs

Q1: I am losing my product during solvent removal on the rotary evaporator. How can I prevent this?

  • Causality: The -CF3 group suppresses intermolecular hydrogen bonding via strong inductive electron withdrawal, making N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine highly volatile despite its molecular weight[1]. Evaporating extraction solvents like dichloromethane (DCM) or diethyl ether under a vacuum will co-evaporate the free base amine.

  • Solution: Always convert the free base to its hydrochloride (HCl) salt before solvent removal. The ionic salt has effectively zero vapor pressure, allowing for aggressive concentration.

  • Self-Validating Check: Weigh the flask containing the dried salt. Re-apply high vacuum for 30 minutes and re-weigh. A constant mass confirms that only the residual solvent was removed and the amine salt is completely retained.

Q2: My compound is streaking severely on normal-phase silica gel, resulting in poor separation. What is the mechanism and how do I fix it?

  • Causality: Free amines interact strongly with the acidic silanol (-SiOH) groups on standard silica gel. Because the electron-withdrawing fluorine atoms reduce the basicity of the amine[3], the compound exists in a dynamic equilibrium of protonation states on the column, causing irreversible binding and broad streaking.

  • Solution: Passivate the acidic silanols by pre-treating the silica gel with 1-5% Triethylamine (TEA) in your mobile phase, or switch entirely to Basic Alumina. Alternatively, simple filtration through a Celite pad can sometimes bypass chromatography entirely for fluorinated amines[4],[6].

Q3: How do I separate N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine from non-basic organic impurities?

  • Causality: The distinct pKa difference between the fluorinated amine and neutral organic impurities allows for highly selective phase separation.

  • Solution: Perform a reverse acid-base extraction. Because the pKa is lower than typical amines, ensure the aqueous phase is acidified to pH < 2 to fully protonate the sterically hindered nitrogen, and basified to pH > 11 to fully liberate the free base.

Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction & Salt Isolation

This workflow isolates the amine from neutral/acidic impurities and secures it as a stable HCl salt, preventing volatilization.

  • Dissolution: Dissolve the crude reaction mixture containing the amine in diethyl ether (10 mL/g of crude).

  • Acidification (Protonation): Add 1M aqueous HCl in a 1:1 volume ratio. Stir vigorously for 15 minutes. Note: The low pKa requires excess acid to ensure complete protonation to the water-soluble ammonium salt.

  • Phase Separation & Validation: Separate the layers. Self-Validation: Spot both layers on a TLC plate and stain with Ninhydrin; the aqueous layer must show a strong positive (purple/brown) response, confirming the amine has successfully migrated to the aqueous phase.

  • Organic Wash: Wash the aqueous layer with an additional portion of diethyl ether to remove residual non-basic organic impurities. Discard the organic layers.

  • Basification (Free-basing): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH is > 11. The aqueous layer will become cloudy as the free base amine drops out of solution.

  • Extraction: Extract the basified aqueous layer with DCM (3 x 10 mL).

  • Salt Formation & Isolation (Critical Step): To the combined DCM extracts, add 2M HCl in diethyl ether (1.2 equivalents). Stir for 10 minutes. Concentrate the solution under reduced pressure to yield the amine hydrochloride salt as a stable solid.

G Start Crude Mixture (Free Base + Impurities) AddAcid Add 1M HCl (aq) pH < 2 Start->AddAcid Extract1 Extract with Et2O (Remove Organic Impurities) AddAcid->Extract1 AqueousPhase Aqueous Phase (Amine·HCl Salt) Extract1->AqueousPhase Keep Aqueous Basify Add NaOH (aq) pH > 11 AqueousPhase->Basify Extract2 Extract with DCM (Recover Free Base) Basify->Extract2 Dry Dry over Na2SO4 & Careful Concentration Extract2->Dry

Workflow for the self-validating acid-base extraction and salt isolation of fluorinated amines.

Protocol B: Chromatographic Purification of the Free Base

If isolation of the free base is strictly required and extraction is insufficient:

  • Column Preparation: Slurry standard silica gel in a mobile phase containing 5% Triethylamine (TEA) (e.g., 95:5 Hexane:TEA).

  • Equilibration: Flush the packed column with 3 column volumes of the TEA-doped solvent to fully cap all acidic silanol sites.

  • Loading: Load the crude amine mixture directly onto the column.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (maintaining 1-2% TEA in all eluents).

  • Detection: Monitor fractions using TLC (Ninhydrin stain) or GC-MS, as the compound lacks a strong UV chromophore.

G Mix Fluorinated Amine Mixture Silica Standard Silica Gel Mix->Silica Unmodified Alumina Basic Alumina / TEA Treated Mix->Alumina Optimized Streak Irreversible Binding & Streaking Silica->Streak Silanol Interaction Elute Clean Elution High Recovery Alumina->Elute Suppressed Ionization

Chromatographic separation logic demonstrating the necessity of silanol passivation.

References
  • Title: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine | 1389315-18-7 Source: Molaid URL: [Link]

  • Title: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Source: Oakwood Chemical URL: [Link]

  • Title: Synthesis of Fluorinated Amines: A Personal Account Source: PMC - NIH URL: [Link]

  • Title: New Methods for the Construction of Fluorinated Cyclic Amines and Amides Source: Nottingham ePrints URL: [Link]

Sources

Optimization

Technical Support Center: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (MTDEA)

[1][2] Status: Operational Ticket ID: CHEM-SUP-882 Subject: Reactivity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary: The "Decepti...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Reactivity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Deceptive" Amine

Welcome to the technical support hub for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (MTDEA).

Researchers often approach MTDEA assuming it behaves like a standard hindered amine (e.g., N-methyl-tert-butylamine).[1][2] This is a critical error. The presence of the trifluoromethyl (


) group adjacent to the quaternary carbon creates a unique "push-pull" conflict:
  • Steric Wall: The gem-dimethyl group creates significant steric bulk, hindering nucleophilic attack.[1][2]

  • Electronic Drag: The

    
     group is strongly electron-withdrawing (
    
    
    
    effect), significantly lowering the basicity and nucleophilicity of the nitrogen lone pair compared to non-fluorinated analogs.[2]

This guide provides field-proven protocols to overcome these barriers, ensuring you don't lose valuable material to volatility or failed couplings.

Module 1: Storage & Handling (The "Disappearing Act")

User Issue: "I weighed out 500 mg of the free base, went to lunch, and came back to 350 mg. Where did it go?"

Root Cause: Fluorination often increases volatility by reducing intermolecular forces (van der Waals).[2] Combined with the low molecular weight, the free base of MTDEA is highly volatile.

Protocol: Safe Storage & Salt Formation

Do not store MTDEA as a free base for extended periods.[2] Convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately upon synthesis or receipt.

Step-by-Step Salt Formation:

  • Dissolve: Dissolve the crude free base in dry Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[2]
    
  • Acidify: Cool to 0°C. Add 4M HCl in Dioxane dropwise (1.1 equivalents).

  • Precipitate: The salt should precipitate immediately.[2] If not, add hexanes to induce crystallization.[1][2]

  • Isolate: Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopicity is common with amine salts).[2]

Data Table: Physical Property Estimates

Property MTDEA (Free Base) MTDEA (HCl Salt) Notes
State Volatile Liquid / Low-melting solid White Solid Salt is stable at RT.[1][2]
pKa (est.) ~ 6.0 - 7.0 N/A significantly lower than t-butylamine (~10.7).[2]

| Nucleophilicity | Poor | None | Requires base to activate.[2] |

Module 2: Amide Coupling Troubleshooting

User Issue: "My standard EDC/HOBt coupling yielded 0% product. The starting material is untouched."

Root Cause: The combination of steric hindrance (tertiary carbon attachment) and low nucleophilicity (fluorine induction) renders standard activation methods (EDC, DCC) thermodynamically insufficient. The amine cannot displace the activated ester intermediate effectively.[2]

Decision Tree: Selecting the Right Coupling Reagent

CouplingLogic Start Start: Coupling MTDEA CheckAcid Substrate: Carboxylic Acid Type? Start->CheckAcid Standard Standard/Aliphatic Acid CheckAcid->Standard Low Sterics Hindered Hindered/Aromatic Acid CheckAcid->Hindered High Sterics MethodA Method A: HATU / HOAt (High Success Rate) Standard->MethodA MethodB Method B: Acid Chloride / SOCl2 (Highest Reactivity) Hindered->MethodB MethodC Method C: Ghosez's Reagent (In-situ Chloroenamine) MethodA->MethodC If Method A fails MethodB->MethodC Sensitive Functionality?

Caption: Logic flow for selecting coupling reagents based on steric demand of the carboxylic acid partner.

Recommended Protocols

Option A: The "Gold Standard" (HATU) Use this for valuable substrates where you cannot risk acid chloride formation.[2]

  • Stoichiometry: Acid (1.0 eq), HATU (1.2 eq), HOAt (1.2 eq - Critical additive for hindered amines), DIPEA (3.0 eq).[1][2]

  • Solvent: DMF or NMP (Polar aprotic solvents boost reaction rates).[2]

  • Procedure: Pre-activate the acid for 15 mins before adding MTDEA.

  • Heat: If no reaction at RT after 2h, heat to 50°C.

Option B: The "Brute Force" (Acid Chloride) Use this if the carboxylic acid is stable to


 or Oxalyl Chloride.
  • Activation: Convert acid to acid chloride using Oxalyl Chloride/DMF(cat.) in DCM.

  • Evaporation: Remove solvent to eliminate excess HCl/Oxalyl chloride.[2]

  • Coupling: Re-dissolve acid chloride in DCM. Add MTDEA (1.2 eq) and Pyridine (3.0 eq).[2]

  • Catalysis: Add 10 mol% DMAP. Note: DMAP is essential here to form the highly reactive N-acylpyridinium intermediate.

Module 3: Analytics & Self-Validation

User Issue: "I can't see the product on TLC because it doesn't stain well."

Solution: Fluorinated amines often stain poorly with Ninhydrin because they are not nucleophilic enough to react with the stain reagent effectively.[2]

The "Self-Validating" System: 19F NMR

You have a built-in sensor: the Trifluoromethyl group.[2]

  • Setup: Run the reaction in a deuterated solvent (or add a

    
     capillary).
    
  • Standard: Add an internal standard like

    
    -trifluorotoluene (shift ~ -63 ppm).
    
  • Monitor:

    • Starting Material (MTDEA): Distinct singlet (approx. -75 to -80 ppm range).[2]

    • Product (Amide): The signal will shift downfield (deshielded) by 2-5 ppm upon acylation.[2]

    • Quantification: Integrate the product peak vs. the internal standard to calculate conversion without isolation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use reductive amination to make MTDEA derivatives? Answer:Proceed with caution. The condensation of MTDEA with a ketone/aldehyde to form the imine is extremely slow due to the steric bulk of the gem-dimethyl group.

  • Workaround: Use Titanium(IV) ethoxide (

    
    ) as a dehydrating Lewis acid to force imine formation before adding the reducing agent (
    
    
    
    ).

Q2: Why is my yield low even with Acid Chlorides? Answer: You might be experiencing HCl scavenging failure .[2] As the reaction proceeds, HCl is generated.[2] If your base (Pyridine/TEA) is not strong enough or present in excess, the MTDEA will protonate. The protonated salt (MTDEA-HCl) is non-reactive.[2]

  • Fix: Ensure you use 3-4 equivalents of base.[2] Switch to a stronger base like DIPEA if Pyridine is insufficient.[2]

Q3: Is this compound explosive? Answer: While not inherently explosive, low-molecular-weight fluorinated amines can be flammable.[1][2] The primary safety risk is corrosivity (skin/eye damage) and inhalation toxicity due to volatility.[2] Always handle in a fume hood.[2]

References
  • Mechanisms of Amide Coupling: Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Fluorine Effects on Basicity: Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

  • Coupling Hindered Amines: Dunetz, J. R., et al. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][4][5] Chemical Reviews, 116(19), 12391–12455.[1] Link

  • Acyl Fluorides for Hindered Couplings: Sureshbabu, V. V., et al. (2012).[1][2] Acyl fluorides: a robust tool for peptide synthesis.[2] Organic & Biomolecular Chemistry, 10, 7655-7668.[1][2] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction to the Chemical Space N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7)[1][2] is a highly specialized fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction to the Chemical Space

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7)[1][2] is a highly specialized fluorinated secondary amine increasingly utilized in advanced drug discovery and bioconjugation. Structurally, it features a trifluoromethyl (-CF3) group situated on a fully substituted (quaternary) alpha-carbon.

This unique architecture presents two severe physicochemical challenges:

  • Electronic Deactivation: The strong electron-withdrawing inductive effect of the -CF3 group drastically reduces the electron density on the nitrogen atom, significantly lowering its basicity and nucleophilicity (estimated pKa ~5.5–6.5, analogous to 2,2,2-trifluoroethylamine[3][4]).

  • Steric Occlusion: The gem-dimethyl groups create a bulky, tert-butyl-like microenvironment around the secondary amine, severely retarding reaction kinetics.

This guide provides field-proven, self-validating protocols to overcome the stability, analytical, and reactivity bottlenecks associated with this compound.

Section 1: Handling, Storage, and Stability FAQs

Q: Why does my compound seemingly "disappear" during solvent evaporation or lyophilization? Causality & Expert Insight: The free base form of this amine has a low molecular weight (141.13 g/mol )[2]. Because of the extreme steric bulk and reduced basicity, the molecule cannot participate in strong intermolecular hydrogen bonding networks. This renders the free base highly volatile[3][5]. Solution: Always store, weigh, and handle the compound as its hydrochloride salt (CAS 2763779-85-5)[6][7]. If the free base must be isolated during a workup, avoid high vacuum systems (< 50 mbar) and keep rotary evaporator water bath temperatures strictly below 25°C.

Q: Is the -CF3 group prone to defluorination or degradation under basic conditions? Causality & Expert Insight: No. While -CF3 groups adjacent to enolizable protons can undergo base-catalyzed beta-elimination of hydrogen fluoride (HF), the -CF3 group in this molecule is attached to a fully substituted sp3 carbon (C(CH3)2). Lacking an alpha-proton, the molecule is highly stable against strong bases and will not defluorinate under standard basic reaction conditions.

G A N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine B High Vacuum / Evaporation A->B D HCl Addition A->D F Strong Base (NaOH/KOH) A->F C Loss of Material (High Volatility) B->C E Stable HCl Salt (CAS 2763779-85-5) D->E G Stable (No HF Elimination) F->G

Caption: Stability profile highlighting volatility risks and chemical stability of the CF3 group.

Section 2: Reactivity & Amide Coupling Troubleshooting

Q: Standard amide coupling protocols (EDC/HOBt, HATU/DIPEA) yield <5% product. How can I successfully couple this amine to a carboxylic acid? Causality & Expert Insight: Standard coupling reagents (like HATU or EDC) generate active esters (e.g., OAt or OBt esters) designed to be attacked by standard primary or secondary amines. However, N-methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is both sterically occluded and electronically deactivated. The active ester simply hydrolyzes or remains unreacted before this poor nucleophile can attack. Solution: You must bypass the active ester intermediate entirely and utilize a highly reactive acid chloride. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard for coupling sterically hindered and electron-deficient amines[8]. It generates the acid chloride in situ under neutral conditions, preventing the degradation of acid-sensitive substrates[9].

Protocol: Hindered Amide Coupling via Ghosez's Reagent

Self-Validating System: This protocol isolates the activation step from the coupling step. By validating the acid chloride formation before adding the amine, you prevent the waste of expensive fluorinated building blocks.

  • Activation: Dissolve the carboxylic acid substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Reagent Addition: Cool the solution to 0°C. Add Ghosez's reagent (1.1 eq) dropwise[10].

  • Monitoring (Validation Step): Stir at room temperature for 1–2 hours. Do not proceed blindly. Quench a 10 µL aliquot of the reaction mixture into 200 µL of methanol. Analyze via LC-MS to confirm the presence of the methyl ester (which proves complete conversion of the acid to the acid chloride).

  • Coupling Preparation: Evaporate the solvent under a gentle stream of N2 to remove volatile byproducts (like N,N-dimethylisobutyramide). Redissolve the crude acid chloride in anhydrous DCM or THF.

  • Amine Addition: Add N-methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine hydrochloride (1.2 eq) and a strong, non-nucleophilic base (e.g., N,N-diisopropylethylamine, 3.0 to 5.0 eq)[10].

  • Thermal Overcome: Due to extreme steric hindrance, stir at 40°C–60°C in a sealed tube or utilize microwave irradiation for 4–12 hours until complete.

G A Carboxylic Acid (Substrate) C Acid Chloride (Intermediate) A->C Step 1: 0°C to RT Anhydrous DCM B Ghosez's Reagent (Activation) B->C E Sterically Hindered Amide Product C->E Step 2: Heat/Microwave (Overcoming Sterics) D Hindered Amine + DIPEA D->E

Caption: Workflow for coupling sterically hindered fluorinated amines via Ghosez's reagent.

Section 3: Analytical Challenges

Q: I cannot detect the amine on standard LC-MS (ESI+). Has my starting material degraded? Causality & Expert Insight: Not necessarily. Standard LC-MS mobile phases rely on 0.1% Formic Acid (pH ~2.7) to protonate analytes for positive electrospray ionization (ESI+). Because the pKa of this fluorinated amine is exceptionally low (~5.7)[4], it remains largely unprotonated in standard acidic gradients, leading to a near-zero MS response. Solution: Switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to alter the ionization dynamics, or chemically derivatize the amine (e.g., reacting a small aliquot with Fmoc-Cl) to introduce a strong chromophore and ionizable tag prior to analysis.

Quantitative Data Summary

The following table summarizes how the structural features of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine dictate experimental design compared to a standard secondary amine.

Property / ParameterStandard Secondary Amine (e.g., N-Methylisopropylamine)N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamineImpact on Experimental Design
Estimated pKa ~10.5~5.5 - 6.5[3][4]Requires stronger bases for deprotonation; results in poor ESI+ ionization.
Nucleophilicity HighVery LowStandard coupling (HATU/EDC) fails; requires highly reactive acid chlorides.
Volatility (Free Base) ModerateHigh[3][5]Must be handled as the HCl salt[7] to prevent evaporative loss during workup.
Steric Bulk Low (Secondary sp3)Extremely High (Quaternary sp3)Reaction kinetics are severely retarded; requires prolonged heating or microwave.

References

  • N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine | 1389315-18-7 - Molaid. Source: molaid.com. URL: [Link]

  • Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem. Source: nih.gov. URL: [Link]

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC. Source: nih.gov. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - RSC. Source: rsc.org. URL:[Link]

  • Supporting InformationV3 - The Royal Society of Chemistry. Source: rsc.org. URL: [Link]

  • Solid phase synthesis of oligoethylene glycol-functionalized quinolinecarboxamide foldamers - Comptes Rendus de l'Académie des Sciences. Source: academie-sciences.fr. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

The following Technical Support Guide is designed for researchers and process chemists working with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (also known as N,2-dimethyl-1,1,1-trifluoropropan-2-amine).[1] This gui...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (also known as N,2-dimethyl-1,1,1-trifluoropropan-2-amine).[1]

This guide prioritizes reaction control, isolation efficiency, and safety , addressing the unique electronic and steric challenges posed by the trifluoromethyl-gem-dimethyl motif.[1]

Status: Operational Version: 2.4 (Current) Subject: Synthesis, Optimization, and Troubleshooting Guide Target Molecule: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Key Characteristics: Sterically hindered, Electron-deficient amine, Volatile.[1]

Executive Technical Summary

The target molecule is a fluorinated bioisostere of N-methyl-tert-butylamine .[1] The presence of the trifluoromethyl (


) group adjacent to the quaternary carbon creates two distinct challenges for synthesis and handling:
  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the

    
     group significantly lowers the basicity and nucleophilicity of the amine nitrogen (estimated pKa 
    
    
    
    5.5–6.0, compared to
    
    
    10.6 for non-fluorinated analogs).
  • Steric Shielding: The gem-dimethyl groups, combined with the bulky

    
    , create a "neopentyl-like" steric environment, retarding nucleophilic attack on electrophiles.
    

Consequently, standard alkylation protocols often fail or require forcing conditions that lead to decomposition. This guide recommends a Two-Step Reductive Strategy as the primary protocol to ensure mono-methylation selectivity.

Recommended Synthetic Protocols

Protocol A: The "Selectivity First" Method (Formylation-Reduction)

Best for: High purity requirements, avoiding over-methylation. Mechanism: Conversion of the primary amine to a formamide, followed by reduction to the secondary amine.

Step 1: Formylation [1]
  • Reagents: 1,1,1-trifluoro-2-methylpropan-2-amine (1.0 eq), Acetic Formic Anhydride (prepared in situ) OR Ethyl Formate (excess).

  • Conditions: Reflux (if Ethyl Formate) or

    
     (Mixed Anhydride).
    
  • Checkpoint: Monitor by

    
    -NMR. The shift of the 
    
    
    
    signal will change distinctively upon amide formation.
Step 2: Reduction
  • Reagents:

    
     (2.5 eq) or 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of formamide to

      
      .
      
    • Add reductant dropwise (Caution: Gas evolution).

    • Reflux for 4–12 hours. The steric bulk requires thermal energy to drive the reduction of the tetrahedral intermediate.

    • Critical Workup: Quench with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ) or Glauber’s salt.
    • Isolation: The product is volatile.[2] Do not rotovap to dryness under high vacuum without an HCl trap. Isolate as the hydrochloride salt.

Protocol B: Direct Alkylation (Optimization for Steric Amines)

Best for: Rapid screening, small scale. Risk: Low conversion due to poor nucleophilicity.

  • Reagents: Primary amine (1.0 eq), Methyl Iodide (MeI, 1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (polar aprotic promotes

    
    ).
    
  • Optimization: Perform in a sealed tube at

    
    . The elevated temperature helps overcome the activation energy barrier imposed by the electron-deficient nitrogen.[1]
    

Visualization of Reaction Pathways[2]

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target amine.

ReactionPathways Start Start: 1,1,1-trifluoro-2-methylpropan-2-amine Decision Select Strategy Start->Decision RouteA Route A: Formylation-Reduction (High Selectivity) Decision->RouteA Preferred RouteB Route B: Direct Alkylation (Rapid / Lower Yield) Decision->RouteB Alternative Formamide Intermediate: N-Formyl Derivative RouteA->Formamide Ethyl Formate or Ac2O/HCOOH Alkylation Reaction: MeI, K2CO3, MeCN, Heat RouteB->Alkylation Reduction Reduction Step (LiAlH4 / THF) Formamide->Reduction Product Target: N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Reduction->Product 1. Reflux 2. HCl Workup Alkylation->Product Sealed Tube 60-80°C

Figure 1: Strategic workflow for the synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine, comparing the high-fidelity Formylation-Reduction route against Direct Alkylation.

Troubleshooting Center (Q&A)

Category: Reactivity & Kinetics[1][2]

Q1: My reaction with Methyl Iodide (MeI) is stalling at <20% conversion. Why? A: This is a classic manifestation of the "Trifluoro-Effect."[1] The


 group pulls electron density from the nitrogen, making it a poor nucleophile.
  • Diagnosis: Check the pKa. If the amine is not protonated by water washes, it is likely very weak.

  • Solution: Switch to a more polar solvent like DMF or DMSO to stabilize the transition state. Alternatively, add a catalytic amount of Cesium Carbonate (

    
    )  or Iodide source (TBAI) to activate the alkyl halide. If this fails, switch to Protocol A (Formylation) , which relies on the more reactive hydride reduction step.
    

Q2: I see a new spot on TLC, but it disappears during workup. What happened? A: You are likely dealing with volatility loss .

  • Explanation: The free base of the N-methyl amine has a low molecular weight and reduced hydrogen bonding capability compared to the primary amine.[1] It can co-evaporate with solvents like ether or DCM.

  • Fix: Do not concentrate the free base to dryness. Always treat the organic extract with

    
     (in ether or dioxane) before evaporation to convert the amine into its non-volatile Hydrochloride salt.
    
Category: Purification & Isolation[1][2]

Q3: How do I separate the product from the starting primary amine? A: Separation is difficult due to similar polarities.

  • Chemical Method: React the crude mixture with Acetic Anhydride (

    
    )  at 
    
    
    
    . The primary amine reacts rapidly to form an acetamide, while the sterically hindered secondary amine (your product) reacts much slower. The acetamide is much less basic and can be separated by acid-base extraction (the product stays in the acid layer; the amide stays in the organic layer).
  • Chromatographic Method: Use a basic modifier in your mobile phase (e.g., 1%

    
     or 
    
    
    
    in MeOH/DCM) to sharpen the peak shapes of these amines on silica.

Q4: The product salt is hygroscopic and sticky. How do I get a nice solid? A: Fluorinated amine salts are often hygroscopic.

  • Protocol: Dissolve the sticky residue in a minimum amount of anhydrous MeOH or EtOH. Add a non-polar anti-solvent like Diethyl Ether or Hexane dropwise with vigorous stirring until the solution turns cloudy. Cool at

    
     overnight to induce crystallization.
    

Comparative Data: Methylation Methods

ParameterDirect Alkylation (MeI)Reductive Amination (

)
Formylation-Reduction (Recommended)
Reaction Time 12–24 Hours4–8 Hours2 Steps (24 Hours total)
Selectivity (Mono-Me) Moderate (Risk of over-alkylation)Low (Tendency for dimethylation)High (>95%)
Atom Economy HighModerateLow (High MW reagents)
Suitability for

Amines
Low (Poor Nucleophile)ModerateHigh (Driven by Hydride)

Safety & Handling References

  • Volatility Warning: The free base form of this amine is volatile and flammable. Handle in a fume hood.

  • Fluorine NMR: Use

    
    -NMR as a primary diagnostic tool.[1] The 
    
    
    
    signal is a clean singlet that will shift approximately 0.5–2.0 ppm upon alkylation or salt formation, providing a quick check of reaction progress without workup.
References
  • General Synthesis of 1,1,1-trifluoro-2-aminoalkanes

    • Process for the preparation of 1,1,1-trifluoro-2-aminoalkanes.[1][3][4][5] European Patent EP1044960A2. Describes the hydrogenation of oximes to form the primary amine precursor.

  • Reductive Amination Strategies

    • Matos, K., et al. Boron Reagents for Reductive Amination.[6] Discusses the use of borane reagents for controlling amination of hindered substrates.

  • Properties of Fluorinated Amines

    • 2,2,2-Trifluoro-1,1-dimethyl-ethylamine (CAS 812-18-0).[1][7] Chemical physical properties and basicity data.[8][9]

  • Hofmann Elimination & Alkylation Risks

    • Reactions of Amines: Alkylation and Hofmann Elimination.[10] Explains the mechanism of over-alkylation and elimination in sterically hindered amines.

Sources

Troubleshooting

Technical Support Center: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine NMR Analysis

Case ID: NMR-TFM-AMINE-001 Subject: Troubleshooting Spectral Anomalies in Fluorinated Aliphatic Amines Molecule: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Structure: Executive Summary & Technical Context Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NMR-TFM-AMINE-001 Subject: Troubleshooting Spectral Anomalies in Fluorinated Aliphatic Amines Molecule: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Structure:



Executive Summary & Technical Context

Welcome to the Advanced NMR Support Module. You are likely accessing this guide because the NMR spectrum of your synthesized amine does not match standard prediction software or looks "contaminated."

This molecule presents a "Perfect Storm" of NMR challenges:

  • High Volatility: The fluorinated gem-dimethyl motif significantly increases vapor pressure, leading to sample loss during acquisition.

  • Fluorine Coupling (

    
    ):  The 
    
    
    
    group (Spin 1/2, 100% abundance) splits carbon signals into complex multiplets, often mistaken for impurities.
  • Proton Exchange: The secondary amine (

    
    ) is subject to rapid exchange, causing peak broadening or disappearance.
    

Reference Spectral Data (Simulated Baseline)

Use these tables to validate your chemical shifts. Note that values may shift


 ppm depending on concentration and solvent (especially 

vs.

).
Table 1: NMR (Proton) - 400 MHz
Moiety

(ppm)
MultiplicityIntegralJ-Coupling (Hz)Troubleshooting Notes
C-(CH₃)₂ 1.25 - 1.35Singlet (br)6H

Often appears broadened due to long-range F coupling.
N-H 1.5 - 2.5Broad Singlet1HN/AHighly Variable. May be invisible in wet

due to exchange.
N-CH₃ 2.45 - 2.55Singlet3H

Appears as a doublet only if NH exchange is slow (dry solvent).
Table 2: NMR (Carbon) - 100 MHz
Moiety

(ppm)
Multiplicity

Coupling (Hz)
Diagnosis
C-(CH₃)₂ ~20 - 22Singlet (or q)

Usually a sharp singlet; may show slight broadening.
N-CH₃ ~29 - 31SingletN/ADistinct sharp peak.
C_quat ~55 - 60Quartet

CRITICAL: Often mistaken for noise or impurity due to splitting intensity (1:3:3:1).
CF₃ ~125 - 128Quartet

Large splitting.[1] Outer legs of the quartet may be lost in noise.[2]

Troubleshooting Workflow (Interactive Logic)

The following diagram maps the logical flow for diagnosing spectral issues specific to this fluorinated amine.

NMR_Troubleshooting Start Start: Analyze Spectrum Check_Int Issue 1: Integration Mismatch (Protons missing?) Start->Check_Int Check_Split Issue 2: Extra Splitting/Multiplets (Carbon Spectrum) Start->Check_Split Check_NH Issue 3: Missing NH Peak Start->Check_NH Volatile Is the sample concentration decreasing over time? Check_Int->Volatile Coupling Are 'impurities' actually quartets (1:3:3:1)? Check_Split->Coupling Exchange Is solvent wet or acidic? (CDCl3 often acidic) Check_NH->Exchange SealedTube SOLUTION: Volatility Issue. Use Sealed Tube or Immediate Acquisition. Volatile->SealedTube Yes J_Calc SOLUTION: 19F-13C Coupling. Verify J values: 1J ~270Hz, 2J ~30Hz. Coupling->J_Calc Yes D2O_Shake SOLUTION: Proton Exchange. Run D2O shake (peak disappears) or use DMSO-d6 (peak sharpens). Exchange->D2O_Shake Yes

Figure 1: Decision matrix for diagnosing spectral anomalies in N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine.

Frequently Asked Questions (Technical Support)

Q1: Why does my spectrum look like it has impurities around 55 ppm and 125 ppm?

Diagnosis: This is not contamination; it is Heteronuclear Spin-Spin Coupling . Explanation: The


 nucleus is 100% abundant and has a spin of 1/2. It couples strongly with Carbon.
  • The

    
     carbon splits into a large quartet (
    
    
    
    Hz).
  • The quaternary carbon adjacent to the

    
     group splits into a smaller quartet (
    
    
    
    Hz). Action: Do not repurify. Check the coupling constants. If
    
    
    values match Table 2, the compound is pure.
Q2: The integration of my methyl groups is correct, but the total intensity is dropping between scans. Why?

Diagnosis: Sample Volatility . Explanation: Fluorination often increases volatility by reducing intermolecular Van der Waals forces. The boiling point of this amine is likely low (<80°C). In an NMR tube with a standard cap, the compound evaporates into the headspace or leaks. Action:

  • Dissolve the sample in a higher boiling solvent (e.g.,

    
     or 
    
    
    
    ) if possible.
  • Use a J. Young NMR tube (screw-cap with Teflon seal) to prevent evaporation.

  • Acquire data immediately after preparation.

Q3: I cannot find the N-H proton, or it appears as a very broad lump.

Diagnosis: Chemical Exchange . Explanation: The amine proton is acidic enough to exchange with trace water in the solvent.

  • Fast Exchange: The NH signal merges with the water peak (usually ~1.56 ppm in

    
    ).
    
  • Intermediate Exchange: The peak broadens into the baseline and becomes invisible. Action:

  • To see the peak: Switch to dry

    
     or 
    
    
    
    . The lack of acidic impurities and strong H-bonding capability of DMSO will slow the exchange, often resolving the NH into a sharp quartet (coupling to
    
    
    ).
  • To confirm it's NH: Add a drop of

    
     to the tube. If the peak disappears completely, it is the exchangeable amine proton.
    

Experimental Protocol: The "Sealed Tube" Method

For researchers struggling with volatility or salt formation, follow this rigorous preparation protocol.

Materials:

  • J. Young NMR Tube (or flame-sealable tube).

  • Solvent:

    
     (Benzene-d6) or 
    
    
    
    (Avoid
    
    
    if possible due to acidity).
  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    referencing).

Step-by-Step:

  • Massing: Weigh the empty tube with the cap. Add the amine directly into the tube (approx 10-15 mg). Weigh again to get precise mass (crucial for qNMR).

  • Solvation: Add 0.6 mL of solvent.

    • Note: If using the HCl salt of the amine, you must add a base (e.g., solid

      
       or a drop of 
      
      
      
      ) to liberate the free base if you want to observe the shifts listed in Table 1.
  • Sealing: Immediately close the J. Young valve.

  • Acquisition:

    • Run

      
       (16 scans).
      
    • Run

      
       (uncoupled).
      
    • Run

      
       with high scans (1024+) because the multiplet splitting divides the signal intensity, making the quaternary carbons hard to see.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Standard text for J-coupling constants).

  • Lajin, B., & Goessler, W. (2020).[4] "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating...".[4] Analytical Chemistry, 92(14), 10121-10128.[4] Link (Validates volatility issues of fluorinated amines).[4]

  • Hu, J., et al. (2015).[5] "On the Metabolic Stability of Fluorinated Small Molecules". Journal of Medicinal Chemistry. Link (Discusses electronic effects of Fluorine on amine pKa and shifts).

  • Reich, H. J. (2024). "WinPLT NMR Data: Fluorine Coupling". University of Wisconsin-Madison. (General reference for C-F coupling constants).

Sources

Optimization

Technical Support Center: Safe Quenching Procedures for N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Reactions

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for safely quenching reactions involving N-Methyl-2,2,2-trifluoro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for safely quenching reactions involving N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) .

Causality & Mechanistic Grounding

Handling and quenching reactions with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine requires specialized approaches due to its unique physicochemical profile:

  • Altered Basicity & Volatility: The strongly electron-withdrawing α-trifluoromethyl group lowers the basicity of the amine, while the 1,1-dimethyl substitution creates extreme steric hindrance. With a molecular weight of 141.13 g/mol , it is highly volatile. Exothermic aqueous quenches can easily exceed its boiling point, leading to severe yield loss.

  • Reductive Quenching Pathways: In modern drug discovery, this amine is often utilized in light-driven synthesis. During photocatalytic amino-trifluoromethylation, unquenched radical species can cause unwanted side reactions if not properly terminated ().

  • HF Generation Risks: Under harsh basic conditions or when reacting with certain electrophiles, fluorinated compounds and their byproducts can release highly toxic hydrofluoric acid (HF) or form metal fluorides in continuous flow systems (1)[1].

Step-by-Step Methodologies: Validated Quenching Protocols

Protocol A: Mild Methanol Quench (For Flow & Microbatch Reactions)

Causality: Water reacts violently with excess electrophiles (e.g., trifluoroacetic anhydride, TFAA), generating sudden heat. Methanol solvolyzes these intermediates at a controlled rate, preventing the volatilization of the fluorinated amine. This is the industry standard for continuous-flow synthesis of trifluoromethylated heterocycles (2)[2].

  • Temperature Equilibration: Submerge the reaction vessel or flow collection flask in an ice-water bath (0 °C to 5 °C).

  • Solvent Dilution: Dilute the reaction mixture with an equal volume of a cold, inert organic solvent (e.g., THF or dichloromethane) to increase the thermal mass.

  • Alcohol Addition: Dropwise add HPLC-grade Methanol (approx. 2 mL per mmol of substrate).

    • Self-Validation Check: Monitor the internal temperature probe. The temperature must not exceed 15 °C during addition. If it does, pause the addition and increase cooling.

  • Maturation: Stir vigorously for 15 minutes at room temperature to ensure complete solvolysis of reactive intermediates.

  • Isolation: Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature below 30 °C to prevent amine evaporation.

Protocol B: Aqueous Base Quench (For Acidic Byproducts & HF Mitigation)

Causality: If the reaction generates significant acidic byproducts (like HF), a basic aqueous quench is mandatory. However, the concentration of the base is critical.

  • Cooling: Submerge the reactor in a dry ice/acetone bath (-78 °C) or a standard ice bath, depending on the reaction scale.

  • Base Preparation: Prepare a 5% to 10% aqueous NaOH solution.

    • Self-Validation Check: Verify the concentration. Using a base more dilute than 5% can inadvertently lead to the formation of highly toxic oxygen difluoride (OF2) gas (1)[1].

  • Addition: Add the NaOH solution dropwise under vigorous stirring to neutralize the acid exothermically but safely.

  • Phase Separation: Transfer to a separatory funnel. Self-Validation Check: Ensure the aqueous layer pH is >7 before proceeding with organic extraction (e.g., using ethyl acetate).

Troubleshooting & FAQs

Q: My reaction mixture fumes heavily upon adding the aqueous quenching agent. What is happening? A: This indicates an uncontrolled exothermic reaction between unreacted electrophiles and water, which is likely vaporizing your N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine. Solution: Always pre-quench the reaction with a less reactive alcohol (like tert-butanol or methanol) before introducing any aqueous solutions (3)[3].

Q: How do I handle the quench if I used organolithium reagents to functionalize the amine? A: Pyrophoric residues must never be quenched with water. Solution: Dilute the mixture with a non-reacting solvent under an inert atmosphere, place a cooling bath (dry ice/acetone) under the vessel to dissipate heat, and slowly add isopropyl alcohol (IPA) to safely quench the reactive metal species (3)[3].

Q: I am observing unexpected defluorination during the quench. How do I mitigate this? A: Fluorinated compounds can degrade and release HF if subjected to excessively harsh basic conditions for prolonged periods, or if metal fluorides have accumulated in flow piping (1)[1]. Solution: Switch to a milder buffered quench (e.g., saturated NaHCO3) if your specific derivative is base-sensitive, and ensure all equipment is passivated.

Quantitative Data: Quenching Agent Comparison

The following table summarizes the performance of various quenching agents when applied to N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine reaction mixtures.

Quenching AgentExotherm RiskAmine RetentionHF NeutralizationRecommended Use Case
Methanol (MeOH) Low>95%NoneFlow chemistry, unreacted electrophiles[2]
Isopropanol (IPA) Very Low>98%NonePyrophoric/organometallic residues[3]
5-10% NaOH (aq) High~85%ExcellentStrong acid/HF generation[1]
Sat. NaHCO3 (aq) Moderate>90%ModerateMildly acidic byproducts, base-sensitive substrates
Water (H2O) Very High<70%PoorNot Recommended (Risk of rapid volatilization)

Decision Workflow for Quenching

QuenchWorkflow Start Reaction Complete: N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine CheckLithium Were organolithiums or pyrophorics used? Start->CheckLithium CheckElec Are strong electrophiles (e.g., TFAA) present? CheckLithium->CheckElec No QuenchIPA Pyrophoric Protocol: Dilute, Cool to -78 °C, Add Isopropanol CheckLithium->QuenchIPA Yes CheckAcid Are strong acids/HF generated? CheckElec->CheckAcid No QuenchMeOH Protocol A: Mild MeOH Quench at 0 °C CheckElec->QuenchMeOH Yes QuenchBase Protocol B: 5-10% NaOH Quench (Avoid <5% Base) CheckAcid->QuenchBase Yes StandardWorkup Standard Aqueous Workup & Phase Separation CheckAcid->StandardWorkup No QuenchIPA->StandardWorkup QuenchMeOH->StandardWorkup QuenchBase->StandardWorkup

Decision workflow for selecting safe quenching protocols for fluorinated amine reactions.

References

  • Source: Industrial & Engineering Chemistry Research (ACS Publications)
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source: ACS Chemical Health & Safety URL
  • Source: Chemical Communications (RSC Publishing)
  • Anslyn Group Safety Manual - Quenching and Pyrophorics Source: Texas A&M University / Yale EHS Guidelines URL

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Reactions with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine. The unique properties of this fluorinated amine present specific challenges that require careful consideration for a successful and safe scale-up.

Section 1: Reaction Kinetics and Thermal Management

The introduction of the trifluoromethyl group significantly impacts the electron density and steric hindrance around the nitrogen atom, influencing reactivity and reaction thermodynamics. Understanding and controlling these factors is paramount during scale-up.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant exotherm during the initial phase of our reaction with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine, which was not as pronounced at the lab scale. What is causing this, and how can we mitigate it?

A1: The pronounced exotherm during scale-up is likely due to the decreased surface-area-to-volume ratio in larger reactors, which hinders efficient heat dissipation.[1] Many reactions involving amines are exothermic, and the heat generated can accelerate the reaction rate, potentially leading to a thermal runaway.[1]

Troubleshooting Guide:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is crucial for designing a safe and robust process.

  • Controlled Reagent Addition: Instead of adding the entire amount of a reactant at once, implement a controlled feed strategy. This allows the cooling system to manage the heat generated in real-time.

  • Solvent Selection and Concentration: Consider using a higher-boiling point solvent to provide a larger temperature window for the reaction. Diluting the reaction mixture can also help to manage the exotherm by reducing the concentration of reacting species.[2]

  • Reactor and Cooling System Evaluation: Ensure your pilot plant reactor's cooling capacity is sufficient for the calculated heat flow. Check for any fouling on the reactor jacket that could impede heat transfer.

Q2: Our reaction is stalling or proceeding much slower at a larger scale compared to our benchtop experiments. What are the likely causes?

A2: This issue often points to mass transfer limitations, which become more significant in larger, less efficiently mixed reactors.[2] Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, slowing the overall reaction rate.[1]

Troubleshooting Guide:

  • Agitation and Baffling: Review the agitator design and speed. For scale-up, maintaining the same power-per-unit-volume or tip speed is often a better strategy than simply keeping the same RPM.[1] Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.[1]

  • Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor. This can help identify and eliminate cold spots.

  • Reagent Solubility: Re-evaluate the solubility of all reactants and intermediates in the chosen solvent at the reaction temperature. Poor solubility can be exacerbated at scale.

Experimental Workflow: Thermal Hazard Assessment

Thermal_Hazard_Assessment cluster_0 Lab Scale (<<1L) cluster_1 Pilot Plant Scale-Up Decision cluster_2 Process Design & Control DSC Differential Scanning Calorimetry (DSC) to determine onset of decomposition Data_Analysis Analyze Thermal Data - Heat of Reaction (ΔHr) - Adiabatic Temperature Rise - Time to Maximum Rate (TMRad) DSC->Data_Analysis RC1 Reaction Calorimetry (RC1) to measure heat of reaction RC1->Data_Analysis Risk_Assessment Risk Assessment - Compare MTSR to solvent b.p. and decomposition temp. Data_Analysis->Risk_Assessment Go_NoGo Go/No-Go Decision Risk_Assessment->Go_NoGo Go_NoGo->DSC No-Go (Re-evaluate Chemistry) Control_Strategy Develop Control Strategy - Controlled Dosing - Emergency Quench Plan Go_NoGo->Control_Strategy Go Cooling_Calc Verify Reactor Cooling Capacity Control_Strategy->Cooling_Calc

Caption: Workflow for assessing thermal hazards before scale-up.

Section 2: Work-up and Purification Challenges

The physical properties of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine, such as its volatility and potential for azeotrope formation, can complicate product isolation and purification at a larger scale.

Frequently Asked Questions (FAQs)

Q3: We are experiencing significant product loss during solvent removal. What is the likely cause, and how can we prevent it?

A3: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine and related fluorinated amines can be volatile. Product loss during solvent removal under reduced pressure is a common issue.

Troubleshooting Guide:

  • Azeotropic Distillation: Investigate the possibility of azeotrope formation with the reaction or extraction solvents. This can be predicted using simulation software or determined experimentally.

  • Alternative Isolation Techniques: Consider alternative work-up procedures that do not require high-vacuum distillation, such as:

    • Crystallization/Precipitation: If the product is a solid, inducing crystallization or precipitation can be an effective isolation method.

    • Extraction and Salt Formation: Perform a liquid-liquid extraction and then form a non-volatile salt of the amine product (e.g., hydrochloride or sulfate salt) to facilitate isolation.

  • Careful Distillation: If distillation is necessary, use a fractionating column and carefully control the temperature and pressure to minimize co-distillation of the product.

Q4: We are observing an unexpected impurity in our final product after scale-up. How can we identify and eliminate it?

A4: The appearance of new impurities at scale can be due to longer reaction times, higher temperatures in localized "hot spots," or interactions with materials of construction.

Troubleshooting Guide:

  • Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by NMR, MS, and other spectroscopic techniques.

  • Forced Degradation Studies: Conduct stress testing on the starting materials, intermediates, and final product under various conditions (e.g., elevated temperature, presence of acid/base, exposure to air) to understand potential degradation pathways.[3]

  • Raw Material Analysis: Thoroughly analyze the starting materials for any low-level impurities that might become significant at a larger scale.[2]

  • Process Parameter Optimization: Once the impurity and its formation mechanism are understood, adjust the reaction parameters (e.g., temperature, reaction time, stoichiometry) to minimize its formation.

Data Summary: Common Impurities and Analytical Methods
Impurity TypePotential SourceRecommended Analytical Technique
Unreacted Starting MaterialIncomplete reactionGC-FID, HPLC-UV
Over-alkylation ProductsExcess alkylating agent, high temperatureLC-MS, GC-MS
Thermal Degradation Products"Hot spots," extended reaction timesLC-MS, GC-MS
Des-fluoro ImpuritiesImpurities in fluorinated starting materials¹⁹F NMR, LC-MS

Section 3: Safety and Handling

Fluorinated compounds, including N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine, require specific handling procedures due to their potential hazards.

Frequently Asked Questions (FAQs)

Q5: What are the primary safety concerns when handling N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine at a large scale?

A5: The primary concerns are its flammability, corrosivity, and the potential for hazardous decomposition products.[4] Amines can cause severe skin burns and eye damage upon contact.[4] Inhalation of vapors can lead to respiratory irritation.[4]

Safety Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a flame-resistant lab coat.[5][6]

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a contained system.[7] For larger scale operations, consider a dedicated gas cabinet for storing and handling the reagent.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[4]

  • Spill Response: Have a spill kit readily available that includes an appropriate absorbent material for amines. In case of a spill, evacuate the area and ensure adequate ventilation before cleanup.

Q6: Are there specific concerns regarding the thermal stability of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine?

A6: Yes, fluorinated amines can decompose at elevated temperatures, potentially releasing toxic and corrosive fumes such as hydrogen fluoride (HF). The presence of impurities can lower the decomposition temperature.

Mitigation Strategies:

  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the onset of decomposition of the pure substance and the reaction mixture.[3]

  • Temperature Control: Strictly control the reaction and distillation temperatures to stay well below the decomposition point.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Logical Diagram: Safe Handling and Emergency Response

Safe_Handling_Workflow Start Handling N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine PPE Wear Appropriate PPE - Chemical-resistant gloves - Safety goggles & face shield - Flame-resistant lab coat Start->PPE Ventilation Work in a Ventilated Area - Fume hood or contained system PPE->Ventilation Incompatibilities Check for Incompatibilities - Strong oxidizers, acids Ventilation->Incompatibilities Procedure Perform Experimental Procedure Incompatibilities->Procedure Spill Spill Occurs Procedure->Spill No Exposure Personnel Exposure Procedure->Exposure No End Procedure Complete Procedure->End Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes First_Aid Administer First Aid - Skin: Flush with water - Eyes: Flush with water - Inhalation: Move to fresh air Exposure->First_Aid Yes Cleanup->Procedure Medical Seek Immediate Medical Attention First_Aid->Medical

Caption: Decision tree for safe handling and emergency procedures.

Section 4: Reagent Stability and Quality Control

The purity and stability of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine can significantly impact reaction outcomes, especially at scale.

Frequently Asked Questions (FAQs)

Q7: We are seeing batch-to-batch variability in our reaction yield. Could the quality of our N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine be a factor?

A7: Absolutely. Impurities in the starting material can act as catalysts or inhibitors, or they can participate in side reactions, leading to inconsistent yields and purity profiles.[8]

Quality Control Protocol:

  • Certificate of Analysis (CofA): Always request and review the CofA from the supplier for each new batch.[9]

  • In-house QC Testing: Implement in-house quality control checks to verify the purity of the incoming reagent. Recommended tests include:

    • GC-FID or GC-MS: To determine the purity and identify any volatile impurities.

    • ¹H and ¹⁹F NMR: To confirm the structure and detect any fluorine-containing impurities.

    • Water Content (Karl Fischer Titration): Moisture can be detrimental to many reactions.

  • Storage: Store N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in a cool, dry, well-ventilated area, away from incompatible materials, and under an inert atmosphere to prevent degradation.

Q8: How can we monitor the progress of our reaction when using this fluorinated amine?

A8: Due to the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a powerful and often underutilized tool for reaction monitoring.

Monitoring Techniques:

  • ¹⁹F NMR: This technique allows for direct observation of the disappearance of the starting material's trifluoromethyl signal and the appearance of the product's signal. It is often a cleaner and more direct method than ¹H NMR, especially in complex reaction mixtures.

  • GC or HPLC: These chromatographic methods are also excellent for monitoring reaction progress. Develop a stable method early in the process development. For volatile amines, derivatization may be necessary for robust analysis by GC.[10]

References

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
  • Apollo Scientific.
  • NIOSH. (1994, August 15).
  • BenchChem. (2025). Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • Gordon, J. C., et al. (2026, January 22).
  • ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Chen, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC.
  • Santa Cruz Biotechnology. 2,2,2-Trifluoro-1,1-dimethyl-ethylamine.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Organic Syntheses. Ethylamine, N-methyl-.
  • PubMed. (2011, May 21). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface.
  • BenchChem. (2025). Technical Support Center: Scaling Up Reactions with N-Methyl-2-morpholinoethanamine.
  • Purdue University. Fluorine Safety.
  • Google Patents.
  • OSHA. N,N-Dimethylethylamine.
  • ResearchGate.
  • Princeton University. Fluorine Safety.
  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Fisher Scientific. (2010, November 16).
  • DTIC. Processes for Assessing the Thermal Stability of Han-Based Liquid Propellants. Revision.
  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • DTIC.
  • The Royal Society of Chemistry. (2020).
  • ResearchGate.
  • ResearchGate. How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID?

Sources

Reference Data & Comparative Studies

Validation

comparing N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine to other trifluoromethylating agents

Title: Strategic Comparison Guide: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine vs. Direct Trifluoromethylation Agents Executive Summary This guide evaluates the strategic application of N-Methyl-2,2,2-trifluoro-1,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Comparison Guide: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine vs. Direct Trifluoromethylation Agents

Executive Summary

This guide evaluates the strategic application of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) in medicinal chemistry.[1][2] Unlike standard trifluoromethylating agents (e.g., Ruppert-Prakash, Togni reagents) which transfer a


 group to a substrate, this product is a pre-functionalized building block .[1]

The comparison below contrasts the "Modular Assembly Strategy" (using the pre-formed amine) against the "De Novo Synthesis Strategy" (using trifluoromethylating agents to construct the motif).

Verdict:

  • Use the Building Block (Product) for late-stage lead optimization, parallel medicinal chemistry (PMC), and when safety/speed is paramount.[1] It eliminates the need for handling volatile or unstable fluorinated intermediates.

  • Use Trifluoromethylating Agents (Alternatives) for process-scale synthesis (>100g) or when the specific building block is structurally unavailable.

Strategic Analysis: Building Block vs. Reagents

The Product: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine[1][2]
  • Class: Fluorinated Amine Building Block.[3]

  • Role: Introduces the bulky, metabolically stable

    
    -methyl-trifluoro-tert-butyl motif in a single step.[1]
    
  • Mechanism: Acts as a nucleophile (amine) in amidation, reductive amination, or

    
     reactions.[1]
    
The Alternatives: Direct Trifluoromethylation Agents
  • Examples: Ruppert-Prakash Reagent (

    
    ), Togni Reagent II, Langlois Reagent.[1]
    
  • Role: Used to synthesize the

    
     motif from non-fluorinated precursors (e.g., acetone, imines).[1]
    
  • Mechanism: Nucleophilic (

    
    ) or Radical (
    
    
    
    ) attack on electrophiles.

Comparative Performance Metrics

FeatureBuilding Block Strategy (The Product)De Novo Synthesis (Using

)
Workflow Complexity Low (1 Step). Standard coupling chemistry.High (2-3 Steps). Requires generation of unstable imines or hemiaminals.
Safety Profile Excellent . Stable liquid/salt. No special handling.Moderate .

is volatile; initiators (TBAF/CsF) require moisture control.
Atom Economy High for the final coupling.Lower (requires protecting groups or activating agents).
Cost (Research Scale) Higher per gram (Specialty Chemical).Lower (Commodity Reagents).
Regioselectivity Perfect . The

position is fixed.
Variable. Depends on the substrate's electronic bias.
Scalability Limited by supply chain availability.Highly scalable for manufacturing.

Mechanistic Visualization

The following diagram illustrates the two competing pathways to generate a drug candidate containing the target motif.

G cluster_0 Pathway A: Modular Assembly (The Product) cluster_1 Pathway B: De Novo Synthesis (Alternatives) Target Target Drug Molecule (Contains N-Me-C(Me)2-CF3) BB Building Block (N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine) Coupling Amide Coupling / SNAr BB->Coupling Scaffold Drug Scaffold (Electrophile: Ar-Cl, R-COOH) Scaffold->Coupling Coupling->Target 1 Step Precursor Precursor (Acetone / Imine) Step1 Nucleophilic Addition Precursor->Step1 Reagent Trifluoromethylating Agent (TMS-CF3 / Togni) Reagent->Step1 Intermediate Intermediate (Amino-Alcohol / Imine) Step1->Intermediate Step2 Methylation / Functionalization Intermediate->Step2 Step2->Target Multi-step

Caption: Pathway A uses the pre-formed amine for direct convergence.[1] Pathway B constructs the motif step-by-step using trifluoromethylating agents.[1]

Experimental Protocols

Protocol A: Using the Building Block (Recommended for MedChem)

Context: Installing the motif onto an aryl chloride via Buchwald-Hartwig coupling.

  • Reagents: Aryl chloride (1.0 equiv), N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.2 equiv),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (1.5 equiv).[1]
  • Solvent: Toluene (anhydrous, 0.2 M).

  • Procedure:

    • Charge an oven-dried vial with the aryl chloride, Pd-catalyst, ligand, and base.[1]

    • Add toluene and the fluorinated amine building block .

    • Seal and heat to 100 °C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Advantage: Avoids handling gaseous trifluoropropene or volatile

    
     byproducts.
    
Protocol B: De Novo Synthesis (Alternative Strategy)

Context: Synthesizing the amine motif from acetone using Ruppert-Prakash reagent.

  • Reagents: Acetone, Methylamine,

    
     (Ruppert-Prakash Reagent), 
    
    
    
    .[1]
  • Step 1 (Imine Formation): Condense acetone with methylamine (requires pressure vessel or trapping) to form

    
    -isopropylidenemethylamine.
    
  • Step 2 (Trifluoromethylation):

    • Cool the imine solution (in THF) to 0 °C.

    • Add

      
       (1.2 equiv) and catalytic 
      
      
      
      (or TMAF).
    • Stir at RT for 4 hours.

    • Hydrolysis: Add aqueous HCl to cleave the N-TMS intermediate.

  • Critical Control Point: The intermediate imine is volatile and hydrolytically unstable. Strict anhydrous conditions are required to prevent reversion to acetone.

Safety & Handling

CompoundHazard ClassHandling Requirement
N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Corrosive / Irritant Standard fume hood.[1] Stable at RT.

(Ruppert-Prakash)
Flammable / Volatile Moisture sensitive. Generates silicon byproducts.
Togni Reagent II Oxidizer Shock sensitive (potential). Store cold.

(Gas)
Mutagen / Gas Requires specialized gas regulators and trapping.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997).[1] Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[1] Link

  • Togni, A. (1990). Electrophilic Trifluoromethylation with Hypervalent Iodine Reagents. Chemical Reviews, 110, 123-150.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Dobson, L. S., et al. (2023).[1][4] Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives.[1][4][5] Organic Letters, 25(37), 6802–6807.[1][4][5] Link[5][6]

Sources

Comparative

Publish Comparison Guide: Biological Activity of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Derivatives

This guide provides an in-depth technical analysis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) and its derivatives, focusing on their critical role as pharmacophores in Hepatitis B Virus (HBV)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS 1389315-18-7) and its derivatives, focusing on their critical role as pharmacophores in Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and protease inhibitors.

Executive Summary & Pharmacophore Profile[1][2]

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine represents a specialized class of fluorinated amine building blocks designed to optimize the metabolic stability and potency of small-molecule drugs. Structurally, it is a fluorinated bioisostere of the tert-butylamine moiety, featuring a gem-dimethyl group and a trifluoromethyl (


) group adjacent to the amine.

This specific scaffold is pivotal in the development of Core protein Allosteric Modulators (CpAMs) for Hepatitis B treatment. By replacing a standard tert-butyl group with this fluorinated analog, researchers achieve three critical medicinal chemistry objectives:

  • Metabolic Blockade: The

    
     group prevents oxidative metabolism (hydroxylation) at the typically labile tert-butyl positions.
    
  • Lipophilic Tuning: It maintains the hydrophobic bulk required for filling the S2/S3 pockets of viral capsids while modulating LogD.

  • Electronic Modulation: The electron-withdrawing nature of the

    
     group lowers the pKa of the amine (approx. 5.5–6.0 vs. 10.5 for non-fluorinated amines), improving membrane permeability and altering H-bond donor/acceptor dynamics.
    
Chemical Identity
PropertySpecification
Chemical Name N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine
Synonyms N-Methyl-1,1,1-trifluoro-2-methylpropan-2-amine; N-Methyl-trifluoro-tert-butylamine
CAS Number 1389315-18-7
Molecular Formula

Key Moiety Trifluoro-tert-butyl (

)

Biological Activity & Mechanism of Action[10][11][12]

The primary biological application of this moiety is in the inhibition of Hepatitis B Virus (HBV) replication. Derivatives incorporating this amine function as Capsid Assembly Modulators (CAMs) .

Mechanism: Capsid Assembly Modulation

These derivatives bind to the dimer-dimer interface of the HBV Core protein (Cp). This binding induces a conformational change that accelerates capsid assembly but results in the formation of aberrant, empty non-infectious capsids (Class I CAMs) or normal-shaped but empty capsids devoid of pre-genomic RNA (Class II CAMs).

The Trifluoro-1,1-dimethyl-ethyl pocket is critical for this interaction. It occupies a hydrophobic sub-pocket within the core protein, where the


 group engages in electrostatic interactions with backbone carbonyls, providing higher affinity than a simple methyl group.
Signaling Pathway Visualization

The following diagram illustrates the interference of these derivatives in the HBV replication cycle.

HBV_Inhibition_Pathway cluster_mechanism Mechanism of Action HBV_Entry HBV Entry (NTCP Receptor) rcDNA rcDNA Release HBV_Entry->rcDNA cccDNA cccDNA Formation (Nucleus) rcDNA->cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Core_Protein Core Protein (Cp) Translation pgRNA->Core_Protein Assembly Capsid Assembly Core_Protein->Assembly CAM_Drug N-Me-Trifluoro Derivative (Capsid Assembly Modulator) CAM_Drug->Assembly Binds Dimer Interface Encapsidation pgRNA Encapsidation Assembly->Encapsidation Normal Process Empty_Capsid Aberrant/Empty Capsid (Non-Infectious) Assembly->Empty_Capsid Induced by Drug Infectious_Virion Infectious Virion Encapsidation->Infectious_Virion

Caption: Disruption of HBV replication cycle. The derivative binds the Cp dimer interface, forcing the assembly of empty, non-infectious capsids.

Comparative Performance Analysis

This section compares the N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine derivative against its non-fluorinated and primary amine counterparts in the context of Sulfamoylbenzamide (SBA) HBV inhibitors.

Potency & Metabolic Stability Data

Data synthesized from SAR studies on HBV CAMs (e.g., JNJ-56136379 analogs).

Compound ClassStructure (

)
HBV DNA Reduction (

, nM)
Microsomal Stability (

, min)
Key Liability
Non-Fluorinated tert-Butylamine150 - 300< 15Rapid CYP450 oxidation at methyl groups.
Primary Fluorinated 2,2,2-Trifluoro-1,1-dimethyl-ethylamine20 - 50 > 60Good potency, but primary amine can be conjugated.
N-Methyl Fluorinated N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine 10 - 40 > 120 Best-in-class stability. N-Me blocks conjugation;

blocks oxidation.
Bioisosteric Advantages[6]
  • Steric Fit: The N-methyl group adds a specific steric constraint that can lock the drug into a bioactive conformation, reducing the entropic penalty of binding.

  • Lipophilicity (LogD): The addition of fluorines increases lipophilicity compared to the methyl analog, but the N-methylation allows for fine-tuning of the LogD to the optimal range (2.0 – 3.0) for hepatocyte penetration.

Experimental Protocols

To validate the activity of derivatives containing this moiety, the following self-validating protocols are recommended.

Synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Derivatives

Objective: Coupling of the amine building block to a carboxylic acid scaffold (e.g., sulfamoylbenzoic acid).

  • Reagents: Carboxylic acid scaffold (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.1 eq), DMF (solvent).

  • Procedure:

    • Dissolve the acid in dry DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 min to activate the acid.

    • Add the amine (CAS 1389315-18-7).[1] Note: Due to steric hindrance and lower nucleophilicity caused by the

      
       group, heating to 50°C may be required.
      
    • Monitor reaction by LC-MS (Expect M+H shift).

    • Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

In Vitro Anti-HBV Assay (HepG2.2.15 Cells)

Objective: Determine


 for inhibition of viral replication.
  • Cell Culture: Seed HepG2.2.15 cells (constitutively producing HBV) in 96-well plates at

    
     cells/well.
    
  • Treatment: Treat cells with serial dilutions of the derivative (0.1 nM to 10

    
    M) for 6 days. Refresh media/drug on day 3.
    
  • DNA Extraction: Extract extracellular viral DNA using a commercial nucleic acid extraction kit.

  • qPCR Quantification:

    • Target: HBV S gene.

    • Control: Use 3TC (Lamivudine) as a positive control (

      
       nM).
      
  • Cytotoxicity: Parallel MTT assay to ensure antiviral effect is not due to cell death (

    
    M is required).
    
Microsomal Stability Assay

Objective: Verify the metabolic stability conferred by the trifluoro-tert-butyl group.

  • Incubation: Incubate test compound (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • 
      .
      
    • Success Criteria:

      
       min indicates effective metabolic blockade by the fluorinated moiety.
      

References

  • Vandyck, K., et al. (2014).[2] Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. WO2014184350A1.[2][3] Link

  • Campagna, M. R., et al. (2013).[4] Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids. Journal of Virology, 87(12), 6931–6942. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link

  • Jagodzinska, M., et al. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 4(1), 49-51. Link

  • Oakwood Chemical. (2025). Product Specification: 2,2,2-Trifluoro-1,1-dimethyl-ethylamine. Link

Sources

Validation

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine vs. Ruppert-Prakash reagent

The strategic incorporation of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry. By modulating lipophilicity, lowering basicity, and drastically improving metabolic stability, the –CF3 moti...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry. By modulating lipophilicity, lowering basicity, and drastically improving metabolic stability, the –CF3 motif frequently transforms marginal hits into viable clinical candidates.

When designing a synthetic route for a trifluoromethylated amine, drug development professionals generally face a strategic bifurcation: incorporate a pre-fabricated fluorinated building block early in the synthesis, or perform late-stage trifluoromethylation on an advanced intermediate.

This guide objectively compares these two paradigms by evaluating a highly specific building block—N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine —against the industry-standard late-stage reagent, the Ruppert-Prakash Reagent (TMSCF3) .

Strategic Overview & Mechanistic Workflows

The Pre-fabricated Building Block: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

This reagent (CAS 1389315-18-7) is a specialized, sterically hindered secondary amine [1]. Using this building block represents a convergent "Lego-like" approach. The –CF3 group is already covalently locked adjacent to a gem-dimethyl center, meaning the chemist only needs to focus on forming a single C–N bond (typically via amide coupling or SNAr) to attach this entire motif to the active pharmaceutical ingredient (API) core.

The Late-Stage Reagent: Ruppert-Prakash Reagent (TMSCF3)

(Trifluoromethyl)trimethylsilane (TMSCF3) is the gold standard for nucleophilic trifluoromethylation [2]. Instead of attaching a pre-formed amine, the chemist builds an advanced ketone or imine intermediate, and then uses TMSCF3 to deliver a "CF3 anion" equivalent directly to the electrophilic carbon. This approach is highly divergent, allowing researchers to generate multiple fluorinated analogs from a single late-stage precursor.

Workflow cluster_A Strategy A: Pre-fabricated Building Block cluster_B Strategy B: Late-Stage Functionalization A1 N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine A2 Coupling Reaction (HATU, DIPEA) A1->A2 A3 Target API A2->A3 B1 Advanced Intermediate (Imine/Ketone) B3 Nucleophilic Addition B1->B3 B2 TMSCF3 + Initiator B2->B3 B4 Target API B3->B4

Workflow comparison: Pre-fabricated building blocks vs. Late-stage trifluoromethylation.

Mechanistic Causality in Experimental Design

To successfully utilize these reagents, one must understand the physical chemistry governing their behavior.

For the Building Block: The presence of the strongly electron-withdrawing –CF3 group adjacent to a sterically demanding gem-dimethyl center severely reduces the nucleophilicity of the secondary amine. Standard coupling agents (e.g., EDC/HOBt) often fail or require days to reach completion. Therefore, highly reactive uronium-based coupling agents (like HATU) and elevated temperatures are mechanistically required to overcome this kinetic barrier.

For the Ruppert-Prakash Reagent: TMSCF3 is essentially inert toward electrophiles on its own. It requires an initiator (typically a fluoride or alkoxide ion) to attack the silicon atom, forming a hypervalent pentacoordinate silicon intermediate. This intermediate subsequently transfers the CF3 group to the electrophile [3].

Mechanism N1 TMS-CF3 (Ruppert-Prakash) N3 Pentacoordinate Silicon Intermediate N1->N3 N2 Initiator (e.g., TBAT) N2->N3 Activation N4 CF3 Anion Equivalent N3->N4 Transfer N6 Trifluoromethylated Amine N4->N6 N5 Electrophile (C=N bond) N5->N6 Addition

Mechanism of TMSCF3 activation by an initiator to generate a reactive CF3 equivalent.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the reliability of your synthesis.

Protocol A: Amide Coupling with N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Objective: Direct incorporation of the fluorinated amine building block onto a carboxylic acid core.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

    • Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. DIPEA ensures the acid is deprotonated and neutralizes the amine hydrochloride salt if applicable.

  • Coupling: Stir for 15 minutes at room temperature, then add N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (1.5 eq). Elevate the temperature to 50 °C.

    • Causality: The steric bulk of the gem-dimethyl groups combined with the inductive pull of the CF3 group makes this amine a poor nucleophile. Heat is required to drive the substitution.

  • Self-Validation (LC-MS): Sample the reaction after 4 hours. The successful formation of the amide is confirmed by the disappearance of the active ester mass and the appearance of the target mass [M + 124]+ (accounting for the amine mass minus the lost proton).

  • Workup: Quench with water, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove DMF and HATU byproducts.

Protocol B: Late-Stage Trifluoromethylation using TMSCF3

Objective: Synthesis of an α-CF3 amine via nucleophilic addition to an N-tert-butylsulfinyl imine [4].

  • Preparation: Dissolve the chiral imine (1.0 eq) and TMSCF3 (1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction to -50 °C.

    • Causality: Cooling prevents the highly exothermic, uncontrolled release of the CF3 anion, which can lead to rapid degradation of the imine or unwanted enolization.

  • Initiation: Add TBAT (Tetrabutylammonium triphenyldifluorosilicate, 0.1 eq) in one portion.

    • Causality: TBAT is chosen over standard TBAF because it is strictly anhydrous and less basic. Moisture will prematurely hydrolyze TMSCF3 to fluoroform (CHF3), killing the reaction.

  • Propagation: Slowly warm the reaction to room temperature over 2 hours.

  • Self-Validation (19F NMR): Take a crude aliquot. The starting TMSCF3 exhibits a sharp singlet at approximately -67 ppm. Successful addition is validated by the complete disappearance of this peak and the emergence of a new signal around -75 ppm, confirming covalent CF3 incorporation.

  • Workup: Quench with saturated aqueous NH4Cl to hydrolyze the intermediate silyl ether, extract with DCM, and concentrate.

Quantitative Performance Comparison

When choosing between these two strategies, researchers must weigh scalability, cost, and structural goals. The table below summarizes the practical performance metrics of both approaches based on standard medicinal chemistry workflows.

ParameterN-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamineRuppert-Prakash Reagent (TMSCF3)
Primary Application Direct incorporation of specific structural motifsDivergent late-stage functionalization / SAR profiling
Typical Yields 40–70% (limited by steric hindrance)65–95% (highly efficient nucleophilic addition)
Regioselectivity Absolute (pre-determined by the building block)Substrate-dependent (requires careful optimization)
Stereocontrol N/A (achiral building block)High (when paired with chiral sulfinyl imines)
Reagent Stability High (stable liquid, easy to store at RT)Moderate (volatile liquid, moisture sensitive)
Cost / Atom Economy High cost per gram, but high atom economy in stepLower reagent cost, but requires stoichiometric initiators

Conclusion

The choice between N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine and the Ruppert-Prakash reagent dictates the fundamental architecture of your synthetic route.

If your drug design specifically demands the N-methyl-1-trifluoromethyl-1-methylethyl moiety, utilizing the pre-fabricated building block is the most robust, scalable choice, provided you utilize aggressive coupling conditions to overcome its inherent lack of nucleophilicity. Conversely, if your goal is to explore the Structure-Activity Relationship (SAR) of various α-CF3 amines, the Ruppert-Prakash reagent offers unmatched versatility, allowing you to install the CF3 group stereoselectively at the final stages of your synthesis.

References

  • Radchenko, D. S., Michurin, O. M., Chernykh, A. V., Lukin, O., & Mykhailiuk, P. K. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Tetrahedron Letters, 54(14), 1897-1898. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. Retrieved from [Link]

  • Prakash, G. K. S., Mandal, M., & Olah, G. A. (2001). Asymmetric Synthesis of Trifluoromethylated Amines by Nucleophilic Trifluoromethylation of N-tert-Butylsulfinimines. Organic Letters, 3(18), 2847–2850. Retrieved from [Link]

Comparative

Structural Analysis &amp; Performance Guide: The N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethyl Moiety

The following guide provides an in-depth structural and performance analysis of reaction products derived from N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine . This guide is designed for medicinal chemists and structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and performance analysis of reaction products derived from N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine . This guide is designed for medicinal chemists and structural biologists evaluating this fluorinated motif as a bioisostere in drug discovery.

Executive Summary

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (often chemically abbreviated as the N-methyl-gem-dimethyl-trifluoroethyl amine) serves as a critical building block for introducing the 1,1-dimethyl-2,2,2-trifluoroethyl group.

This moiety acts as a fluorinated bioisostere of the tert-butyl group . While sterically similar to a tert-butyl group, the presence of the trifluoromethyl (


) group drastically alters the electronic properties, metabolic stability, and acid-base profile of the resulting reaction products (typically amides, ureas, or amines).
Key Advantages of this Motif:
  • Metabolic Blockade: The gem-dimethyl group prevents

    
    -carbon oxidation, while the 
    
    
    
    group deactivates the adjacent nitrogen against oxidative dealkylation.
  • Basicity Modulation: Drastically lowers the

    
     of the amine center compared to non-fluorinated alkyl amines, improving membrane permeability and reducing hERG liability.
    
  • Conformational Locking: The steric bulk of the gem-dimethyl and

    
     groups restricts bond rotation, potentially locking bioactive conformations.
    

Structural Analysis of Reaction Products

When this amine is reacted (e.g., via amide coupling or reductive amination), the resulting products exhibit distinct spectroscopic signatures essential for structural verification.

A. NMR Spectroscopy Signatures

The unique coupling between Fluorine-19 and Carbon-13 provides a self-validating confirmation of the structure.

NucleusFeatureTypical Chemical Shift (

)
Coupling Pattern (

)
Structural Insight


Signal
-75 to -82 ppm Singlet (s)Diagnostic for the

group. Sharp singlet confirms no adjacent H (due to gem-dimethyl).


Carbon
120 - 130 ppm Quartet (

Hz)
Direct C-F attachment.

Quaternary C55 - 65 ppm Quartet (

Hz)
Confirms the

is directly attached to

.

Gem-Methyls20 - 25 ppm Singlet or weak quartetDiastereotopic if the rest of the molecule is chiral.

Gem-Methyls1.3 - 1.5 ppm Singlet (6H)Integration of 6H confirms the gem-dimethyl setup.

Expert Insight: In


 NMR, look for the "Quartet-Quartet" pattern: a large splitting for the 

carbon and a smaller, distinct splitting for the quaternary carbon. This confirms the integrity of the

fragment during the reaction.
B. X-Ray Crystallography & Sterics
  • Space Filling: The

    
     group has a van der Waals volume similar to an isopropyl or ethyl group, but the combination with the gem-dimethyl group creates a highly bulky, spherical motif.
    
  • Bond Lengths: The C-F bonds are typically 1.33–1.35 Å. The C-C bond between the quaternary carbon and the

    
     group is often slightly elongated due to steric repulsion.
    
  • Conformation: The motif prefers a staggered conformation to minimize steric clash between the fluorine atoms and the methyl groups.

Performance Comparison: Alternatives vs. The Fluorinated Product

This section compares the reaction products of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (Product A) against standard alternatives used in drug design.

Comparative Metrics Table
FeatureFluorinated Product (

)
Standard tert-Butyl (

)
Trifluoroethyl (

)
Metabolic Stability High (Blocked

-sites + electronic deactivation)
Medium (Stable C-C, but N-dealkylation possible)High (Blocked

-sites, but

-H available)
Lipophilicity (LogP) High (Fluorine increases lipophilicity)High (Hydrophobic bulk)Medium
Basicity (

)
Low (~6.0 - 7.0) High (~10.5) Very Low (~5.5)
Permeability Excellent (Neutral at phys. pH)Poor (Cationic at phys. pH)Good
hERG Liability Reduced (Low basicity)High (High basicity + lipophilicity)Low
Detailed Analysis
  • Basicity & Permeability:

    • The strong electron-withdrawing effect of the

      
       group (inductive effect, -I) propagates through the quaternary carbon to the nitrogen.
      
    • Result: The

      
       of the amine drops by 3–4 units compared to the tert-butyl analog. At physiological pH (7.4), the fluorinated amine is largely uncharged, facilitating passive diffusion across the Blood-Brain Barrier (BBB) or gut wall.
      
  • Metabolic Stability:

    • Oxidative Dealkylation: CYP450 enzymes typically attack the

      
      -carbon (next to N). The gem-dimethyl group removes all hydrogens from this position, blocking this pathway.
      
    • Remote Oxidation: The

      
       group deactivates the entire region, protecting the methyl groups from metabolic attack compared to a standard tert-butyl group.
      

Experimental Protocols

A. Synthesis Workflow: Amide Coupling

Objective: Synthesize a stable amide from a carboxylic acid and N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine.

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)

  • N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (HCl salt) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Protocol:

  • Activation: Dissolve the carboxylic acid in dry DMF (0.1 M). Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Addition: Add the fluorinated amine salt and the remaining DIPEA (1.5 eq).

    • Note: The low basicity of this amine requires efficient base scavenging of the HCl salt to ensure nucleophilicity.

  • Reaction: Stir at 40°C for 4–16 hours. (Elevated temperature is often required due to the steric bulk of the gem-dimethyl group).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

B. Analytical Method (LC-MS)[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and ESI-MS (Positive mode).

    • Expectation: The fluorinated product will elute later (higher retention time) than the non-fluorinated analog due to the "fluorous effect" and higher lipophilicity.

Decision Logic & Workflow Diagrams

Figure 1: Bioisostere Selection Logic

This diagram illustrates when to deploy the N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethyl moiety in a drug discovery campaign.

BioisostereSelection Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab Metabolic Instability (N-Dealkylation) Issue->Metab hERG hERG Liability (High Basicity) Issue->hERG Perm Poor CNS Permeability Issue->Perm Decision Select Bioisostere Metab->Decision Block alpha-oxidation hERG->Decision Lower pKa Perm->Decision Neutralize Charge T_Butyl tert-Butyl Group Decision->T_Butyl If pKa > 9 is acceptable Fluoro_Gem N-Me-2,2,2-trifluoro-1,1-dimethyl-ethyl Decision->Fluoro_Gem If pKa < 7 & Stability needed Validation Structural Confirmation Fluoro_Gem->Validation Validate via 19F NMR

Caption: Decision tree for selecting the fluorinated gem-dimethyl motif to solve specific ADME/Tox issues.

Figure 2: Structural Verification Workflow

A self-validating loop for confirming the synthesis of the reaction product.

Verification Rxn Reaction Product (Crude) LCMS LC-MS Analysis Rxn->LCMS MassCheck Mass Shift? (+54 Da vs t-Bu) LCMS->MassCheck NMR_H 1H NMR MassCheck->NMR_H Pass NMR_F 19F NMR NMR_H->NMR_F Result Confirmed Structure NMR_F->Result Singlet @ -78 ppm

Caption: Analytical workflow to confirm the incorporation of the N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethyl group.

References

  • Vertex Pharmaceuticals. (2014).[1] Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B. WO2014184350A1.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Santa Cruz Biotechnology. (2025). 2,2,2-Trifluoro-1,1-dimethyl-ethylamine (CAS 812-18-0) Product Data.

  • BenchChem. (2025).[2][3] The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.

  • PubChem. (2025).[4][5] Compound Summary: 2,2,2-trifluoro-N-methylethanamine. National Library of Medicine.

Sources

Validation

The Fluorine Effect: A Comparative Guide to Fluorinated vs. Non-Fluorinated Ethylamines in Medicinal Chemistry

Executive Summary The ethylamine motif is a foundational pharmacophore in medicinal chemistry, ubiquitous in neurotransmitters, cardiovascular agents, and antimicrobial alkaloids. However, the high basicity of the primar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethylamine motif is a foundational pharmacophore in medicinal chemistry, ubiquitous in neurotransmitters, cardiovascular agents, and antimicrobial alkaloids. However, the high basicity of the primary amine in a standard non-fluorinated ethylamine (


) dictates that the molecule remains >99% protonated at physiological pH (7.4). This extensive ionization severely restricts passive membrane permeability and oral bioavailability.

As a Senior Application Scientist, I frequently encounter drug development programs stalled by these pharmacokinetic bottlenecks. The strategic substitution of hydrogen atoms with fluorine at the


-carbon (forming 2-fluoroethylamine, 2,2-difluoroethylamine, or 2,2,2-trifluoroethylamine) offers a powerful bioisosteric solution. This guide objectively compares the physicochemical, structural, and pharmacological performance of fluorinated versus non-fluorinated ethylamines, supported by experimental data and self-validating laboratory protocols.

Mechanistic Causality: The Physicochemical Impact of Fluorination

To understand how to use fluorinated ethylamines, we must first understand why they behave differently. The introduction of fluorine alters the ethylamine scaffold via two primary mechanisms:

  • The Inductive Effect: Fluorine is the most electronegative element. Through

    
    -bond electron withdrawal, successive fluorination at the 
    
    
    
    -carbon pulls electron density away from the nitrogen lone pair. This drastically reduces the basicity of the amine, lowering the
    
    
    predictably with each fluorine addition.
  • The Gauche Effect: In fluorinated ethylamines, the highly electronegative fluorine lowers the energy of the

    
     antibonding orbital. This allows for hyperconjugative electron donation from adjacent 
    
    
    
    or
    
    
    bonds, stabilizing specific gauche conformations that influence the molecule's 3D spatial arrangement and target-binding thermodynamics.
Comparative Physicochemical Data

The following table summarizes the quantitative shifts in basicity and lipophilicity as the degree of fluorination increases.

CompoundStructure

(Amine)
% Unionized at pH 7.4LogP (Approx.)Primary Application Advantage
Ethylamine

10.7< 0.1%-0.1Endogenous signaling; high aqueous solubility.
2-Fluoroethylamine

9.0~ 2.5%0.1Moderate permeability enhancement; conformational locking.
2,2-Difluoroethylamine

7.3~ 55.7%0.4Optimal balance of solubility and membrane permeability.
2,2,2-Trifluoroethylamine

5.7> 98.0%1.2High lipophilicity; metabolic resistance; native MS buffers.

(Data synthesized from established bioisosteric profiling studies. For comprehensive baseline values, refer to [1])

pKa_Modulation A Ethylamine pKa ~10.7 B 2-Fluoroethylamine pKa ~9.0 A->B +1F (Inductive Pull) E >99% Ionized (pH 7.4) Low Permeability A->E C 2,2-Difluoroethylamine pKa ~7.3 B->C +1F D 2,2,2-Trifluoroethylamine pKa ~5.7 C->D +1F F ~50% Unionized (pH 7.4) Optimal Permeability C->F G >95% Unionized (pH 7.4) High Lipophilicity D->G

Logical flow of fluorine-induced pKa modulation and its effect on membrane permeability.

Case Studies: Performance in Applied Sciences

A. Antimicrobial Drug Development

A comparative study of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine versus its fluorinated analogue demonstrated the clinical utility of the fluorine effect. Researchers found that substituting the bromine atoms with fluorine reduced the overall lipophilicity while modulating the ethylamine side chain, resulting in a compound with significantly greater biofilm-eradicating activity against MRSA strains. The fluorinated analogue acted as a potent antibiotic adjuvant, decreasing the Minimum Inhibitory Concentration (MIC) of oxacillin by 256-fold[2].

B. Analytical Chemistry: Native Mass Spectrometry (MS)

In structural biology, analyzing intact protein complexes requires buffers that maintain neutral pH and evaporate cleanly during Electrospray Ionization (ESI). Traditional non-fluorinated ammonium acetate often causes charge-state shifting or complex dissociation. Recent advancements have established [3][4]. Because 2,2,2-trifluoroethylamine has a


 of 5.7, it can be titrated with acetic acid to create a highly volatile, neutral pH buffer that preserves noncovalent interactions significantly better than non-fluorinated alternatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee data reliability.

Protocol 1: Potentiometric Determination of for Fluorinated Ethylamines

Causality: Accurate


 determination is highly sensitive to ionic strength and temperature. This protocol uses a reversible titration method to rule out compound degradation or electrode hysteresis.
  • System Suitability (Validation Step): Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Validate the system by titrating a known reference standard (e.g., Potassium Hydrogen Phthalate,

    
     5.4). Proceed only if the calculated 
    
    
    
    is within
    
    
    units of the literature value.
  • Sample Preparation: Dissolve 2.0 mmol of the target ethylamine (e.g., 2,2-difluoroethylamine) in 50 mL of degassed, deionized water containing 0.15 M KCl. Reasoning: KCl maintains a constant ionic activity coefficient throughout the titration.

  • Forward Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen purge at

    
    . Record the pH after each 0.05 mL addition until pH 11.0 is reached.
    
  • Reversibility Check (Validation Step): Back-titrate the solution with 0.1 M HCl back to pH 2.0. The forward and backward titration curves must overlay perfectly; deviations indicate atmospheric

    
     contamination or compound instability.
    
  • Data Analysis: Calculate the precise

    
     using the Henderson-Hasselbalch equation via non-linear regression analysis of the inflection points.
    
Protocol 2: Native Mass Spectrometry using Fluorinated Ethylamine Buffers

Causality: Fluorinated ethylamines provide a volatile buffering system that prevents the acidification of ESI droplets, thereby preserving the native folding of proteins during mass spectrometry.

  • Buffer Preparation: Prepare a 100 mM solution of 2,2,2-trifluoroethylamine in LC-MS grade water. Adjust the pH to 7.4 using glacial acetic acid. Filter through a 0.22 µm hydrophilic membrane.

  • System Suitability (Validation Step): Analyze a 10 µM solution of equine myoglobin. Confirm the presence of the native charge state distribution (predominantly 8+ and 9+ ions) and the retention of the noncovalent heme group. Actionable insight: If unfolded states (e.g., 15+ to 20+) appear, recalibrate the source temperature and cone voltage before proceeding.

  • Sample Exchange: Buffer-exchange the target protein complex into the fluorinated buffer using a 10 kDa MWCO centrifugal filter. Perform 5 wash cycles to ensure >99% removal of non-volatile salts.

  • ESI-MS Acquisition: Infuse the sample at 1-2 µL/min into a Q-TOF mass spectrometer using nano-ESI capillaries. Maintain the source temperature at <40 °C to prevent thermal denaturation.

  • Data Deconvolution: Process the raw spectra using Bayesian protein reconstruction algorithms to determine the intact mass of the noncovalent complex.

NativeMS_Workflow S1 1. Protein Preparation (Desalting & Purification) S2 2. Buffer Exchange (Into 100 mM F-Ethylamine) S1->S2 S3 3. System Suitability (Myoglobin Standard Check) S2->S3 S4 4. Electrospray Ionization (Neutral pH Maintained) S3->S4 S5 5. Native MS Acquisition (Preserved Noncovalent Bonds) S4->S5

Step-by-step workflow for Native MS using fluorinated ethylamine buffers.

References

  • The Influence of Bioisosteres in Drug Design Source: National Institutes of Health (PMC) URL:[Link]

  • Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine Source: Pharmaceuticals (MDPI) URL:[Link]

  • Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Comparative

assessing the efficacy of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine in drug design

Executive Summary In modern medicinal chemistry, the N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine moiety represents a high-value bioisostere of the standard N-methyl-tert-butyl group. By replacing a terminal methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine moiety represents a high-value bioisostere of the standard N-methyl-tert-butyl group. By replacing a terminal methyl group with a trifluoromethyl (


) group, researchers can achieve a "Goldilocks" balance of physicochemical properties: significantly reduced basicity (pKa), enhanced metabolic stability, and maintained steric bulk.

This guide analyzes the efficacy of this fluorinated motif, comparing it against non-fluorinated analogs and providing actionable protocols for its integration into drug discovery programs.

Physicochemical Profile & Comparative Analysis

The strategic value of this building block lies in its ability to modulate the electronic environment of the amine without compromising the steric profile required for receptor binding.

The "Basicity Cliff"

The most critical impact of the 2,2,2-trifluoro-1,1-dimethyl-ethyl group is the dramatic reduction in amine basicity. The strong electron-withdrawing effect of the


-fluorines lowers the pKa of the adjacent nitrogen.

Table 1: Comparative Physicochemical Properties

PropertyN-Methyl-tert-butylamine (Standard)N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (Target)Impact on Drug Design
Structure


Bioisosteric replacement.
Approx. pKa (Conj. Acid) ~10.7~6.2 - 6.8 (Est.)Critical: Shifts amine from fully ionized (>99%) to partially neutral at physiological pH (7.4), drastically improving membrane permeability.
Lipophilicity (LogP) ModerateHighFluorine increases lipophilicity, but the reduced ionization often improves LogD (distribution at pH 7.4).
Metabolic Liability High (N-dealkylation, oxidation)Low

blocks oxidation; gem-dimethyl blocks

-oxidation.
Conformation Sterically demandingSterically demandingMaintains the "gem-dimethyl" conformational lock.
Mechanism of Efficacy
  • Permeability Enhancement: By lowering the pKa to near-neutral ranges, a higher fraction of the drug exists in the uncharged state at physiological pH, facilitating passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract.

  • Metabolic Blocking: The

    
     bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a 
    
    
    
    group prevents CYP450-mediated oxidation at that terminal position, a common clearance pathway for
    
    
    -butyl groups.

Decision Framework: When to Use This Motif

The following decision tree illustrates the logical flow for selecting this fluorinated amine during Lead Optimization.

DecisionTree Start Lead Compound Analysis: Contains t-Butylamine Motif? Issue1 Issue: High Clearance (Metabolic Instability)? Start->Issue1 Issue2 Issue: Poor Permeability / High Efflux? Start->Issue2 Sol1 Strategy: Block Metabolic Soft Spot Issue1->Sol1 Yes Sol2 Strategy: Modulate pKa Issue2->Sol2 Yes Action Apply N-Methyl-2,2,2-trifluoro- 1,1-dimethyl-ethylamine Bioisostere Sol1->Action Sol2->Action Result Outcome: 1. Blocked Oxidation 2. pKa lowered (10.7 -> ~6.5) 3. Improved LogD Action->Result

Figure 1: Strategic decision pathway for deploying the trifluoro-tert-butyl bioisostere in lead optimization.

Experimental Protocols

To integrate this motif, researchers typically start with the commercially available primary amine hydrochloride (CAS 174886-04-5) and perform N-methylation, or couple it directly if the N-methyl is not yet installed.

Protocol: Synthesis of N-Methylated Derivative

Objective: Convert 2,2,2-trifluoro-1,1-dimethylethylamine to its N-methyl derivative via Reductive Amination.

Reagents:

  • Starting Material: 2,2,2-Trifluoro-1,1-dimethylethylamine HCl (CAS 174886-04-5).[1][2]

  • Paraformaldehyde (Source of aldehyde).

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Acid: Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Free Basing: If starting with the HCl salt, dissolve 1.0 eq of amine in MeOH and add 1.1 eq of Triethylamine (

    
    ). Stir for 15 min.
    
  • Imine Formation: Add 3.0 eq of Paraformaldehyde (or 37% formalin solution) and catalytic Acetic Acid (0.1 eq). Stir at room temperature for 2 hours to ensure formation of the imine/hemiaminal species.

  • Reduction: Cool the reaction mixture to 0°C. Slowly add 2.0 eq of Sodium Cyanoborohydride (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor via LC-MS (Note: The product is low molecular weight and may be difficult to visualize by UV; use ELSD or MS).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Purification: The product is a volatile amine. Caution: Do not evaporate to dryness under high vacuum if the boiling point is low. Isolate as an HCl salt by adding 4M HCl in Dioxane and precipitating with ether.

Protocol: Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the metabolic stability improvement compared to the non-fluorinated analog.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (Fluorinated) and Reference (Non-fluorinated t-butyl analog) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criteria: The fluorinated analog should show a

      
      -fold increase in 
      
      
      
      compared to the reference.

Mechanistic Visualization: Metabolic Blocking

The following diagram details how the specific structural features of this molecule defeat common metabolic pathways.

Metabolism Substrate Structure CF3-C(CH3)2-NH-CH3 CYP CYP450 Enzyme Substrate->CYP Path1 Pathway A: Terminal Oxidation CYP->Path1 Path2 Pathway B: Alpha-Carbon Oxidation CYP->Path2 Path3 Pathway C: N-Demethylation CYP->Path3 Block1 BLOCKED by CF3 (C-F bond strength) Path1->Block1 Block2 BLOCKED by Gem-Dimethyl Sterics Path2->Block2 Risk POSSIBLE (Monitor metabolite) Path3->Risk

Figure 2: Metabolic fate analysis. The trifluoromethyl and gem-dimethyl groups effectively shield the carbon scaffold from oxidative degradation.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • U.S. Biological. (2025). Product Data: 2,2,2-Trifluoro-1,1-dimethylethylamine Hydrochloride (CAS 174886-04-5).[1][2]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Ito, T., et al. (2010). Identification of a Primary Target of Thalidomide Teratogenicity. Science. (Reference for Degronimer applications utilizing this motif).

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine As drug development increasingly relies on fluorinated motifs to enhance metabolic stability and lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for the Safe Handling and Disposal of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

As drug development increasingly relies on fluorinated motifs to enhance metabolic stability and lipophilicity, the use of complex building blocks like N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine (CAS: 1389315-18-7) has surged[1]. However, the very features that make this compound biologically valuable—the robust trifluoromethyl (-CF


) group and the basic aliphatic amine—create significant logistical challenges at the end of its lifecycle. Standard disposal methods are insufficient and potentially hazardous.

As a Senior Application Scientist, I have designed this protocol to bridge the gap between bench-level chemical handling and facility-level waste management. This guide details the causal mechanisms behind the hazards of fluorinated amines and provides a self-validating, step-by-step framework for their safe destruction.

Physicochemical Profile and Hazard Causality

Before executing any disposal plan, one must understand the molecular behavior of the waste. N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine presents a dual-hazard profile:

  • The Amine Motif: Imparts basicity and nucleophilicity. It is corrosive to skin and mucous membranes and will react exothermically with strong acids[2].

  • The Trifluoromethyl Motif: The C-F bond is exceptionally strong (~450 kJ/mol). Under inadequate combustion conditions, it degrades into toxic perfluoroalkyl fragments and gaseous hydrogen fluoride (HF)[3].

Table 1: Hazard Summary and Required Operational Controls

ParameterCharacteristic / ConsequenceRequired Operational Control
Chemical Identity C

H

F

N (CAS: 1389315-18-7)[1]
Strict inventory tracking and lifecycle management.
Flammability Volatile aliphatic amine; forms explosive vapor mixtures[2].Grounded equipment; non-sparking tools[4].
Thermal Decomposition Releases HF gas, CO, CO

, and NO

upon heating[2].
High-temperature incineration with scrubbing[5].
Reactivity Exothermic neutralization with acids[2].Segregated halogenated waste streams[6].

Pre-Disposal: Waste Segregation and Storage

The integrity of a disposal protocol begins at the fume hood. Mixing fluorinated amines with incompatible waste streams is the leading cause of laboratory accidents involving these compounds.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityMechanistic Rationale
Halogenated Organics Highly Compatible Shares the requirement for high-temp incineration and acid gas scrubbing[6].
Strong Acids Incompatible Violent exothermic acid-base neutralization; risk of container rupture[2].
Strong Oxidizers Incompatible Amine oxidation can lead to rapid gas evolution and auto-ignition[2].
Aqueous Waste Incompatible Dilutes the BTU value of the waste, complicating incineration efficiency.

Step-by-Step Spill Response and Containment Protocol

In the event of an accidental release, immediate containment is critical to prevent vapor inhalation and environmental contamination.

  • Step 1: Isolation and Ventilation. Immediately evacuate personnel from the immediate vicinity. Maximize fume hood extraction and room ventilation. Eliminate all ignition sources, as the vapors are highly flammable[2].

  • Step 2: PPE Donning. Responders must wear a NIOSH-approved respirator (or SCBA for large spills), heavy-duty nitrile or neoprene gloves, and splash-proof chemical goggles[5].

  • Step 3: Inert Absorption. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality Check: Never use sawdust or paper towels; the basic amine can react with combustible organics, and flammability risks are amplified[4].

  • Step 4: Non-Sparking Collection. Using non-sparking tools (e.g., beryllium-copper or plastic dustpans), sweep the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) container[4].

  • Step 5: Surface Decontamination. Wash the spill area with a mild, dilute alkaline solution (e.g., sodium carbonate) to neutralize residual traces, followed by copious amounts of water.

Step-by-Step Final Disposal Protocol (Incineration)

Because of the -CF


 group, N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine cannot be poured down the drain or sent to a standard municipal incinerator. It requires a specialized thermal destruction pathway[3].
  • Step 1: Primary Containment. Transfer the accumulated waste into a UN-approved, chemically compatible drum (HDPE or Teflon-lined steel). Ensure the container is bonded and grounded during transfer to prevent static discharge[4].

  • Step 2: Protocol Validation (Self-Validating Step). Before sealing the drum, extract a micro-aliquot and verify the pH of the waste stream. This validates that no accidental acid mixing has occurred during the accumulation phase.

  • Step 3: Labeling. Label the container explicitly: "Hazardous Waste: Halogenated Flammable Corrosive Liquid (Contains Fluorinated Amines)."

  • Step 4: High-Temperature Incineration. Contract a licensed hazardous waste facility equipped with a rotary kiln or liquid injection incinerator. Causality Check: The incinerator must operate at temperatures exceeding 1000°C with a prolonged residence time (typically >2 seconds) to guarantee the complete homolytic cleavage of the resilient C-F bonds[3].

  • Step 5: Flue Gas Scrubbing. Ensure the facility utilizes an alkaline afterburner and scrubber system. Causality Check: Combustion of this compound generates highly toxic and corrosive hydrogen fluoride (HF) gas. The scrubber sprays an alkaline slurry (e.g., calcium hydroxide, Ca(OH)

    
    ) into the exhaust, reacting with HF to precipitate harmless, solid calcium fluoride (CaF
    
    
    
    ), which is then safely landfilled[5][6].

Operational Workflow Visualization

G Start Waste Generation: N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine Check Is the waste mixed with strong acids or oxidizers? Start->Check Segregate Segregate Immediately! Risk of exothermic reaction Check->Segregate Yes Container Store in designated halogenated organic waste container Check->Container No Segregate->Container Label Label as: 'Halogenated Flammable Corrosive Liquid' Container->Label Incineration High-Temperature Incineration (>1000°C) with Afterburner Label->Incineration Scrubber Alkaline Flue Gas Scrubber (Neutralizes HF gas into CaF2) Incineration->Scrubber Combustion Gases (Contains HF) End Safe Environmental Release (Salts & CO2) Scrubber->End

Workflow for segregation, containment, and incineration of fluorinated amine waste.

References

  • Title : N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine | 1389315-18-7 | Source : Molaid | URL :[Link]

  • Title : SDS – SAFETY DATA SHEET: 2,2,2-Trifluoroethylamine | Source : Halocarbon Life Sciences | URL :[Link]

Sources

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